molecular formula C6H3ClINO2 B1603472 1-Chloro-3-iodo-2-nitrobenzene CAS No. 937601-42-8

1-Chloro-3-iodo-2-nitrobenzene

Cat. No.: B1603472
CAS No.: 937601-42-8
M. Wt: 283.45 g/mol
InChI Key: WRRLPIZQDPPPJS-UHFFFAOYSA-N
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Description

1-Chloro-3-iodo-2-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRLPIZQDPPPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594716
Record name 1-Chloro-3-iodo-2-nitrobenzene
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Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-42-8
Record name 1-Chloro-3-iodo-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-iodo-2-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID40594716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The document delves into its chemical and physical properties, outlines a probable synthetic route, and explores its reactivity, particularly its role as a versatile building block in the synthesis of complex organic molecules. Special emphasis is placed on its emerging importance in drug discovery, supported by an analysis of its utility in constructing pharmacologically active scaffolds. Furthermore, this guide addresses critical safety, handling, and toxicological aspects to ensure its responsible use in a laboratory and industrial setting.

Introduction: A Strategically Substituted Benzene Ring

This compound, identified by the CAS number 937601-42-8, is a polysubstituted aromatic compound featuring a unique arrangement of chloro, iodo, and nitro functionalities on a benzene ring.[1] This specific substitution pattern imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the chloro and iodo substituents, allows for selective and sequential chemical transformations. This strategic placement of functional groups is particularly advantageous in the construction of complex molecular architectures, which is a cornerstone of modern drug discovery and development. Its utility extends to the agrochemical sector, where it serves as a precursor for novel crop protection agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data is summarized in the table below.

PropertyValueSource
CAS Number 937601-42-8[1]
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [2]
Appearance Not specified, likely a solid
Melting Point 60-61 °C
Boiling Point 312.3 ± 27.0 °C at 760 mmHg (Predicted)
Density 2.1 ± 0.1 g/cm³ (Predicted)
Flash Point 142.7 ± 23.7 °C (Predicted)
Solubility Insoluble in water; soluble in common organic solvents

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established aromatic substitution reactions. A logical synthetic pathway would involve the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[3][4][5][6][7] This reaction is particularly effective for introducing halides to an aromatic ring with a high degree of regioselectivity.

A potential precursor for the synthesis of this compound is 2-chloro-6-iodoaniline. The synthesis would proceed in two key steps:

  • Diazotization: 2-chloro-6-iodoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: The diazonium salt is then reacted with a solution of copper(I) iodide to introduce the iodo group, or alternatively, if starting from a different precursor, copper(I) chloride for the chloro group.

Synthesis_Pathway cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer-type Iodination 2-Chloro-6-nitroaniline 2-Chloro-6-nitroaniline Diazonium_Salt 2-Chloro-6-nitrophenyldiazonium Salt 2-Chloro-6-nitroaniline->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C Product This compound Diazonium_Salt->Product KI

Experimental Protocol (Hypothetical)

Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The unique substitution pattern of this compound provides multiple avenues for further chemical transformations, making it a valuable building block in multi-step syntheses.

Reactivity_Diagram cluster_reactions Key Transformations Start This compound Suzuki Suzuki Coupling (at Iodo position) Start->Suzuki Pd catalyst, Boronic acid Buchwald Buchwald-Hartwig Amination (at Iodo or Chloro position) Start->Buchwald Pd catalyst, Amine Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction e.g., Fe/HCl, SnCl₂ Nucleophilic_Sub Nucleophilic Aromatic Substitution (at Chloro position) Start->Nucleophilic_Sub Nucleophile

Cross-Coupling Reactions

The iodo substituent is significantly more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-3 position.

  • Suzuki-Miyaura Coupling: The iodo group can be selectively coupled with a wide range of boronic acids and their derivatives to form new carbon-carbon bonds. This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: The iodo group can also undergo palladium-catalyzed amination with various primary and secondary amines to form carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical compounds. Under more forcing conditions, the chloro group may also participate in this reaction.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as iron or tin(II) chloride in acidic media, or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active molecules, as the resulting aniline can be further functionalized.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). The chloro group, being a better leaving group than the iodo in this context, can be displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, particularly under elevated temperatures.

Role in Drug Discovery and Development

While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its potential as a key intermediate is significant. The functional group handles it possesses are instrumental in building scaffolds found in various classes of therapeutic agents, including kinase inhibitors and other anti-cancer agents.[8][9][10][11][12] The ability to sequentially and selectively introduce different functionalities allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Spectroscopic Data (Representative)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern.[13][14][15][16][17]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (283.45 g/mol ), along with characteristic isotopic patterns for chlorine and fragmentation patterns resulting from the loss of the nitro, iodo, and chloro groups.[18][19]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), C-Cl stretching, C-I stretching, and aromatic C-H and C=C stretching vibrations.[20][21][22]

Safety, Handling, and Toxicology

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Toxicology: While specific toxicological data for this compound is limited, halogenated nitroaromatic compounds as a class are known to be toxic.[23][24] Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage. Chronic exposure to some nitroaromatic compounds has been linked to adverse health effects.

  • Environmental Fate: Chlorinated nitroaromatic compounds are generally persistent in the environment and can be resistant to biodegradation.[23][25][26][27][28] Therefore, proper disposal in accordance with local regulations is crucial to prevent environmental contamination.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique arrangement of functional groups allows for a high degree of control over subsequent chemical transformations, making it a valuable tool for the construction of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safety considerations is paramount for its effective and responsible utilization in advancing chemical science and technology.

References

  • Arora, P. K., & Jain, R. K. (2012).
  • Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds.
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Kaur, N. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Google Patents. (n.d.). CN102603619B - Compound with anticancer activity and preparation method thereof.
  • NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

  • LookChem. (n.d.). Cas 937601-42-8,this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1979).
  • Chu, W., Gao, N., Yin, D., Krasner, S. W., & Mitch, W. A. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Science of The Total Environment, 639, 119-127.
  • ResearchGate. (n.d.). Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants from the Petrochemical Industry: Insights for Pollution Control and Remediation. Retrieved from [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • ResearchGate. (n.d.). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Retrieved from [Link]

  • Google Patents. (n.d.). US9211333B2 - Anti-cancer agents synthesized based on miliusane compounds.
  • SpectraBase. (n.d.). 1-Chloro-2-nitro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-nitro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Chloro-3-nitro-benzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-nitrobenzene. Retrieved from [Link]

  • PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0983227B8 - Preparation of tri-iodo benzene compounds.
  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022029459A1 - Synthesis of novel imipridone derivatives and their evaluation for their anticancer activity.
  • Google Patents. (n.d.). IL282430B1 - Anticancer agents and their preparation.

Sources

An In-depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8), a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, explore logical synthetic pathways, detail robust analytical methodologies for quality control, and discuss its strategic application as a versatile intermediate in the development of complex molecules, including pharmaceuticals and agrochemicals. The guide is structured to provide not just data, but expert insights into the causality behind its utility and the necessary protocols for its safe and effective handling.

Core Physicochemical & Structural Characteristics

This compound is a substituted nitrobenzene derivative featuring a unique arrangement of chloro, iodo, and nitro functional groups on the benzene ring.[1] This trifunctionalization is the primary driver of its synthetic utility, offering multiple, orthogonal sites for chemical modification. The molecular weight of this compound is 283.45 g/mol .[2]

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
Molecular Formula C₆H₃ClINO₂[2]
Molecular Weight 283.45 g/mol [2]
Exact Mass 282.889679 uChemSrc
CAS Number 937601-42-8[1][2]
Appearance Not specified (typically a solid)LookChem
Melting Point 60-61 °C[1]
Boiling Point 312.3 ± 27.0 °C at 760 mmHgChemSrc
Density 2.1 ± 0.1 g/cm³ChemSrc
LogP 2.69ChemSrc

Synthesis & Mechanistic Considerations

A probable synthetic pathway would start from a precursor like 2-chloro-6-nitroaniline. The key transformation would be a Sandmeyer-type reaction, a trustworthy and widely used method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate.

A plausible synthesis inspired by a similar transformation is as follows:

  • Diazotization: 2-chloro-6-nitroaniline is dissolved in a strong acid like hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Iodination: A solution of potassium iodide (KI) is then added to the diazonium salt solution. The diazonium group is an excellent leaving group, and upon gentle warming, it is displaced by the iodide ion to yield the final product, this compound.

This strategic choice of starting material and reaction sequence ensures the correct regiochemistry, as the directing effects of the chloro and nitro groups in the final product would not favor this substitution pattern if starting from a simpler benzene derivative.

Reactivity and Strategic Applications in Drug Development

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, making it a powerful building block for creating complex molecular architectures.[1]

  • Nitro Group Transformation: The nitro group is a versatile functional handle. It can be readily reduced under various conditions (e.g., using SnCl₂, H₂/Pd-C) to an aniline. This introduces a nucleophilic amine group, which is a cornerstone for synthesizing a vast array of heterocyclic compounds (e.g., benzimidazoles, quinolines) or for amide bond formation, a key linkage in many pharmaceutical agents.

  • Halogen-Mediated Cross-Coupling: The presence of both chlorine and iodine atoms provides differential reactivity for metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for selective, stepwise functionalization. A synthetic chemist can first perform a cross-coupling reaction at the iodo-position, and then, under more forcing conditions, perform a second, different coupling at the chloro-position. This orthogonal reactivity is a powerful tool for building molecular diversity.

Highly functionalized nitroaromatic scaffolds are of paramount importance in advanced organic synthesis and medicinal chemistry. The strategic placement of these groups in this compound allows for the development of novel drugs with potential therapeutic applications.[1]

G cluster_start This compound cluster_products Intermediate Scaffolds start C₆H₃(Cl)(I)(NO₂) reduction Nitro Group Reduction (e.g., SnCl₂, H₂/Pd) start->reduction suzuki Selective C-I Cross-Coupling (e.g., Suzuki, Heck) start->suzuki aniline 2-Chloro-6-iodoaniline reduction->aniline buchwald C-Cl Cross-Coupling (Under harsher conditions) suzuki->buchwald biaryl Substituted Chloro-nitro-biaryl suzuki->biaryl fully_func Trisubstituted Benzene Core buchwald->fully_func

Caption: Synthetic utility of this compound.

Quality Control & Analytical Methodology

Ensuring the purity and identity of starting materials like this compound is a non-negotiable aspect of scientific research and drug development. A multi-pronged analytical approach is recommended.

Core Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity and substitution pattern of the aromatic ring. Spectral data for this compound is available for comparison.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern, which is distinctive due to the presence of chlorine.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity and identifying impurities. Due to the chromophoric nature of the nitrobenzene ring, UV detection is highly effective.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC

This protocol describes a self-validating system for determining the purity of this compound.

1. Objective: To determine the purity of a sample of this compound using a gradient reverse-phase HPLC method with UV detection.

2. Materials & Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Formic acid (for Mass-Spec compatible methods) or Phosphoric acid.[3]

  • Sample of this compound.

  • Volumetric flasks and pipettes.

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve in a 1:1 mixture of MeCN/Water to a final concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards (e.g., 0.1, 0.05, 0.01 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B

      • 20-25 min: Hold at 50% B (re-equilibration).

4. Data Analysis & System Suitability:

  • Identification: The retention time of the main peak in the sample should match that of the reference standard.

  • Purity Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

  • Trustworthiness Check: The calibration curve generated from the standards should have a correlation coefficient (r²) > 0.999. The relative standard deviation (RSD) for replicate injections of the same standard should be <2%.

G cluster_prep Sample & System Prep cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phases (A: Aq. Formic Acid) (B: MeCN/Formic Acid) inject Inject Sample (10 µL) mobile_phase->inject standard_prep Prepare Standard Solutions (1 mg/mL stock) standard_prep->inject gradient Run Gradient Elution (50-95% B over 13 min) inject->gradient detect Detect at 254 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care.

  • Hazard Statement: This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It is classified as an irritant.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a chemical fume hood to prevent inhalation.

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a lab coat.

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and refrigerated for long-term stability.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its trifunctionalized structure, featuring orthogonally reactive sites, makes it an ideal building block for complex molecule synthesis in the pharmaceutical and agrochemical industries. Understanding its physicochemical properties, synthetic logic, and analytical characterization is essential for its effective and safe utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists working with this compound.

References

  • LookChem. (n.d.). Cas 937601-42-8, this compound. Retrieved from [Link]

  • ChemSrc. (2025). This compound | CAS#:937601-42-8. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

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An In-depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8), a highly functionalized aromatic intermediate. The strategic placement of chloro, iodo, and nitro substituents on the benzene ring imparts unique and differential reactivity, making it a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its physicochemical properties, provides a robust protocol for its synthesis, explores its chemoselective reactivity in key transformations such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, and outlines critical safety and handling procedures. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in the design and execution of complex synthetic pathways.

Introduction and Molecular Overview

This compound is a tri-substituted nitroaromatic compound.[1] Its structure is notable for the ortho-relationship between the strongly electron-withdrawing nitro group and the chlorine atom, and the meta-relationship between the nitro group and the iodine atom. This specific arrangement is not accidental; it is designed to activate the molecule for a range of selective chemical transformations. The presence of two different halogens (Cl and I) with distinct reactivities, coupled with the activating and directing effects of the nitro group, allows for a stepwise and controlled introduction of molecular complexity. This makes it an ideal scaffold for building diverse and highly functionalized molecules.[1]

It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is a versatile reagent for research and development in organic chemistry.[1]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. While experimental data for some properties are scarce, reliable predictions and data from analogous compounds provide a strong profile.

Physical and Chemical Properties

The compound is a solid at room temperature with a distinct melting point. It is generally characterized by low solubility in water but good solubility in common organic solvents, a typical feature of halogenated aromatic compounds.[2][3]

PropertyValueSource(s)
CAS Number 937601-42-8[1][4]
Molecular Formula C₆H₃ClINO₂[1][4]
Molecular Weight 283.45 g/mol [1][4]
Melting Point 60-61 °C[1]
Boiling Point 312.3 ± 27.0 °C (at 760 mmHg, Predicted)[5]
Density 2.1 ± 0.1 g/cm³ (Predicted)[5]
Appearance Pale yellow crystalline solid (Expected)[3]
Solubility Insoluble in water; Soluble in DMSO, DMF, DCM, THF, Toluene[2][3]
Predicted Spectroscopic Data

While specific spectra for this compound are proprietary, a predictive analysis based on established principles of spectroscopy provides a clear guide for characterization.[6]

SpectroscopyPredicted Key Features
¹H NMR Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton between the chloro and iodo groups will likely be a triplet, while the other two protons will appear as doublets or doublet of doublets, influenced by the strong deshielding effect of the ortho-nitro group.[7]
¹³C NMR Six unique signals for the aromatic carbons. The carbon bearing the nitro group (C2) will be significantly downfield. The carbon bearing the iodine (C3) will be shielded due to the heavy atom effect, appearing more upfield than might be expected.[7]
IR Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. C-Cl stretch around 700-800 cm⁻¹ and C-I stretch below 600 cm⁻¹.[8][9][10]
Mass Spec A distinct molecular ion (M⁺) peak at m/z 283, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). Major fragmentation would involve the loss of NO₂ (m/z 237) and subsequent loss of halogens.[11]

Synthesis and Manufacturing

The synthesis of this compound is not widely published in peer-reviewed literature, but a logical and robust synthetic route can be designed based on well-established transformations in aromatic chemistry. The most field-proven approach involves a Sandmeyer-type reaction starting from the commercially available precursor, 3-Chloro-2-nitroaniline.

The causality behind this choice is twofold:

  • Precursor Availability: 3-Chloro-2-nitroaniline provides the correct substitution pattern of the chloro and nitro groups.

  • Reliable Transformation: The diazotization of an aniline followed by displacement with iodide is a high-yielding and scalable reaction, ideal for producing functionalized aryl iodides.[12]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Workup & Purification A 3-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  Potassium Iodide (KI)  Stir at RT D Crude Product C->D  Quench & Extract E Pure Product D->E  Crystallization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions.

  • Reactor Preparation: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-Chloro-2-nitroaniline (1.0 eq). Add a 3M solution of hydrochloric acid (4.0 eq). Cool the resulting slurry to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of cold deionized water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir vigorously for 30 minutes at this temperature after the addition is complete. A successful reaction is validated by testing for the absence of starting aniline (e.g., by TLC) and the presence of excess nitrous acid (starch-iodide paper test).

  • Iodination: In a separate beaker, dissolve potassium iodide (KI, 1.5 eq) in a minimum amount of deionized water and cool to 5 °C. Add the freshly prepared diazonium salt solution slowly to the KI solution. Causality: Adding the diazonium salt to the iodide solution (rather than the reverse) maintains a constant excess of the iodide nucleophile, minimizing side reactions.

  • Decomposition: Allow the reaction mixture to warm slowly to room temperature and then heat gently to 40-50 °C until nitrogen evolution ceases. This visual cue indicates the completion of the substitution.

  • Workup and Purification: Cool the mixture to room temperature. Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color dissipates. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a hierarchical approach to molecular construction.

Reactivity_Map A This compound B Suzuki / Sonogashira / Heck (C-C or C-alkyne bond formation) A->B  Pd Catalyst, Base  Reacts at C-I bond C Nucleophilic Aromatic Substitution (SNAr) (C-O, C-N, or C-S bond formation) A->C  Strong Nucleophile (e.g., NaOMe)  Reacts at C-Cl bond D Nitro Group Reduction (Formation of aniline) A->D  Reducing Agent (e.g., Fe/HCl, H₂/Pd)  Reacts at -NO₂ group

Caption: Reactivity map showing site-selectivity.

Chemoselective Cross-Coupling at the C-I Bond

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[13] This is due to the lower bond dissociation energy of the C-I bond and its greater propensity to undergo oxidative addition to a Pd(0) catalyst, which is the rate-determining step of the catalytic cycle.[14][15] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the C3 position while leaving the C-Cl bond intact for subsequent transformations.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture under an inert atmosphere (Argon or Nitrogen) at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. The nitro group's strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate, which is crucial for this reaction mechanism to proceed.[16][17][18] In contrast, a nitro group meta to the leaving group offers no such resonance stabilization, rendering it unreactive under similar conditions.[16] This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C1 position, often after the C-I bond has already been functionalized.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions, such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation (H₂/Pd-C). This transformation converts the electron-withdrawing nature of the substituent to an electron-donating one, fundamentally altering the electronic properties of the aromatic ring and opening up further synthetic possibilities, such as diazotization or amide bond formation.

Safety, Handling, and Toxicology

This compound is classified as an irritant and should be handled with care by personnel trained in the manipulation of potentially hazardous chemicals.[1][5]

Hazard CategoryDescription & Precautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid generating dust. All handling must occur in a certified chemical fume hood.
Irritation Causes skin and eye irritation.[1]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed and refrigerated.[5]
Incompatibility Avoid contact with strong oxidizing agents.[5]
Decomposition Hazardous decomposition products upon combustion include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[5]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or water courses.[5]

Conclusion

This compound is a strategically designed synthetic building block whose value lies in the predictable and sequential reactivity of its functional groups. The ability to perform selective palladium-catalyzed cross-coupling at the C-I bond, followed by nucleophilic aromatic substitution at the activated C-Cl bond, and subsequent modification of the nitro group, provides a powerful and logical pathway for the synthesis of complex, high-value molecules. This guide serves as a foundational resource for scientists aiming to incorporate this versatile intermediate into their research and development programs, enabling the efficient construction of novel chemical entities for pharmaceutical and other applications.

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An In-Depth Technical Guide to the Structure Elucidation of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-chloro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound of interest to researchers in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of analytical techniques, offering a detailed rationale for the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predicted spectral data, derived from established principles and analysis of analogous structures, with detailed experimental protocols, this guide serves as a robust resource for scientists engaged in the synthesis and characterization of novel small molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Structure Determination

The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like this compound, with its unique substitution pattern of electron-withdrawing and sterically demanding groups, even minor misinterpretations of its structure could lead to significant deviations in expected reactivity and function. As a versatile intermediate in organic synthesis, confirming its structure is a critical first step in any research and development cascade.[2]

This guide will systematically deconstruct the process of elucidating the structure of this compound, providing not just the "how" but, more importantly, the "why" behind each analytical choice and data interpretation.

Strategic Synthesis: A Plausible Route via the Sandmeyer Reaction

A logical and well-documented approach to the synthesis of this compound involves a multi-step pathway culminating in a Sandmeyer reaction. This classic transformation is renowned for its ability to introduce a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4][5]

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization cluster_3 Step 4: Sandmeyer Reaction (Iodination) 2-Chlorotoluene 2-Chlorotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chlorotoluene->2-Chloro-6-nitrotoluene HNO₃, H₂SO₄ 2-Chloro-6-nitroaniline 2-Chloro-6-nitroaniline 2-Chloro-6-nitrotoluene->2-Chloro-6-nitroaniline Sn, HCl Diazonium_Salt 2-Chloro-6-nitrobenzenediazonium chloride 2-Chloro-6-nitroaniline->Diazonium_Salt NaNO₂, HCl, 0-5°C Target_Molecule This compound Diazonium_Salt->Target_Molecule KI

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-6-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Ice

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask submerged in an ice-salt bath, dissolve 2-chloro-6-nitroaniline in concentrated hydrochloric acid and water. While maintaining the temperature between 0-5°C, slowly add an aqueous solution of sodium nitrite dropwise with vigorous stirring. The completion of diazotization can be confirmed by testing with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of potassium iodide in water. Cool this solution in an ice bath. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed.

  • Workup and Purification: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Extract the product with diethyl ether. Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis: A Multi-Technique Approach

The cornerstone of modern structure elucidation lies in the synergistic use of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons are highly informative about their positions relative to the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~ 8.1 - 8.3Doublet of Doublets (dd)J ≈ 8.0, 1.5 HzH-4This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded. It will show ortho coupling to H-5 and a smaller meta coupling to H-6.[6]
~ 7.8 - 8.0Doublet of Doublets (dd)J ≈ 8.0, 1.5 HzH-6This proton is ortho to the chlorine atom and meta to the nitro and iodo groups. It will be deshielded, though less so than H-4. It exhibits ortho coupling to H-5 and meta coupling to H-4.
~ 7.4 - 7.6Triplet (t)J ≈ 8.0 HzH-5This proton is flanked by two other protons, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is the most shielded of the three aromatic protons.

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct signals are expected in the aromatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C-2The carbon bearing the nitro group will be significantly deshielded.[6]
~ 135 - 140C-1The carbon attached to the chlorine atom will be deshielded.
~ 130 - 135C-4Aromatic CH carbon.
~ 125 - 130C-6Aromatic CH carbon.
~ 120 - 125C-5Aromatic CH carbon.
~ 90 - 95C-3The carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect".
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed FragmentRationale
283/285[M]⁺Molecular ion peak. The M+2 peak with approximately one-third the intensity of the molecular ion peak is characteristic of the presence of one chlorine atom.
237/239[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.[7]
156[M - I]⁺Cleavage of the C-I bond.
110[C₆H₃Cl]⁺Loss of both the iodo and nitro groups.
75[C₆H₃]⁺Loss of all three substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups within a molecule.

Predicted FT-IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1530 - 1550StrongAsymmetric NO₂ stretch[8]
~ 1340 - 1360StrongSymmetric NO₂ stretch[8]
~ 1600, 1475Medium-WeakAromatic C=C stretching
~ 1100 - 1000StrongC-Cl stretch
~ 800 - 600StrongC-I stretch

Integrated Structure Confirmation

The true power of this analytical approach lies in the integration of data from all techniques.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Correlation cluster_confirmation Final Confirmation Synthesis Proposed Synthesis via Sandmeyer Reaction HNMR ¹H NMR (3 Aromatic Protons) Synthesis->HNMR CNMR ¹³C NMR (6 Unique Carbons) Synthesis->CNMR MS Mass Spectrometry (M+ at m/z 283/285) Synthesis->MS IR Infrared Spectroscopy (NO₂, C-Cl, C-I stretches) Synthesis->IR Interpretation Correlate Spectroscopic Data HNMR->Interpretation CNMR->Interpretation MS->Interpretation IR->Interpretation Structure Confirmed Structure: This compound Interpretation->Structure

Caption: Integrated workflow for structure elucidation.

The molecular formula C₆H₃ClINO₂ is confirmed by the molecular ion in the mass spectrum. The IR spectrum confirms the presence of the nitro group and halogen-carbon bonds. The ¹³C NMR shows six distinct carbon signals, consistent with the proposed trisubstituted benzene ring. Finally, the ¹H NMR, with its three distinct signals and their specific splitting patterns and chemical shifts, allows for the unambiguous assignment of the 1, 2, 3-substitution pattern.

Safety and Handling

Halogenated nitroaromatic compounds should be handled with care, as they are often toxic and can be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The structure of this compound can be confidently elucidated through a systematic and logical application of modern spectroscopic techniques. By combining a plausible synthetic strategy with a detailed analysis of predicted NMR, MS, and IR data, researchers can proceed with certainty in their subsequent investigations. This guide provides a template for such an approach, emphasizing the importance of not only acquiring data but also understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output.

References

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  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

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  • Standard x-ray diffraction patterns. (n.d.).
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An In-Depth Technical Guide to the Spectroscopic Data of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-chloro-3-iodo-2-nitrobenzene, a substituted nitroaromatic compound of interest to researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule (CAS Number: 937601-42-8), this guide leverages established spectroscopic principles and data from analogous compounds to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics.[1][2][3]

Introduction to this compound

This compound, with the molecular formula C₆H₃ClINO₂, is a halogenated nitroaromatic compound.[2] The presence of three distinct substituents on the benzene ring—a chloro group, an iodo group, and a nitro group—creates a unique electronic and steric environment. This substitution pattern is of significant interest in organic synthesis, serving as a versatile intermediate for the introduction of these functionalities into more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex splitting pattern characteristic of a tri-substituted benzene ring. The chemical shifts are influenced by the anisotropic and inductive effects of the nitro, chloro, and iodo substituents.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.60 - 7.75Doublet of doublets (dd)J ≈ 8.0, 1.5
H-57.25 - 7.40Triplet (t)J ≈ 8.0
H-67.95 - 8.10Doublet of doublets (dd)J ≈ 8.0, 1.5

Disclaimer: These are predicted values based on the analysis of similar compounds and may not reflect exact experimental results.

Interpretation and Causality

The predicted downfield shift of H-6 is attributed to the strong electron-withdrawing nature of the adjacent nitro group and the deshielding effect of the nearby chloro group. The H-4 proton is also expected to be deshielded, though to a lesser extent. The H-5 proton, situated between two carbons, is predicted to be the most upfield of the aromatic protons. The coupling constants reflect the expected ortho and meta relationships between the protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.7 mL CDCl₃ A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Tune and shim instrument D->E F Acquire ¹H spectrum E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Calibrate to solvent peak H->I J J I->J Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts dictated by the electronic effects of the substituents.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-Cl)132 - 136
C-2 (C-NO₂)148 - 152
C-3 (C-I)95 - 100
C-4128 - 132
C-5124 - 128
C-6135 - 139

Disclaimer: These are predicted values based on the analysis of similar compounds and may not reflect exact experimental results.

Interpretation and Causality

The carbon bearing the nitro group (C-2) is expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group. Conversely, the carbon attached to the iodine atom (C-3) is predicted to be significantly upfield due to the "heavy atom effect." The remaining carbon signals are influenced by the combined inductive and resonance effects of all three substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Use prepared ¹H NMR sample B Set up ¹³C experiment A->B C Acquire proton-decoupled spectrum B->C D Allow for sufficient scan time C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Calibrate to solvent peak F->G H H G->H Final Spectrum

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorptions from the nitro group, along with characteristic bands for the substituted aromatic ring.

Predicted IR Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-Cl Stretch700 - 800Medium-Strong
C-I Stretch500 - 600Medium
C=C Aromatic Stretch1450 - 1600Medium-Weak
C-H Aromatic Stretch3000 - 3100Weak
C-H Aromatic Bending800 - 900Strong

Disclaimer: These are predicted values and may vary based on the sampling method.

Interpretation and Causality

The most prominent features in the IR spectrum are the two strong stretching vibrations of the nitro group. The positions of the C-Cl and C-I stretches are in the fingerprint region and can be influenced by other vibrations. The aromatic C=C and C-H stretching and bending vibrations confirm the presence of the benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR-ATR Analysis Workflow

G A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal A->C F Generate Final Spectrum B->F D Apply Pressure C->D E Collect Sample Spectrum D->E E->F G A Sample Introduction B Electron Ionization (70 eV) A->B C Mass Analysis B->C D Ion Detection C->D E Generate Mass Spectrum D->E

Sources

1-Chloro-3-iodo-2-nitrobenzene 1H NMR and 13C NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 1-Chloro-3-iodo-2-nitrobenzene

Authored by: Gemini, Senior Application Scientist

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the predicted 1H and 13C NMR spectra of this compound, a polysubstituted aromatic compound. For researchers in synthetic chemistry and drug development, a thorough understanding of how to predict and interpret the NMR spectra of such molecules is crucial for structure verification and purity assessment. This document synthesizes fundamental NMR principles with empirical data to offer a detailed, predictive walkthrough of the spectral features of the title compound. We will explore the underlying principles of chemical shifts, substituent effects, and spin-spin coupling to rationalize the predicted spectral data. Furthermore, a standardized protocol for experimental data acquisition is provided to guide researchers in obtaining high-quality spectra in the laboratory.

Introduction to NMR Spectroscopy and Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as 1H and 13C, behave like tiny magnets.[1][3] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy states, a phenomenon known as nuclear magnetic resonance.[1][2] The precise frequency required for resonance is highly sensitive to the local electronic environment of the nucleus, providing a wealth of structural information.[1]

This compound is a trisubstituted benzene ring. The three substituents—chloro, iodo, and nitro groups—each exert distinct electronic effects, influencing the electron density distribution around the aromatic ring. These effects are directly reflected in the 1H and 13C NMR spectra, primarily through the chemical shift of each nucleus.

Molecular Structure and Numbering

To facilitate a clear discussion, the atoms of this compound are numbered according to IUPAC conventions. This numbering is essential for the assignment of NMR signals.

Figure 1: Molecular structure of this compound with atom numbering.

Theoretical Basis for Spectral Prediction

The prediction of NMR spectra for substituted benzenes relies on the principle of additivity of substituent chemical shifts (SCS).[4] The chemical shift of a proton or carbon on a substituted ring can be estimated by starting with the chemical shift of benzene (7.26 ppm for 1H, 128.5 ppm for 13C) and adding incremental values for each substituent based on its position (ortho, meta, para) relative to the nucleus .

  • Inductive Effects: Electronegative substituents (like -Cl, -NO₂) withdraw electron density through the sigma bond framework, deshielding nearby nuclei and shifting their signals downfield (to higher ppm).

  • Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through the pi system of the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group by resonance, particularly affecting the ortho and para positions.[5] Halogens (-Cl, -I) are weakly deactivating, exhibiting an electron-withdrawing inductive effect but an electron-donating resonance effect.

  • Magnetic Anisotropy: The pi electrons in the benzene ring create a "ring current" in the presence of an external magnetic field. This current induces a local magnetic field that strongly deshields the aromatic protons, causing them to appear at a relatively high chemical shift (downfield). The nitro group also exhibits a significant anisotropic effect that can influence the chemical shifts of nearby protons.

Predicted 1H NMR Spectrum Analysis

The aromatic region of the 1H NMR spectrum of this compound is expected to show three distinct signals, one for each of the aromatic protons: H-4, H-5, and H-6. Their chemical shifts and splitting patterns are dictated by the combined electronic effects of the three substituents.

Chemical Shift Prediction

Using an empirical additivity model, we can estimate the chemical shifts. The base value is the chemical shift of benzene (δ ≈ 7.26 ppm).

  • H-4: This proton is ortho to the iodine, meta to the chlorine, and para to the nitro group. The powerful electron-withdrawing nitro group at the para position will have a strong deshielding effect.

  • H-5: This proton is meta to both the iodine and the nitro group, and para to the chlorine. It is expected to be the least deshielded of the three protons.

  • H-6: This proton is ortho to the chlorine, meta to the nitro group, and para to the iodine. The ortho chlorine will exert a moderate deshielding effect.

Spin-Spin Coupling and Multiplicity

The splitting of signals is governed by through-bond interactions with neighboring protons (J-coupling). In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

  • Ortho coupling (3JHH): Typically 7–10 Hz.[6]

  • Meta coupling (4JHH): Typically 2–3 Hz.[2][6]

  • Para coupling (5JHH): Typically 0–1 Hz and often not resolved.

Figure 2: Predicted 1H-1H coupling network for this compound.

Based on this network:

  • H-4: Will be coupled to H-5 (ortho) and H-6 (meta). It is expected to appear as a doublet of doublets (dd) .

  • H-5: Will be coupled to H-4 (ortho) and H-6 (ortho). It is expected to appear as a triplet (t) or, if the coupling constants are slightly different, a doublet of doublets. Given the substitution pattern, a triplet is a reasonable first-order approximation.

  • H-6: Will be coupled to H-5 (ortho) and H-4 (meta). It is expected to appear as a doublet of doublets (dd) .

Summary of Predicted 1H NMR Data
ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-4~7.9 - 8.2dd3JH4-H5 ≈ 8.0, 4JH4-H6 ≈ 2.0Strongly deshielded by the para-nitro group.
H-5~7.4 - 7.6t3JH5-H4 ≈ 8.0, 3JH5-H6 ≈ 8.0Least deshielded proton, meta to two withdrawing groups.
H-6~7.7 - 7.9dd3JH6-H5 ≈ 8.0, 4JH6-H4 ≈ 2.0Deshielded by the ortho-chloro and meta-nitro groups.

Predicted 13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the benzene ring. The chemical shifts are highly influenced by the directly attached and neighboring substituents.

Chemical Shift Prediction

Using the base value for benzene (δ ≈ 128.5 ppm) and additivity increments, we can predict the approximate chemical shifts.

  • C-1 (C-Cl), C-2 (C-NO₂), C-3 (C-I): These are quaternary carbons directly attached to substituents. Their shifts are dominated by the large "ipso" effect of the substituent. The C-NO₂ carbon (C-2) is expected to be significantly downfield. The C-I carbon (C-3) will be shifted significantly upfield due to the "heavy atom effect" of iodine.

  • C-4, C-5, C-6: These are protonated carbons. Their shifts are determined by the ortho, meta, and para relationships to the three substituents. C-4 will be strongly influenced by the para-nitro group. C-6 will be affected by the ortho-chloro group. C-5 is meta to the two most strongly withdrawing groups.

Summary of Predicted 13C NMR Data
CarbonPredicted δ (ppm)Rationale
C-1~133 - 136Attached to Chlorine (ipso-effect).
C-2~148 - 152Attached to Nitro group (strong ipso-deshielding).
C-3~92 - 96Attached to Iodine (strong upfield ipso-shift due to heavy atom effect).
C-4~128 - 131Para to the strongly deshielding nitro group.
C-5~124 - 127Least affected by deshielding effects.
C-6~135 - 138Ortho to the deshielding chlorine atom.

Note: Quaternary carbons (C-1, C-2, C-3) typically show lower intensity signals compared to protonated carbons due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).

Experimental Protocol for NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality 1D 1H and 13C NMR spectra for a compound like this compound.

cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing A 1. Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) B 2. Select Solvent (e.g., 0.6-0.7 mL CDCl₃ or DMSO-d₆) A->B C 3. Dissolve & Transfer (Vortex, transfer to 5 mm NMR tube) B->C D 4. Insert & Lock (Place sample in magnet, lock on deuterium signal) C->D E 5. Shim Magnet (Optimize magnetic field homogeneity) D->E F 6. Tune Probe (Match probe to 1H and 13C frequencies) E->F G 7. Set Acquisition Parameters (Load standard 1H/13C experiment) F->G H 8. Acquire Spectrum (Execute 'zg' command) G->H I 9. Fourier Transform (Apply window function, 'ft') H->I J 10. Phase Correction (Manually correct phase) I->J K 11. Baseline Correction (Ensure flat baseline) J->K L 12. Reference Spectrum (Set residual solvent peak, e.g., CDCl₃ at 7.26 ppm) K->L M 13. Peak Picking & Integration (1H) (Identify peaks and integrate areas) L->M

Figure 3: Standard workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR, or 20-50 mg for 13C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition Parameters

The following are typical parameters for a 400 MHz spectrometer.

  • 1H NMR:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

    • Spectral Width: ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, depending on concentration.

  • 13C NMR:

    • Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling).

    • Spectral Width: ~220-240 ppm, centered around 110-120 ppm.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as 13C has a low natural abundance.[7]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform the Fourier transform.

  • Phasing and Baseline Correction: Manually adjust the phase of the spectrum to ensure all peaks are in pure absorption mode and apply a polynomial function to correct the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Analysis: Pick peaks and, for the 1H spectrum, perform integration to determine the relative number of protons for each signal.

Conclusion

This guide provides a detailed, theory-backed prediction of the 1H and 13C NMR spectra of this compound. The predicted 1H spectrum is characterized by three distinct signals in the aromatic region, exhibiting complex splitting patterns due to ortho and meta couplings. The predicted 13C spectrum shows six signals, with the carbons directly bonded to the substituents showing the most significant and characteristic chemical shifts. By understanding the fundamental principles of substituent effects and coupling constants, researchers can confidently predict and interpret the NMR spectra of complex aromatic compounds, a critical skill in modern chemical research and development. The provided experimental protocol serves as a practical starting point for acquiring high-fidelity NMR data.

References

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Foreword: The Analytical Imperative for Complex Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Chloro-3-iodo-2-nitrobenzene

In the landscape of pharmaceutical development and chemical synthesis, halogenated nitroaromatic compounds such as this compound are critical intermediates. Their precise structural characterization is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and purity of downstream products. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide moves beyond a simple recitation of procedures. As a Senior Application Scientist, my objective is to provide a framework for logical inquiry, explaining the causality behind our analytical choices. We will explore not just how to analyze this compound, but why specific methodologies are chosen, how to interpret the complex data generated, and how to establish a self-validating analytical system. This document is intended for the practicing researcher and drug development professional who requires a robust and defensible approach to molecular characterization.

Foundational Principles: The Molecule and the Method

This compound is a unique analytical target due to its combination of substituents: a nitro group and two different halogen atoms on a benzene ring. This structure dictates the strategy for its mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[1]
Average Molecular Weight 283.45 g/mol [2][1][3]
Monoisotopic Mass 282.8897 Da[3]

The most common and effective approach for a volatile, thermally stable compound of this nature is Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI).[4][5]

  • Gas Chromatography (GC): This technique provides the initial separation of the analyte from the sample matrix and any impurities, ensuring that a pure compound enters the mass spectrometer.[5][6] The choice of GC is predicated on the compound's volatility.

  • Electron Ionization (EI): EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule.[4][7] This is a deliberate choice. While it can sometimes prevent the observation of a molecular ion for fragile molecules, for a stable aromatic system like this, it generates a rich and reproducible fragmentation pattern that acts as a structural "fingerprint".[5][7] The industry-standard 70 eV electron energy is used to ensure that the resulting spectra are consistent and comparable to established spectral libraries.[7][8]

Deciphering the Mass Spectrum: Isotopic Signatures and Fragmentation

The mass spectrum of this compound is defined by two key features: the characteristic isotopic patterns of its halogens and the predictable fragmentation of the nitroaromatic core.

The Isotopic Fingerprint: A Tale of Two Halogens

The presence of chlorine and iodine creates a distinct and easily identifiable pattern in the molecular ion region.

  • Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[9] This results in a characteristic pair of peaks for any chlorine-containing ion: a main peak (M) and a smaller peak at two mass units higher (M+2), with a relative intensity ratio of roughly 3:1.[10][11][12] The observation of this 3:1 M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom.[11]

  • Iodine (I): In stark contrast, iodine is monoisotopic; its only naturally occurring isotope is ¹²⁷I (100% abundance).[13][14] Therefore, iodine itself does not contribute an M+2 peak. Its presence is typically confirmed by a large mass gap of 127 units between fragments and often a distinct peak at m/z 127, corresponding to the I⁺ ion.[13]

For this compound, the molecular ion (M⁺•) region will exhibit a cluster of peaks defined by the chlorine isotopes. We expect to see a peak at m/z 283 (containing ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O) and an M+2 peak at m/z 285 (containing ³⁷Cl) in an approximate 3:1 intensity ratio . This unique signature provides immediate confirmation of the elemental composition.

Predicted Fragmentation Pathways

Under 70 eV Electron Ionization, the molecular ion is energized and undergoes predictable bond cleavages to form fragment ions. The stability of the resulting fragments dictates the primary pathways.

The following diagram illustrates the logical flow of fragmentation for this compound.

Proposed mass spectrometry fragmentation pathway.

Summary of Key Fragment Ions:

m/z (Nominal Mass)Proposed Fragment IonDescription of Fragmentation Pathway
283 / 285 [C₆H₃ClINO₂]⁺• Molecular Ion (M⁺•): The intact molecule radical cation, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
237 / 239[C₆H₃ClI]⁺•Loss of Nitro Group (•NO₂): A common and highly favored fragmentation for nitroaromatic compounds, resulting in the loss of 46 mass units. The chlorine isotopic pattern remains.
156 / 158[C₆H₃ClNO₂]⁺•Loss of Iodine Radical (•I): Cleavage of the C-I bond is facile, leading to a significant loss of 127 mass units. The resulting fragment retains the chlorine atom and its isotopic signature.
248[C₆H₃INO₂]⁺Loss of Chlorine Radical (•Cl): Loss of the chlorine radical (35 or 37 u) from the molecular ion. This fragment will not have a chlorine isotopic pattern.
127[I]⁺Iodine Cation: Direct formation of the iodine cation is a strong indicator of an iodine-containing compound.[13]
110 / 112[C₆H₃Cl]⁺•Sequential Loss (•I then •NO₂): Loss of a nitro group from the m/z 156/158 fragment.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol outlines a standard procedure for the analysis of this compound. The parameters are chosen to provide robust separation and clear, reproducible spectral data.

Workflow for the GC-MS analysis.
Step 1: Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or ethyl acetate are excellent starting points. The solvent must not co-elute with the analyte.

  • Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL. This concentration is typically sufficient to achieve excellent signal-to-noise without saturating the detector.

  • Filtration: If the sample contains particulates, filter through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Step 2: GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be adapted based on the specific instrumentation available. The choice of an inert flow path is critical for preventing analyte degradation.[15]

ParameterRecommended SettingRationale
GC System Agilent GC with 5977 MS or equivalentIndustry-standard instrumentation known for reliability.
Injector Split/SplitlessAllows for flexibility in managing sample concentration.
Injector Temp250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.[5]
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
GC Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile organic compounds.[15]
Oven Program Initial: 80°C, hold 1 minAllows for solvent focusing.
Ramp: 15 °C/min to 280 °CA moderate ramp rate provides good separation from potential impurities.
Final Hold: Hold at 280 °C for 5 minEnsures that any less volatile components are eluted from the column.
MS System
Ion SourceElectron Ionization (EI)Provides characteristic, library-searchable fragmentation patterns.[8]
Source Temp230 °CStandard temperature to maintain analyte in the gas phase without thermal degradation.
Quadrupole Temp150 °CStandard temperature for maintaining analyzer performance.
Electron Energy70 eVStandardized energy for reproducible fragmentation.[4][8]
Mass Scan Rangem/z 40 - 350Covers the molecular ion and all expected major fragments.
Scan Rate~2-3 scans/secProvides sufficient data points across the chromatographic peak for deconvolution.
Step 3: Data Analysis and Validation
  • Peak Identification: Identify the chromatographic peak corresponding to the analyte based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak. Ensure the spectrum is clean by performing background subtraction.

  • Molecular Ion Confirmation: Verify the presence of the molecular ion cluster at m/z 283/285 with the characteristic ~3:1 intensity ratio. This is the primary confirmation of identity.

  • Fragmentation Analysis: Correlate the major fragment ions in the experimental spectrum with the predicted fragmentation pattern (e.g., losses of NO₂, I, Cl).

  • Library Matching (Optional but Recommended): Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match score provides further confidence in the identification.

Conclusion: An Integrated Approach to Confident Characterization

The mass spectrometric analysis of this compound is a prime example of how fundamental principles can be translated into a robust, reliable, and scientifically sound analytical method. By leveraging the predictable isotopic signatures of the halogen atoms and the characteristic fragmentation of the nitroaromatic core, one can achieve unambiguous structural confirmation. The GC-MS workflow detailed herein provides not just a procedure, but a logical framework for analysis. For the researchers and drug development professionals to whom this guide is addressed, the adoption of such a systematic and well-reasoned approach is paramount for ensuring data integrity and advancing scientific discovery.

References

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1-Chloro-3-iodo-2-nitrobenzene infrared (IR) spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectrum of 1-Chloro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its spectral features is crucial for structural elucidation, reaction monitoring, and quality control in research and development settings. As a Senior Application Scientist, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a self-validating approach to spectral interpretation.

This compound (Molecular Formula: C₆H₃ClINO₂) is a substituted nitroaromatic compound.[1][3] Its unique structure, featuring chloro, iodo, and nitro functional groups on a benzene ring, makes it a versatile building block in organic synthesis.[1] The precise characterization of this molecule is paramount, and Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.

Fundamentals of IR Spectroscopy: A Molecular Vibrational Profile

Infrared spectroscopy probes the vibrational transitions within a molecule. When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies. These absorption frequencies are characteristic of the types of bonds and functional groups present. An IR spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber (cm⁻¹).

The spectrum is typically divided into two main regions:

  • Functional Group Region (4000-1400 cm⁻¹): This region shows absorptions for specific functional groups, such as N-O bonds in the nitro group and C-H bonds in the aromatic ring.[4]

  • Fingerprint Region (1400-400 cm⁻¹): This area contains a complex pattern of absorptions arising from the stretching of single bonds (C-C, C-N, C-Cl, C-I) and various bending vibrations.[5] This pattern is unique to a particular molecule, serving as its "fingerprint."[5]

Molecular Structure and Vibrational Modes

The arrangement of substituents on the benzene ring dictates the expected vibrational modes. The structure of this compound features a trisubstituted aromatic ring.

Caption: Molecular structure of this compound.

Acquiring the IR Spectrum: A Validated Protocol

To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, proper sample preparation is critical. The Potassium Bromide (KBr) pellet method is a well-established technique.[6][7][8] An alternative, modern approach is Attenuated Total Reflectance (ATR) FTIR spectroscopy, which requires minimal sample preparation.[9][10]

Experimental Protocol: KBr Pellet Method

This protocol ensures the creation of a transparent pellet, minimizing light scattering and maximizing spectral clarity.[6]

Materials:

  • 1-2 mg of this compound

  • 100-200 mg of spectroscopy-grade Potassium Bromide (KBr), thoroughly dried.[7][8]

  • Agate mortar and pestle

  • Pellet die assembly

  • Hydraulic press (capable of 8-10 tons of pressure)[6][7]

  • IR Spectrometer

Procedure:

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.[6][11] The sample concentration should be between 0.5% and 1% by weight.[6]

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture firmly and consistently until it becomes a fine, homogenous powder.[6] The goal is to reduce the particle size to less than 2 µm to prevent scattering of the IR beam.[6][11]

  • Loading the Die: Carefully transfer the powder mixture into the pellet die. Distribute it evenly.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply a vacuum for several minutes to remove trapped air and moisture.[7] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[6] This pressure causes the KBr to fuse into a transparent disc.

  • Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Alternative Protocol: Attenuated Total Reflectance (ATR)

ATR-FTIR is a simpler, faster method. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied with a press to ensure good contact.[9] The IR beam interacts with a shallow layer of the sample, making it ideal for surface analysis and requiring no sample dilution.[10]

G cluster_0 KBr Pellet Preparation Workflow A 1. Weigh Sample (1-2 mg) & Dry KBr (100-200 mg) B 2. Grind & Mix in Agate Mortar A->B C 3. Load Powder into Pellet Die B->C D 4. Apply Vacuum & Press (8-10 tons) C->D E 5. Analyze Transparent Pellet in Spectrometer D->E

Sources

An In-depth Technical Guide to the Safe Handling of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8). It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who utilize this versatile, highly functionalized aromatic intermediate.

A Note on Scientific Integrity and Data Availability

A thorough review of publicly available safety data reveals a critical gap: a comprehensive, officially registered Safety Data Sheet (SDS) with detailed GHS classifications and toxicological data for this compound is not readily accessible. While basic hazard information is available, this guide is constructed upon a principle of chemical analogy, drawing from established safety profiles of closely related isomers and structural analogs, such as 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene. This precautionary approach ensures the highest safety standards in the absence of complete, substance-specific data. The underlying logic is that the primary hazards are dictated by the nitro, chloro, and iodo functional groups on the benzene ring, which are common across these related molecules.

Part 1: Compound Profile and Hazard Identification

This compound is a substituted nitrobenzene derivative with the molecular formula C₆H₃ClINO₂.[1] Its utility as a building block in organic synthesis stems from the distinct reactivity of its three functional groups, enabling complex molecular architectures for pharmaceuticals and agrochemicals.[1][2]

1.1. Known and Inferred Hazards

Based on available data and analogy with related compounds, this compound is classified as a hazardous substance.

  • Primary Hazards: The compound is stated to be harmful by inhalation, in contact with skin, and if swallowed.[3] It is also classified as an irritant.[1]

  • Inferred Hazards from Analogs: Halogenated nitroaromatic compounds are a class of chemicals known for significant toxicity.[4] Analogs like 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene are associated with:

    • Methemoglobinemia: A serious condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood. Symptoms can include blue lips and skin (cyanosis), headache, dizziness, nausea, and confusion.[5][6] The effects may be delayed, necessitating medical observation after any significant exposure.[5][6]

    • Organ Damage: Prolonged or repeated exposure may cause damage to the blood, liver, and kidneys.[6]

    • Carcinogenicity: Some chloronitrobenzene isomers are suspected of causing cancer.[6]

    • Aquatic Toxicity: These compounds are often toxic to aquatic life with long-lasting effects.[5]

1.2. Physical and Chemical Properties

A summary of the known physical and chemical data is presented below. The lack of extensive data underscores the need for cautious handling.

PropertyValueSource
CAS Number 937601-42-8[1][7]
Molecular Formula C₆H₃ClINO₂[1][7]
Molecular Weight 283.45 g/mol [1][7]
Appearance Pale yellow crystals (inferred from analogs)[5]
Melting Point 60-61°C[1]
Boiling Point No data available[3]
Flash Point No data available[3]
Solubility No data available

Part 2: The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind safety protocols is to create redundant barriers between the researcher and the chemical hazard. Engineering controls are the primary barrier, and PPE is the essential final barrier.

2.1. Engineering Controls: The First Line of Defense

All work with this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The fume hood provides critical protection and containment in case of an accidental spill. The work area should be well-ventilated, and an eyewash station and safety shower must be immediately accessible.

2.2. Personal Protective Equipment (PPE): A Non-Negotiable System

A complete PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecification and Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.
Eye Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
Body Protection A flame-resistant lab coat.[4] All skin should be covered.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood. Consult your institution's EHS department for specific guidance.

Part 3: Protocols for Handling, Storage, and Disposal

3.1. Prudent Handling and Experimental Workflow

  • Preparation: Before handling, ensure all required PPE is donned correctly. Confirm the chemical fume hood is functioning properly.

  • Aliquotting: Weigh the solid compound within the fume hood. Avoid creating dust. If appropriate, moisten the substance first to prevent dusting.[5]

  • Reaction Setup: Keep all containers tightly closed when not in use. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3] Contaminated clothing should be removed immediately and decontaminated before reuse.[3]

3.2. Storage: Ensuring Stability and Preventing Reactions

  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Refrigerated storage is recommended.[3]

  • Incompatibilities: Segregate from combustible materials, strong oxidizing agents, and reducing agents.[3][5] Store away from heat, flames, and sparks.[3] The storage area should not have drain or sewer access.[5]

3.3. Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical.

Workflow for a Small Solid Spill in a Fume Hood

Spill_Workflow A Spill Occurs B Alert personnel in the immediate area. Ensure fume hood sash is at the proper height. A->B C Don full PPE: - Nitrile gloves (double-glove if possible) - Safety goggles & face shield - Lab coat B->C D De-energize ignition sources if safe to do so. C->D E Cover spill with an inert absorbent material (e.g., sand, vermiculite). AVOID combustible absorbents like sawdust. D->E Containment F Carefully sweep the mixture into a labeled hazardous waste container. E->F G Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then soap and water. F->G Decontamination H Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container. G->H I Seal container and arrange for professional hazardous waste disposal. H->I J Wash hands thoroughly. I->J

Caption: Workflow for managing a small solid spill of this compound.

First Aid Measures

Exposure RouteProtocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3]

3.4. Waste Disposal: Environmental Responsibility

Chemical waste must be managed in accordance with local, regional, and national regulations.[3]

  • Segregation: this compound is a halogenated nitroaromatic compound. It must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[9][10] Do not mix with non-halogenated waste.

  • Containerization: Use a robust, leak-proof container with a secure lid. Label the container clearly with the full chemical name and associated hazards.

  • Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Halogenated waste is typically disposed of via high-temperature incineration.[11] Under no circumstances should this chemical or its waste be disposed of down the drain.[9]

Part 4: Reactivity and Synthetic Considerations

  • Thermal Stability: Avoid exposure to high heat, as this can lead to decomposition.[3] Decomposition on burning produces toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and hydrogen iodide.[3]

  • Hazardous Reactions: As a nitroaromatic compound, it can react violently with strong reducing agents. As a halo-aromatic, it can undergo various substitution and coupling reactions. The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution, while the halogens can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). These intended reactions should be carefully planned and executed with appropriate temperature control and inert atmosphere as needed.

  • Incompatible Materials: Strong oxidizing agents.[3]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its potential hazards. While a complete safety profile is not yet publicly available, a precautionary approach based on the known risks of halogenated nitroaromatics is essential. By adhering to stringent protocols involving engineering controls, comprehensive PPE, and proper waste management, researchers can effectively mitigate risks and handle this compound with the high degree of care it demands.

References

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  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ChemicalBook. (2025, July 16). This compound | 937601-42-8.
  • MySkinRecipes. (n.d.). This compound.
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  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Lumen Learning. (n.d.). 15.5 Multistep synthesis with aromatics | Organic Chemistry II.
  • Inchem.org. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). 1-Bromo-3-chloro-2-iodo-5-nitrobenzene.
  • ChemScene. (n.d.). 959575-00-9 | 1-Chloro-2-iodo-3-methyl-5-nitrobenzene.
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  • C&EN Uncovered. (2024, August 30). Solvent Waste Levels, EPA Regulations, and Disposal.

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1-Chloro-3-iodo-2-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 1-Chloro-3-iodo-2-nitrobenzene

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safe handling, storage, and emergency procedures for this compound. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and scientific integrity.

Introduction and Scientific Context

This compound (CAS No. 937601-42-8) is a substituted nitrobenzene derivative, a class of compounds pivotal in synthetic organic chemistry.[1] Its trifunctionalized aromatic ring, featuring chloro, iodo, and nitro groups, makes it a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The distinct electronic properties endowed by each substituent allow for regioselective transformations, making it a valuable building block in drug discovery and material science. However, the same reactivity and functional groups necessitate a thorough understanding of its potential hazards.

This document serves as a detailed material safety data sheet (MSDS) guide, moving beyond mere compliance to foster a deep-seated culture of safety and proactive risk mitigation in the laboratory.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₆H₃ClINO₂[2]
Molecular Weight 283.45 g/mol [1]
CAS Number 937601-42-8[1][2]
Appearance Pale yellow crystals[3]
Melting Point 60-61°C[1]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg[2]
Density 2.1 ± 0.1 g/cm³[2]
Flash Point 142.7 ± 23.7 °C[2]

Hazard Identification and GHS Classification

GHS Classification (Inferred from related compounds)

  • Acute Toxicity, Oral (Category 3) [5]

  • Acute Toxicity, Dermal (Category 3) [5]

  • Acute Toxicity, Inhalation (Harmful)[6][7]

  • Skin Irritation [7]

  • Eye Irritation [7]

  • Suspected of causing cancer [6]

  • Toxic to aquatic life with long-lasting effects [6][8]

Hazard Pictograms:

Signal Word: DANGER

Hazard Statements (H-Statements):

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H332: Harmful if inhaled.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H351: Suspected of causing cancer.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements (P-Statements):

  • P201: Obtain special instructions before use.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.

  • P501: Dispose of contents/container to an approved waste disposal plant.[7]

Hazard_Relationship cluster_chemical This compound cluster_hazards Primary Hazards cluster_exposure Exposure Routes Chemical Chemical Properties (Nitroaromatic, Halogenated) Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Chemical->Acute_Tox Irritation Skin & Eye Irritation Chemical->Irritation Chronic_Tox Chronic Toxicity (Suspected Carcinogen) Chemical->Chronic_Tox Eco_Tox Ecotoxicity Chemical->Eco_Tox Ingestion Ingestion Ingestion->Acute_Tox Dermal Dermal Contact Dermal->Acute_Tox Dermal->Irritation Inhalation Inhalation Inhalation->Acute_Tox

Caption: Relationship between chemical nature and associated hazards.

Toxicological Profile: A Mechanistic Perspective

The toxicity of chloronitrobenzenes is primarily driven by the nitro group. Upon absorption, nitroaromatic compounds can be metabolized to intermediates that induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[3][6] This leads to symptoms like cyanosis (blue lips and skin), headache, dizziness, and in severe cases, convulsions.[3][6] Chronic exposure to related compounds has been linked to liver damage and is suspected to have carcinogenic potential.[6][9]

Analogous Compound Toxicity Data (1-chloro-2-nitrobenzene):

RouteSpeciesValueSource(s)
Oral LD₅₀ Rat (male)144 - 560 mg/kg[9]
Dermal LD₅₀ Rabbit400 mg/kg[9][10]
Inhalation LC₅₀ Rat (4h)~3200 mg/m³[9]

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and correct first aid is critical. The following steps are designed to be a self-validating system, ensuring the safety of both the victim and the first responder.

  • General Advice: First responders must protect themselves. Show this safety data sheet to the attending medical professional.

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention as the substance may be absorbed through the skin.[3][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Fire-Fighting and Explosion Hazard

While not highly flammable, this compound is combustible and can pose a dust explosion hazard if dispersed in the air in a powdered form.[3][6]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2] A water spray can be used to cool containers.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Combustion will produce toxic and corrosive fumes, including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[2]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures: A Step-by-Step Workflow

A spill of this compound requires a calm, methodical response to prevent exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate 1. Evacuate & Secure Area start->evacuate ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain 3. Contain Spill (Use inert absorbent like sand or vermiculite) ppe->contain collect 4. Collect Absorbed Material (Use non-sparking tools) contain->collect decontaminate 5. Decontaminate Spill Area (Solvent wash, then soap & water) collect->decontaminate dispose 6. Dispose of Waste (As halogenated organic waste) decontaminate->dispose end Area Safe dispose->end

Caption: Step-by-step workflow for managing an accidental spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE: double nitrile gloves, chemical splash goggles, a lab coat, and if the spill is large or ventilation is poor, a respirator with an organic vapor cartridge.[11]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[11]

  • Collection: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools to avoid ignition sources.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

  • Disposal: The container with the spilled material and contaminated cleaning supplies must be sealed, clearly labeled as "Halogenated Organic Waste" with the full chemical name, and disposed of according to institutional and local environmental regulations.[11][12]

Handling and Storage: Proactive Safety Measures

  • Handling: This compound should only be handled in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[2] Avoid contact with skin and eyes by wearing appropriate PPE.[5] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed, properly labeled container.[5] The storage area should be cool, dry, and well-ventilated. Keep refrigerated as recommended.[2] Store away from incompatible materials such as strong oxidizing agents, combustible substances, and reducing agents.[2][3] The storage area should be locked or otherwise secured to restrict access to authorized personnel.

Ecological Information

Chloronitroaromatic compounds are generally classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][6][8] They are not readily biodegradable and have the potential for bioaccumulation. Therefore, it is imperative that this chemical and its waste are not allowed to enter drains, soil, or watercourses.[2][3]

Disposal Considerations

Disposal of this compound must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste containing this chemical in a dedicated container. Do not mix with non-halogenated solvents or other incompatible waste streams.[11][12]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[11]

  • Labeling: The container must be labeled "Halogenated Organic Waste" and include the full chemical name "this compound," the hazard pictograms, and the date of accumulation.[11]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[13]

References

Sources

Physical and chemical properties of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-3-iodo-2-nitrobenzene

Abstract

This compound is a trifunctionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical science, and materials research. Its unique substitution pattern, featuring a nitro group flanked by two different halogen atoms, imparts a distinct and highly valuable reactivity profile. The electronic and steric effects of the chloro, iodo, and nitro substituents create a scaffold that allows for predictable, regioselective transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this versatile building block, delves into its key reaction pathways—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction—and outlines the strategic considerations for its use in multistep organic synthesis.

Compound Identification and Core Physical Properties

Precise identification and understanding the fundamental physical characteristics of a chemical reagent are paramount for its effective and safe use in a research setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 937601-42-8[1][2][3]
Molecular Formula C₆H₃ClINO₂[1][2][3]
Molecular Weight 283.45 g/mol [1][2][3]
Melting Point 60-61 °C[2]
Boiling Point 312.3 ± 27.0 °C (at 760 mmHg)[1]
Density 2.1 ± 0.1 g/cm³[1]
Flash Point 142.7 ± 23.7 °C[1]
LogP 2.69[1]

Chemical Properties and Synthetic Reactivity

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The interplay between the powerful electron-withdrawing nitro group and the two distinct halogens allows for a sequence of controlled, regioselective modifications.

Figure 1: Overview of the regioselective reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a low-valent palladium center than the carbon-chlorine (C-Cl) bond. This difference is the cornerstone of its utility in cross-coupling chemistry. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be performed with high selectivity at the C-I position, leaving the C-Cl bond intact for subsequent transformations.[4][5][6]

Expert Insight: The choice of phosphine ligand and palladium precursor is critical for optimizing these couplings.[6] For instance, sterically hindered biaryl phosphine ligands are often employed in Buchwald-Hartwig aminations to facilitate the reductive elimination step and achieve high yields.[4][7] This selective functionalization at position 3 is the typical first step in a synthetic sequence involving this substrate.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group at the ortho position to the chlorine atom and para to the iodine atom dramatically activates the aromatic ring towards nucleophilic attack.[8][9][10] This occurs via an addition-elimination mechanism, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] While both halogens are activated, reactions with strong nucleophiles (e.g., alkoxides, amines) often favor substitution at the C-Cl bond, especially after the C-I position has been functionalized.

Causality of Activation: The nitro group's ability to delocalize the negative charge of the Meisenheimer intermediate through resonance is the key stabilizing factor that lowers the activation energy for this reaction.[8][10] Without this stabilization, particularly from an ortho or para position, SNAr reactions on aryl halides are exceedingly difficult.[9]

G start Substrate + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Step 1: Addition (Rate-Determining) product Substituted Product + Cl⁻ intermediate->product Step 2: Elimination (Fast) stabilization Ortho-NO₂ group delocalizes negative charge via resonance intermediate->stabilization

Figure 2: Logical workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal reaction in synthetic sequences. It fundamentally alters the electronic nature of the aromatic ring, converting a powerful electron-withdrawing group (EWG) into a potent electron-donating group (EDG). This "reactivity switch" changes the directing effects for any subsequent electrophilic aromatic substitution and modifies the reactivity of the remaining C-Cl bond.

Common and reliable methods for this reduction include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[11][12]

  • Metal/Acid Reduction: Employing metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like HCl or acetic acid.[11][13]

  • Tin(II) Chloride (SnCl₂): Offers a milder alternative that can be tolerant of other reducible functional groups.[11]

Strategic Consideration: The timing of the nitro reduction is a critical decision in a multi-step synthesis. Performing it early activates the ring and directs subsequent electrophilic additions to the ortho/para positions relative to the new amino group. Delaying the reduction preserves the deactivating nature of the ring and its meta-directing influence.[13]

Synthetic Utility and Experimental Workflow

The true power of this compound lies in the ability to perform a sequence of these orthogonal reactions to build molecular complexity rapidly. A typical synthetic workflow leverages the differential reactivity in a logical order.

G cluster_step1 Step 1: C-I Functionalization cluster_step2 Step 2: NO₂ Reduction cluster_step3 Step 3: C-Cl Functionalization start This compound step1_reagent Suzuki Coupling: R-B(OH)₂, Pd(0), Base start->step1_reagent step1_product Intermediate A (Biaryl) step1_reagent->step1_product step2_reagent Reduction: Fe, HCl step1_product->step2_reagent step2_product Intermediate B (Aniline) step2_reagent->step2_product step3_reagent SNAr: NaOR', Heat step2_product->step3_reagent step3_product Final Product (Trisubstituted) step3_reagent->step3_product

Figure 3: A representative workflow for sequential functionalization.
Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the selective functionalization at the C-I position.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/water or dioxane/water.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a halogenated nitroaromatic compound, this compound must be handled with appropriate care.

  • General Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is classified as an irritant.[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[1] Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][14]

  • Conditions to Avoid: Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[1]

  • Hazardous Decomposition: Combustion may produce toxic and corrosive gases, including carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses.[1]

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a reliable platform for constructing complex, multi-substituted aromatic systems. The predictable and orthogonal reactivity of its C-I, C-Cl, and nitro functionalities allows for a rational and stepwise approach to molecular design. A thorough understanding of the principles governing its reactivity—preferential cross-coupling at the C-I bond, SNAr activation by the ortho-nitro group, and the synthetic pivot provided by nitro reduction—is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

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The Synthetic Chemist's Guide to 1-Chloro-3-iodo-2-nitrobenzene: Sourcing and Application

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated nitroaromatics are a cornerstone of modern organic synthesis, offering a versatile platform for constructing complex molecular architectures. Among these, 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8) has emerged as a particularly valuable intermediate. Its unique substitution pattern—featuring a nitro group for directing and further functionalization, alongside two distinct halogen atoms (iodine and chlorine)—provides a handle for selective, sequential cross-coupling reactions.

This technical guide provides an in-depth overview of this compound, including its chemical properties, key synthetic applications with representative protocols, and a comparative analysis of commercial suppliers. The information herein is curated to empower researchers, scientists, and drug development professionals to effectively source and strategically implement this potent synthetic intermediate.

Compound Profile and Physicochemical Properties

This compound is a substituted nitrobenzene derivative whose utility is defined by the orthogonal reactivity of its functional groups.[1] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an aniline, opening up a vast landscape of subsequent chemical transformations. The presence of both iodo and chloro substituents allows for chemoselective functionalization, typically through palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond will react preferentially over the stronger carbon-chlorine bond.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 937601-42-8[2][3]
Molecular Formula C₆H₃ClINO₂[2][3]
Molecular Weight 283.45 g/mol [2]
Physical Form Solid[2]
Melting Point 60-61 °C[1]
Purity (Typical) ≥97%[2][3]
Storage Keep in dark place, sealed in dry, 2-8 °C[2][3]
GHS Pictogram GHS07 (Exclamation Mark)[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Signal Word Warning[2]

Strategic Application in Synthesis

The primary value of this compound lies in its capacity for selective, stepwise elaboration. A typical synthetic workflow leverages the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker, undergoes oxidative addition to a Pd(0) catalyst under milder conditions than the C-Cl bond.[4] This allows for the initial introduction of a substituent at the 3-position. The remaining chloro group can then be functionalized in a subsequent step under more forcing conditions, or the nitro group can be reduced to provide a key amine intermediate.

This stepwise approach is fundamental in building molecular complexity and is particularly relevant in the synthesis of libraries for drug discovery and the development of protein degraders (e.g., PROTACs), where this compound is listed as a "Protein Degrader Building Block".[3]

G cluster_0 Synthetic Pathway A 1-Chloro-3-iodo- 2-nitrobenzene B Step 1: Selective Cross-Coupling (e.g., Suzuki-Miyaura at C-I bond) A->B R-B(OH)2, Pd Catalyst, Base C 3-Aryl-1-chloro- 2-nitrobenzene Intermediate B->C D Step 2: Nitro Group Reduction C->D Fe/NH4Cl or SnCl2/HCl F Step 3: Second Cross-Coupling (at C-Cl bond) C->F R'-B(OH)2, Pd Catalyst, Forcing Conditions E 2-Amino-3-aryl- chlorobenzene D->E G Disubstituted Product F->G

Figure 1: A representative synthetic workflow illustrating the sequential functionalization of this compound.

Field-Proven Methodologies: Representative Protocols

While specific protocols for every conceivable reaction are beyond the scope of this guide, the following sections provide detailed, representative procedures for two of the most common and critical transformations involving this compound.

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative procedure for the selective coupling of an arylboronic acid at the C-I position. The choice of a mild base and a suitable palladium catalyst/ligand system is crucial for achieving high selectivity for the more labile iodo position over the chloro position.[4]

Objective: To synthesize 3-Aryl-1-chloro-2-nitrobenzene via selective palladium-catalyzed cross-coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), powdered (3.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk tube or similar)

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 283.5 mg), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add degassed toluene (5 mL) and degassed water (1 mL).

  • Seal the tube and place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 3-Aryl-1-chloro-2-nitrobenzene.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a pivotal step, yielding an intermediate ripe for a multitude of subsequent reactions, including Sandmeyer reactions, amide couplings, and further N-functionalization. Reduction with iron powder in the presence of an acidic salt like ammonium chloride is a classic, reliable, and cost-effective method.

Objective: To synthesize 2-Amino-1-chloro-3-iodobenzene from this compound.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (<10 micron, 5.0 equiv)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 283.5 mg), ethanol (10 mL), and water (2.5 mL).

  • To this suspension, add iron powder (5.0 mmol, 279 mg) and ammonium chloride (5.0 mmol, 267 mg).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC, staining for the aniline product with a ninhydrin solution.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • The remaining aqueous residue can be extracted with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-Amino-1-chloro-3-iodobenzene, which can be used directly or purified further by column chromatography or recrystallization.

Commercial Supplier Analysis

The accessibility and reliability of starting materials are critical for project timelines. This compound is available from several reputable chemical suppliers catering to the research and development sector. When selecting a supplier, researchers should consider not only price but also purity, available quantities, lead times, and the quality of supporting documentation (e.g., Certificate of Analysis).

Table 2: Comparison of Commercial Suppliers for this compound

SupplierProduct Number (Example)PurityAvailable QuantitiesNotes
Sigma-Aldrich AMBH9614F8EA (Ambeed)97%Gram scaleMarketed via the Ambeed catalog; suitable for initial screening and small-scale synthesis.[2]
Santa Cruz Biotechnology sc-274889Not specifiedGram scaleListed for research use only. Certificate of Analysis available for lot-specific data.[2]
BLD Pharm BD153098≥97%Gram to multi-gram scaleProvides detailed online documentation including NMR and LC-MS data.[3]
CP Lab Safety C2431-1Gmin 97%1 gramMarketed as a "Protein Degrader Building Block"; for professional R&D use only.[3]
Lookchem VariesVariesVariesA marketplace connecting various manufacturers and suppliers, primarily from Asia.[1]

Conclusion

This compound stands as a highly strategic and versatile building block for chemists engaged in the synthesis of complex organic molecules. Its capacity for selective, sequential functionalization at the iodo, chloro, and nitro positions provides a robust platform for generating molecular diversity in drug discovery and agrochemical research. By understanding the chemical principles governing its reactivity and leveraging the detailed protocols and supplier information provided in this guide, researchers can confidently and efficiently incorporate this valuable intermediate into their synthetic programs, accelerating the path to novel and impactful discoveries.

References

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Tautomerism in substituted nitrobenzene compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Nitrobenzene Compounds

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, represents a fundamental concept in organic chemistry with profound implications for molecular stability, reactivity, and function.[1][2][3] Within this field, the tautomerism of substituted nitrobenzene compounds, particularly the nitro-aci equilibrium, is of significant interest to researchers in medicinal chemistry, materials science, and drug development. The ability of a nitro group to participate in proton transfer, forming a nitronic acid (aci-nitro) tautomer, is heavily influenced by the electronic and steric nature of other substituents on the aromatic ring. This guide provides a comprehensive exploration of the principles governing this phenomenon, from the underlying mechanisms to advanced experimental and computational characterization techniques. We will delve into the unique case of ortho-nitrobenzyl phototautomerism, a cornerstone of photocleavable protecting group strategies, and detail field-proven methodologies for quantifying tautomeric equilibria, thereby offering a robust resource for scientists navigating the complexities of these versatile molecules.

The Principle of Tautomerism

Tautomerism is a special class of structural isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted.[1][2] This process typically involves the migration of a proton, accompanied by a shift in the position of a double bond.[1] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different atomic arrangements that exist in a measurable equilibrium. The position of this equilibrium is sensitive to various factors, including temperature, solvent, and the electronic properties of substituents within the molecule.[1]

The Nitro-Aci Tautomeric Equilibrium

The characteristic tautomerism exhibited by nitro compounds is the nitro-aci tautomerism. This equilibrium is contingent on the presence of at least one acidic hydrogen atom on a carbon adjacent (alpha) to the nitro group.[1][4][5]

The Fundamental Mechanism

Nitro-aci tautomerism involves the intramolecular migration of a proton from the α-carbon to one of the oxygen atoms of the nitro group.[1] This "1,3-proton shift" transforms the nitro form (R₂CH-NO₂) into its tautomer, the aci-nitro form, also known as a nitronic acid (R₂C=NO₂H).[6][7]

The process is typically base-catalyzed, where a base abstracts the α-proton to form a resonance-stabilized nitronate anion.[7][8] This anion is a key intermediate, as subsequent protonation can occur either on the α-carbon (regenerating the nitro form) or on one of the oxygen atoms (forming the aci-nitro tautomer).[7]

G Start ortho-Nitrobenzyl Compound (Protected Drug) Excited Excited State Start->Excited UV Light (hν) AciNitro Aci-Nitro Intermediate Excited->AciNitro [1,5]-H Transfer (Phototautomerization) AciNitro->Start Dark Reaction (Reversion) Rearrange Cyclic Intermediate AciNitro->Rearrange Rearrangement End Released Drug + o-Nitrosobenzaldehyde Rearrange->End Cleavage

Figure 2: Workflow of phototautomerism in ortho-nitrobenzyl systems for drug release.
Electronic and Steric Effects of Substituents

Substituents on the benzene ring can profoundly alter the stability of the tautomers and the intermediate nitronate anion.

Substituent TypePositionEffect on α-H AcidityEffect on Aci-Nitro/Nitronate StabilityRationale
Electron-Withdrawing (EWG) e.g., -CN, -CF₃, -NO₂Para, OrthoIncreaseIncreaseEWGs stabilize the negative charge of the nitronate anion through resonance and inductive effects, making the corresponding α-proton more acidic and shifting the equilibrium towards the aci form. [9]
Electron-Donating (EDG) e.g., -NH₂, -OH, -OCH₃Para, OrthoDecreaseDecreaseEDGs destabilize the nitronate anion by increasing electron density on the ring, making the α-proton less acidic and favoring the nitro form. [10]
Any Substituent OrthoVariableCan IncreaseOrtho substituents can promote intramolecular hydrogen bonding with the aci-nitro group, providing a significant stabilizing factor that is unavailable to meta or para isomers. [11][12][13]Steric hindrance can also influence the planarity and conjugation of the system.
Table 1: Influence of Substituent Position and Electronics on Nitro-Aci Tautomeric Equilibrium.

Experimental Methodologies for Characterization

Quantifying the tautomeric equilibrium and characterizing the individual species requires a multi-faceted approach. The choice of technique is dictated by the stability of the tautomers and the timescale of their interconversion.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for studying tautomeric equilibria in solution. [14]By comparing the chemical shifts and integration of signals unique to each tautomer, their relative populations can be determined. Advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) can probe solvation dynamics. [14]For stable nitronate anions, NMR can provide detailed structural information. [15]* UV-Visible Spectroscopy: This technique is particularly useful for detecting the formation of colored aci-nitro intermediates, especially in photochromic systems. [12]Changes in the absorption spectrum upon irradiation or changes in solvent polarity can be used to monitor the tautomeric equilibrium. [14]* Vibrational Spectroscopy (IR & Raman): These methods can identify the characteristic vibrational frequencies of the C-NO₂, C=N, and O-H bonds, allowing for the differentiation of the nitro and aci-nitro forms. [14]Femtosecond stimulated Raman spectroscopy has been used to directly probe the excited-state intermediates in o-nitrotoluene phototautomerization. [16][17]

Protocol: Characterization by pH-Metric Titration

Potentiometric titration is a robust method to determine the distinct pKa values of the nitro and aci-nitro tautomers, thereby characterizing the pH-dependent equilibrium. The causality behind this protocol is that the two tautomers possess significantly different acidities; the aci-nitro form is a much stronger acid than the nitro form. By cycling the pH, one can force the conversion between forms and measure their relative concentrations. [4][18] Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 3 mg) of the substituted nitromethane compound in a background electrolyte solution (e.g., 7 mL of 0.15 M KCl) to maintain constant ionic strength.

  • Initial Acidification: Lower the pH of the solution to ~2 using a standardized strong acid (e.g., 0.5 M HCl). This ensures the compound is fully protonated, predominantly in its more stable nitro form.

  • First Titration (Nitro → Aci): Titrate the solution with a standardized strong base (e.g., 0.5 M KOH) in small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., 11.5) is reached. This titration curve primarily reflects the pKa of the less acidic nitro form.

  • Base-Induced Conversion: Hold the solution at the high pH for a defined period (e.g., 60 seconds). This basic condition promotes the formation of the nitronate anion and allows the equilibrium to shift towards the more acidic, yet less stable, aci-nitro tautomer upon subsequent acidification. [4]5. Rapid Acidification: Quickly titrate the solution back to pH ~2 with the strong acid.

  • Subsequent Titrations: Immediately repeat the titration with the strong base (Step 3). The resulting titration curve will now show a different inflection point, or a combination of inflection points, corresponding to the pKa of the more acidic aci-nitro form, which is now present in a higher concentration. [4]7. Data Analysis: Use appropriate mass and charge balance equations to calculate the pKa values and the relative concentrations of the XH (nitro) and YH (aci-nitro) tautomers from each titration curve. The change in the relative concentrations across the titration cycles serves as a self-validating system, confirming the interconversion between tautomers. [4]

Computational Chemistry Approaches

Theoretical calculations are indispensable for understanding tautomerism. Quantum chemical methods like Density Functional Theory (DFT) and high-level ab initio calculations can:

  • Predict the relative thermodynamic stabilities of the nitro and aci-nitro tautomers. [11][9][13]* Calculate the energy barriers for the proton transfer, providing insight into the kinetics of interconversion. [13]* Model the influence of different substituents on the electronic structure and geometry of the tautomers. [11][9][13]* Simulate the effect of solvents on the tautomeric equilibrium using models like the Polarizable Continuum Model (PCM). [10][19]

Applications and Significance

The study of tautomerism in substituted nitrobenzenes is not merely an academic exercise; it has direct applications in several scientific domains:

  • Drug Development: The ortho-nitrobenzyl moiety is a premier photolabile protecting group used to "cage" bioactive molecules. [16][17][20]Understanding the phototautomerization mechanism allows for the rational design of prodrugs that can be activated with spatial and temporal precision using light.

  • Organic Synthesis: The nitronate anion, the conjugate base central to the tautomeric equilibrium, is a potent carbon nucleophile. Its reactivity is harnessed in fundamental carbon-carbon bond-forming reactions. [8][21]* Materials Science: The nitro-aci tautomerization is a suspected initiation step in the thermal decomposition of energetic materials like TATB (1,3,5-triamino-2,4,6-trinitrobenzene), influencing their stability and sensitivity. [6][12]

Conclusion

is a nuanced and dynamic field, bridging fundamental physical organic chemistry with applied sciences. The equilibrium between the stable nitro form and the reactive aci-nitro intermediate is finely controlled by the interplay of substituent electronic effects, steric interactions, intramolecular hydrogen bonding, and external stimuli like pH and light. A thorough understanding, achieved through a synergistic combination of spectroscopic analysis, potentiometric methods, and computational modeling, is critical for professionals aiming to harness the unique reactivity of these compounds in drug design, advanced synthesis, and materials innovation.

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An In-depth Technical Guide to the Stability and Storage of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-3-iodo-2-nitrobenzene (CAS No. 937601-42-8), a key intermediate in pharmaceutical and agrochemical research.[1][2] Adherence to these guidelines is critical for ensuring the compound's integrity, minimizing degradation, and ensuring the safety of laboratory personnel and the reproducibility of experimental outcomes.

Chemical Profile and Intrinsic Stability

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃ClINO₂.[3] Its stability is dictated by the interplay of its three functional groups: a nitro group, a chlorine atom, and an iodine atom, all attached to a benzene ring.

  • The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution.[4][5] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this molecule, both the chlorine and iodine atoms are in ortho positions, making them susceptible to displacement by nucleophiles.

  • The Halogen Substituents: The carbon-halogen bond strengths decrease in the order C-Cl > C-I. This suggests that the carbon-iodine bond is the most labile of the two halogen bonds, making it more susceptible to cleavage, particularly under thermal or photolytic stress.

Given these structural features, the primary degradation pathways for this compound can be anticipated to involve nucleophilic substitution of the halogens, reduction of the nitro group, and photolytic cleavage of the C-I bond.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are imperative. These are based on both general safety guidelines for nitroaromatics and specific vendor recommendations.

ParameterRecommendationRationale
Temperature Refrigerate (2-8°C)Minimizes the rate of thermally induced degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidative degradation.
Light Store in an amber or opaque container in the darkNitroaromatic compounds are often photosensitive, and UV light can induce degradation.[6]
Moisture Store in a dry, well-sealed containerPrevents hydrolysis and potential nucleophilic attack by water.
Ventilation Store in a well-ventilated area designated for hazardous chemicalsEnsures safe dispersal of any potential vapors.

A summary of recommended storage conditions for this compound.

Known Incompatibilities and Hazardous Reactions

To prevent runaway reactions, decomposition, or container pressurization, this compound must be stored separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Bases: Can promote nucleophilic aromatic substitution and other degradation reactions.

  • Reducing Agents: Can reduce the nitro group, leading to the formation of nitroso, hydroxylamino, or amino derivatives.

  • Heat, Flames, and Sparks: The compound is combustible and thermal decomposition can release toxic fumes.[5]

Upon decomposition, hazardous products such as carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen iodide can be generated.[5]

Potential Degradation Pathways

Understanding the likely degradation pathways is fundamental to developing stability-indicating analytical methods and interpreting purity data. The following diagram illustrates the most probable degradation routes for this compound.

G cluster_hydrolysis Hydrolysis / Nucleophilic Substitution cluster_reduction Reduction cluster_photolysis Photolysis main This compound hydrolysis_prod 1-Iodo-2-nitro-3-phenol (Substitution of Cl) main->hydrolysis_prod H₂O / OH⁻ nitroso 1-Chloro-3-iodo-2-nitrosobenzene main->nitroso [H] deiodination 1-Chloro-2-nitrobenzene main->deiodination hν (UV light) amino 1-Chloro-3-iodo-2-aminobenzene nitroso->amino [H]

A diagram illustrating potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[4][7] This protocol outlines a systematic approach to evaluating the stability of this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

The workflow for a forced degradation study is depicted below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Expose oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Expose thermal Thermal Stress (Solid, 80°C) start->thermal Expose photo Photolytic Stress (Solution, ICH Q1B light exposure) start->photo Expose neutralize Neutralize (for acid/base samples) acid->neutralize base->neutralize hplc Analyze by HPLC-UV/MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc end Identify Degradants and Validate Method hplc->end

Workflow for a forced degradation study of this compound.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.[8]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep this mixture at room temperature, monitoring at various time points (e.g., 2, 8, and 24 hours).

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Prior to injection, neutralize the acid and base-stressed samples.

    • Analyze all samples, including an unstressed control, using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[9]

    • Employ a UV detector to quantify the parent compound and any degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradants.

Data Interpretation and Best Practices

The goal of the forced degradation study is to achieve a modest level of degradation (typically 5-20%).[7] The resulting chromatograms will reveal the retention times of the parent compound and any degradation products. This information is then used to validate the HPLC method for its ability to separate all relevant peaks, thus deeming it "stability-indicating."

By understanding the inherent chemical liabilities of this compound and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...[Link]

  • Chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • Han, H. J., Li, Z. J., Wang, Y., Tian, Y. S., Peng, R. H., & Yao, Q. H. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Ecotoxicology and Environmental Safety, 243, 114016. [Link]

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  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MDPI. (2020). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]

  • UNI ScholarWorks. (1924). Note on the Hydrolysis of Nitrobenzene. [Link]

  • PMC. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

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Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and validated two-step synthesis for 1-chloro-3-iodo-2-nitrobenzene, a valuable halogenated nitroaromatic intermediate in the development of pharmaceuticals and specialized organic materials.[1] The synthetic strategy commences with the regioselective nitration of 2-chloroaniline to yield the key precursor, 2-chloro-6-nitroaniline. This intermediate subsequently undergoes a Sandmeyer-type reaction involving diazotization followed by iodination to produce the target compound. This document provides in-depth theoretical discussions, step-by-step experimental protocols, mechanistic insights, and critical safety considerations tailored for researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry, particularly in the construction of complex molecular scaffolds for medicinal chemistry. The target molecule, this compound, incorporates three distinct functional groups—chloro, iodo, and nitro—whose positions are not readily accessible through direct substitution of a simple benzene derivative. The strategic placement of these groups makes it a highly useful building block for further functionalization, for instance, through nucleophilic aromatic substitution or cross-coupling reactions involving the iodo group.

Strategic Rationale and Choice of Precursor

A retrosynthetic analysis of this compound points to the Sandmeyer reaction as the most logical final step.[2][3] This well-established transformation allows for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3] This approach suggests that the immediate precursor would be 2-chloro-6-nitroaniline .

The synthesis of this key aniline intermediate is achieved through the electrophilic nitration of 2-chloroaniline . In this reaction, the directing effects of the existing substituents are leveraged to achieve the desired 1,2,3-substitution pattern. The amino group (-NH₂) is a strongly activating ortho, para-director, while the chloro group (-Cl) is a deactivating but also ortho, para-directing substituent. The combined influence of these groups favors the introduction of the nitro group at the C6 position (ortho to the amino group and meta to the chloro group), alongside the formation of the 2-chloro-4-nitroaniline isomer.

A Note on the Starting Material: While the topic specifies synthesis from 4-chloroaniline, a direct route to the 1,2,3-trisubstituted pattern of the final product from this para-substituted precursor is synthetically challenging and inefficient due to the directing group effects in electrophilic aromatic substitution. Nitration of 4-chloroaniline would primarily yield 4-chloro-2-nitroaniline and 4-chloro-3-nitroaniline. Subsequent steps would not lead to the desired this compound. Therefore, for scientific integrity and practical applicability, this guide details a validated pathway starting from the more suitable isomer, 2-chloroaniline.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. It is a two-stage process designed for efficiency and control over the final product's regiochemistry.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Sandmeyer Reaction 2-Chloroaniline 2-Chloroaniline 2-Chloro-6-nitroaniline 2-Chloro-6-nitroaniline 2-Chloroaniline->2-Chloro-6-nitroaniline Electrophilic Aromatic Substitution Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->2-Chloro-6-nitroaniline Diazotization NaNO₂ / H₂SO₄ 0-5 °C Aryl Diazonium Salt 2-Chloro-6-nitrobenzene diazonium salt 2-Chloro-6-nitroaniline->Aryl Diazonium Salt Diazotization Diazotization->Aryl Diazonium Salt Iodination Potassium Iodide (KI) Final_Product This compound Iodination->Final_Product Aryl Diazonium Salt->Final_Product Iodination

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Considerations

Electrophilic Aromatic Substitution: Nitration

The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism.[4] The key steps involve the generation of a potent electrophile, its attack on the benzene ring, and the subsequent restoration of aromaticity.[5]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7]

  • Electrophilic Attack: The π-electron system of the 2-chloroaniline ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product.[5][6]

The Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to substitute an amino group with a halide or other nucleophiles.[3][8]

  • Diazotization: The primary aromatic amine (2-chloro-6-nitroaniline) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively unstable arenediazonium salt.[9] Maintaining low temperatures is critical to prevent premature decomposition of this salt.[9]

  • Iodination: The diazonium salt solution is then treated with a source of iodide ions, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), facilitating its displacement by the iodide nucleophile to form the aryl iodide.[9] While many Sandmeyer reactions require a copper(I) catalyst, iodination often proceeds readily without it due to the high nucleophilicity of the iodide ion.[3]

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[10][11][12] Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[10][13] Diazonium salts in their solid, dry state can be explosive and should be kept in solution.[9]

Protocol 1: Synthesis of 2-Chloro-6-nitroaniline
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-Chloroaniline127.576.38 g50.0
Concentrated H₂SO₄ (98%)98.0830 mL-
Concentrated HNO₃ (70%)63.013.8 mL60.0

Procedure:

  • Acidic Solution Preparation: In a 250 mL flask equipped with a magnetic stirrer, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10 °C.

  • Substrate Addition: Slowly and portion-wise, add 6.38 g (50.0 mmol) of 2-chloroaniline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Stir until a clear solution of the anilinium salt is formed.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 3.8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred anilinium salt solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product is a mixture of 2-chloro-6-nitroaniline and 2-chloro-4-nitroaniline. The isomers can be separated by fractional crystallization from ethanol, where the desired 2-chloro-6-nitroaniline is less soluble.

Protocol 2: Synthesis of this compound
Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2-Chloro-6-nitroaniline172.574.31 g25.0
Concentrated H₂SO₄ (98%)98.0810 mL-
Sodium Nitrite (NaNO₂)69.001.90 g27.5
Potassium Iodide (KI)166.004.57 g27.5

Procedure:

  • Preparation of Aniline Salt: In a 250 mL flask, suspend 4.31 g (25.0 mmol) of 2-chloro-6-nitroaniline in 50 mL of water. Carefully add 10 mL of concentrated sulfuric acid and stir. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve 1.90 g (27.5 mmol) of sodium nitrite in 10 mL of cold water. Add this sodium nitrite solution dropwise to the cold aniline salt suspension. Maintain the temperature strictly below 5 °C.[9] After the addition, stir the mixture for an additional 20 minutes at 0-5 °C. The formation of the diazonium salt should result in a clearer solution.

  • Iodination: In a separate 500 mL beaker, dissolve 4.57 g (27.5 mmol) of potassium iodide in 20 mL of water. Slowly and with vigorous stirring, add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

  • Reaction Completion: Allow the mixture to stand at room temperature for 1 hour, then gently warm it on a water bath at 50-60 °C for 30 minutes until the evolution of nitrogen ceases.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A dark, oily, or solid product should be present. Extract the product with dichloromethane or diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with a 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Visualization of Key Mechanisms

G cluster_nitration Nitration Mechanism cluster_sandmeyer Sandmeyer Mechanism (Iodination) step1 1. Formation of Nitronium Ion (NO₂⁺) HNO₃ + 2H₂SO₄  ⇌  NO₂⁺ + H₃O⁺ + 2HSO₄⁻ step2 2. Electrophilic Attack Ar-H + NO₂⁺ → [Ar(H)(NO₂)]⁺ step1->step2 step3 3. Deprotonation [Ar(H)(NO₂)]⁺ + HSO₄⁻ → Ar-NO₂ + H₂SO₄ step2->step3 s_step1 1. Diazotization Ar-NH₂ + NaNO₂ + 2H⁺ → Ar-N₂⁺ + 2H₂O + Na⁺ s_step2 2. Nucleophilic Substitution Ar-N₂⁺ + I⁻ → Ar-I + N₂ s_step1->s_step2

Caption: Simplified mechanisms for the nitration and Sandmeyer reactions.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound from 2-chloroaniline. By understanding the underlying principles of electrophilic aromatic substitution and the Sandmeyer reaction, researchers can effectively control the regiochemical outcome. The protocols have been designed with clarity and safety as primary considerations, offering a solid foundation for the synthesis of this and other related polysubstituted aromatic compounds crucial for advancing research in medicinal chemistry and materials science.

References

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  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

  • American Chemical Society Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Nitration of Benzene. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. [Link]

  • Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. [Link]

  • American Chemical Society Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

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The Versatile Intermediate: Application Notes for 1-Chloro-3-iodo-2-nitrobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. 1-Chloro-3-iodo-2-nitrobenzene has emerged as a highly valuable and versatile intermediate for researchers in medicinal chemistry, agrochemical development, and materials science.[1][2] Its unique trifunctionalized aromatic scaffold, featuring chloro, iodo, and nitro groups, offers a platform for selective and sequential chemical transformations. The differential reactivity of the carbon-halogen bonds, coupled with the activating and directing effects of the nitro group, allows for a high degree of control in synthetic design.

This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of this compound in a range of pivotal organic reactions. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers to harness the full synthetic potential of this powerful intermediate.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

PropertyValueReference
CAS Number 937601-42-8[3]
Molecular Formula C₆H₃ClINO₂[3]
Molecular Weight 283.45 g/mol [3]
Appearance Yellowish solid[2]
Melting Point 60-61 °C[2]
Boiling Point 312.3 ± 27.0 °C at 760 mmHg[3]
Density 2.1 ± 0.1 g/cm³[3]

Safety & Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is classified as an irritant.[2] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid exposure to heat, flames, and sparks. Store in a cool, dry place away from oxidizing agents.[3]

Strategic Reactivity: A Tale of Two Halogens and a Nitro Group

The synthetic utility of this compound lies in the distinct reactivity of its functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for highly regioselective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to be performed exclusively at the 3-position. The less reactive C-Cl bond remains intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles under relatively mild conditions. The stabilization of the negatively charged Meisenheimer intermediate by the ortho-nitro group is the key to this enhanced reactivity.[4][5]

Application I: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[6] For this compound, this reaction provides a reliable method for the synthesis of 3-aryl-1-chloro-2-nitrobenzene derivatives.

Protocol: Synthesis of 1-Chloro-2-nitro-3-(p-tolyl)benzene

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Deionized water

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed anhydrous toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides and bromides, and by extension, the more reactive aryl iodides.[7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction without causing significant side reactions.[7]

  • Solvent System: The use of a biphasic toluene/water system is common for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.[7] Degassing the solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Suzuki_Miyaura_Coupling Substrate 1-Chloro-3-iodo- 2-nitrobenzene Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition (C-I) BoronicAcid Arylboronic Acid Base Base (e.g., K₃PO₄) BoronicAcid->Base Activation Product 3-Aryl-1-chloro- 2-nitrobenzene Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation caption Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for the Suzuki-Miyaura coupling.

Application II: Sonogashira Coupling for the Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne building blocks.[8] The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Protocol: Synthesis of 1-Chloro-2-nitro-3-(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired product.

Causality of Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

  • Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. THF is often used as a co-solvent to ensure the solubility of all reactants.[9]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transmetalation Alkyne H-C≡CR Alkyne->CuI Coordination Base Base (Et₃N) Base->CuI Deprotonation caption Sonogashira Dual Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira reaction.

Application III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines.[10] Utilizing this compound in this reaction allows for the selective introduction of an amino group at the 3-position.

Protocol: Synthesis of N-Phenyl-3-chloro-2-nitroaniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

Procedure:

  • In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 equiv) to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by aniline (1.1 mmol, 1.1 equiv) under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired product.[11]

Causality of Experimental Choices:

  • Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of aryl halides, including less reactive chlorides.[11] This system promotes efficient oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and competing hydrolysis of the aryl halide. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial for high yields.

Application IV: Nucleophilic Aromatic Substitution (SNAr)

The presence of the ortho-nitro group significantly activates the C-Cl bond towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at the 1-position, a transformation that is complementary to the palladium-catalyzed couplings at the 3-position.

Protocol: Synthesis of 1-(Methylamino)-3-iodo-2-nitrobenzene

Materials:

  • This compound

  • Methylamine (solution in THF or water)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) in DMSO (5 mL).

  • Add a solution of methylamine (2.0 mmol, 2.0 equiv) dropwise to the stirring mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to obtain the desired product.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

  • Base: Potassium carbonate is a suitable base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Activating Group: The ortho-nitro group is essential for this reaction to proceed under these conditions. It stabilizes the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy of the reaction.[4][5]

SNAr_Mechanism Substrate 1-Chloro-3-iodo- 2-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 1-Nu-3-iodo- 2-nitrobenzene Intermediate->Product Loss of Leaving Group (Cl⁻) caption SNAr Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion: A Gateway to Molecular Diversity

This compound stands out as a strategically designed intermediate that offers a wealth of possibilities for the synthesis of complex organic molecules. The predictable and differential reactivity of its functional groups provides chemists with a powerful tool for the regioselective construction of C-C and C-N bonds. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the vast synthetic landscape enabled by this versatile building block, paving the way for the discovery and development of novel compounds in a multitude of scientific disciplines.

References

  • This compound | CAS#:937601-42-8 | Chemsrc. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]

  • Cas 937601-42-8,this compound | lookchem. (n.d.). Retrieved January 8, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved January 8, 2026, from [Link]

  • Synthesis of 2-nitro-3-chloroaniline - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed. (2010). Retrieved January 8, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. - Filo. (2025). Retrieved January 8, 2026, from [Link]

  • Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? | ResearchGate. (2015). Retrieved January 8, 2026, from [Link]

  • 4-Chloro-1-iodo-2-nitrobenzene - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved January 8, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Complex Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A significant challenge and opportunity within this field lies in the selective functionalization of molecules bearing multiple reactive sites.

This guide focuses on the chemoselective Suzuki-Miyaura coupling of 1-chloro-3-iodo-2-nitrobenzene, a versatile building block in medicinal chemistry. The presence of two different halogen atoms (iodine and chlorine) at positions meta to each other, and an electron-withdrawing nitro group, presents a unique substrate for selective C-C bond formation. Understanding and controlling the reactivity of this substrate allows for the stepwise and regioselective introduction of diverse aryl and heteroaryl moieties, paving the way for the efficient construction of complex molecular architectures.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf > Cl.[3] This disparity in reactivity is the key to achieving mono-arylation at the more reactive C-I bond of this compound, while leaving the C-Cl bond intact for subsequent transformations.

The electron-withdrawing nature of the nitro group further influences the reaction by activating the aromatic ring towards oxidative addition. This electronic effect enhances the reactivity of both halogenated positions, making the selective cleavage of the C-I bond even more facile under appropriate catalytic conditions.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the rate-determining step and is significantly faster for the C-I bond than the C-Cl bond.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (C-I bond cleavage) Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L₂) Complex Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Recommended Protocol: Mono-arylation of this compound

This protocol is designed for the selective Suzuki-Miyaura coupling at the C-I position of this compound. The conditions are based on established procedures for similar dihalogenated and nitro-substituted aromatic compounds.[4]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 3:1 to 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, 5 mL). Stir the mixture for 5-10 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, usually 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-6-nitro-biphenyl derivative.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Setup Combine Reactants and Base in a Flame-Dried Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Reaction Heat and Stir Reaction Mixture (Monitor Progress) Solvent_Catalyst->Reaction Workup Cool, Dilute with Water, and Extract with Organic Solvent Reaction->Workup Purification Purify Crude Product by Column Chromatography Workup->Purification End Characterize Final Product Purification->End

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Optimization and Considerations

The success and selectivity of the Suzuki-Miyaura coupling can be influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization.

ParameterRecommended Conditions & Considerations
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) is a common and effective choice. For less reactive aryl chlorides, or for improved yields, more advanced catalyst systems like those based on Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precatalyst may be beneficial.
Base Na₂CO₃ or K₂CO₃ are generally effective and cost-efficient. Cs₂CO₃ or K₃PO₄ can be used for more challenging couplings as they are stronger bases. The choice of base can also influence the rate of transmetalation.
Solvent A mixture of an aprotic organic solvent (1,4-dioxane, toluene, DME) and water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
Temperature Typically in the range of 80-110 °C. Higher temperatures can sometimes lead to side reactions or decomposition of the catalyst.
Reaction Time Monitored by TLC or LC-MS. Usually complete within 2-24 hours. Prolonged reaction times at high temperatures may lead to some coupling at the C-Cl position.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor quality reagents or solvents.Ensure the catalyst is active and handled under an inert atmosphere. Use freshly distilled/dried solvents and high-purity reagents. Increase catalyst loading or switch to a more active ligand.
Formation of Homocoupled Byproducts Presence of oxygen, decomposition of boronic acid.Thoroughly degas the reaction mixture. Use a slight excess of the boronic acid.
Reaction at the C-Cl Position High reaction temperature, prolonged reaction time, highly active catalyst system.Lower the reaction temperature. Reduce the reaction time once the starting material is consumed. Use a less active catalyst if selectivity is an issue.
Protodeboronation of Boronic Acid Presence of excess water or acid, prolonged reaction time.Use the recommended amount of water in the solvent mixture. Ensure the reaction is run under basic conditions.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound provides a powerful and strategic approach to the synthesis of complex, functionalized nitroaromatic compounds. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds, chemists can achieve selective mono-arylation, preserving a valuable synthetic handle for subsequent diversification. The protocol and considerations outlined in this guide offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • "Suzuki-Miyaura cross-coupling: Practical Guide" - Yoneda Labs. Link

  • "Suzuki-Miyaura Coupling - Chemistry LibreTexts" - Chemistry LibreTexts. Link

  • "Suzuki Coupling: Mechanism & Examples" - NROChemistry. Link

  • "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." - YouTube. Link

  • "Suzuki Coupling - Organic Chemistry Portal" - Organic Chemistry Portal. Link

  • "Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction" - Request PDF on ResearchGate. Link

  • "Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds" - Benchchem. Link

  • "Differentially protected benzenediboronic acids: divalent cross-coupling modules for the efficient synthesis of boron-substituted oligoarenes" - PubMed. Link

  • "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C" - Organic Chemistry Portal. Link

  • "Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Palladium-Catalyzed Suzuki Cross-Coupling Reactions" - A relevant concept discussed in various sources.
  • "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to..." - SciSpace. Link

  • ""Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students" - SciELO México. Link

  • "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects" - RSC Publishing. Link

  • "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles" - ResearchGate. Link

  • "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines" - PMC - NIH. Link

  • "Masking Boronic Acids for Suzuki Coupling" - YouTube. Link

  • "Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic..." - ResearchGate. Link

  • "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene" - White Rose Research Online. Link

  • "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters" - ACS Publications. Link

  • "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis" - NIH. Link

  • "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes" - MDPI. Link

  • "Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts" - ResearchGate. Link

  • "(PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls." - ResearchGate. Link

  • "Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design" - PMC - NIH. Link

  • "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives" - MDPI. Link

  • "Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations" - ACS Publications. Link

  • "A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds" - ACS Publications. Link

  • "Suzuki-Miyaura Coupling - Organic Synthesis" - Organic Synthesis. Link

  • "Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water" - RSC Publishing. Link

  • "Diarylmethanes through an Unprecedented Palladium-Catalyzed C−C Cross-Coupling of 1-(Aryl)methoxy-1 H-Benzotriazoles with Arylboronic Acids" - PMC - NIH. Link

  • "The Journal of Organic Chemistry Vol. 70 No. 23" - ACS Publications. Link

  • "Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction" - PubMed. Link

  • "Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments" - ResearchGate. Link

  • "A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature" - ResearchGate. Link

  • "Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction" - Scite. Link

  • "2,4-Dichloro-1-iodo-6-nitrobenzene" - PMC - NIH. Link

  • "Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation" - RSC Publishing. Link

  • "Arylation of N-methyl-2-oxindole with arylboronic acids in water catalyzed by Pd(II) pincer complexes with low catalyst loading" - ResearchGate. Link

  • "(PDF) Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls" - ResearchGate. Link

  • "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation" - MDPI. Link

Sources

Application Notes & Protocols: 1-Chloro-3-iodo-2-nitrobenzene as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials and intermediates dictates the feasibility, efficiency, and novelty of a synthetic route. 1-Chloro-3-iodo-2-nitrobenzene (CAS 937601-42-8) has emerged as a highly valuable and versatile building block for organic synthesis, particularly in the creation of pharmaceutical and agrochemical intermediates.[1] Its utility stems from a unique trifecta of substituents on the benzene ring: a nitro group, a chlorine atom, and an iodine atom.

The true power of this reagent lies in the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This differential reactivity allows for programmed, regioselective functionalization of the aromatic core, enabling chemists to introduce diverse functionalities in a stepwise manner. This guide provides an in-depth analysis of this principle and delivers field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

PropertyValueReference
CAS Number 937601-42-8[1][2]
Molecular Formula C₆H₃ClINO₂[1][2]
Molecular Weight 283.45 g/mol [1][2]
Melting Point 60-61 °C[1]
Appearance Yellowish Solid (Typical)-
LogP 2.69[3]
PSA (Polar Surface Area) 45.82 Ų[3]

Safety & Handling:

This compound is classified as an irritant and should be handled with care.[1] It is considered harmful if swallowed, inhaled, or in contact with skin.[3]

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[3][5][6] Recommended storage temperature is 2-8°C.[6]

  • Disposal: Dispose of waste material in accordance with all applicable national and local regulations.[3]

Core Principle: Orthogonal Reactivity for Sequential Synthesis

The synthetic utility of this compound is anchored in the differential bond dissociation energies of the C–I and C–Cl bonds. The C–I bond (approx. 228 kJ/mol) is considerably weaker than the C–Cl bond (approx. 346 kJ/mol). This disparity makes the C–I bond significantly more susceptible to oxidative addition by a low-valent palladium(0) catalyst, which is the initial, and often rate-determining, step in most cross-coupling catalytic cycles.[7]

This reactivity gap allows for the selective functionalization at the C3 position (iodine) under conditions mild enough to leave the C1 position (chlorine) untouched. The remaining chloro-substituent can then be targeted for a second, distinct cross-coupling reaction under more forcing conditions, enabling the synthesis of complex, unsymmetrically substituted benzene derivatives from a single starting material.

G start This compound mid 3-Substituted-1-chloro-2-nitrobenzene start->mid Reaction 1 (e.g., Suzuki, Sonogashira) Mild Conditions Selective at C-I Bond final 1,3-Disubstituted-2-nitrobenzene mid->final Reaction 2 (e.g., Suzuki, Buchwald-Hartwig) Forcing Conditions Reactive at C-Cl Bond

Caption: Sequential functionalization strategy using this compound.

Application in Regioselective Cross-Coupling Reactions

The following protocols are generalized starting points based on established methodologies for similar haloaromatic substrates.[8][9][10] Researchers should perform small-scale optimization of catalyst, ligand, base, and solvent for each specific set of coupling partners.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Application Note: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl scaffolds prevalent in many drug molecules.[8] Using this compound, one can selectively introduce an aryl or vinyl group at the C3-position. The electron-withdrawing nitro group further activates the C-I bond towards oxidative addition.

Detailed Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent, such as a toluene/water mixture (5 mL / 1 mL), via syringe.[9]

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ B Add Catalyst/Ligand: - Pd(OAc)₂ / SPhos A->B C Establish Inert Atmosphere (Evacuate/Backfill Ar) B->C D Add Degassed Solvents (Toluene/Water) C->D E Heat & Stir (100 °C, 12-16h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling (C-C Alkyne Formation)

Application Note: The Sonogashira coupling provides a powerful route to aryl alkynes, which are versatile intermediates in pharmaceutical synthesis.[12] They can be used to construct more complex scaffolds or participate in subsequent cyclization reactions. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] The C-I bond of the substrate is highly reactive under these conditions.

Detailed Protocol:

  • Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[10]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) to form an approx. 0.1 M solution. Add an amine base, such as triethylamine (Et₃N, 2.0 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.[10]

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

  • Workup: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer with a saturated aqueous solution of NH₄Cl and then with brine to remove the copper salts and amine base.[10]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid or oil via flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

Application Note: The formation of aryl C-N bonds is one of the most critical transformations in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling that allows for the synthesis of aryl amines from aryl halides.[14][15] The higher reactivity of the C-I bond allows for selective amination at the C3 position, installing a key pharmacophoric element.

Detailed Protocol:

  • Vessel Preparation: In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), additional ligand if necessary (e.g., BrettPhos, 2-5 mol%), and a strong base (e.g., K₃PO₄ or NaOt-Bu, 1.4-2.0 equiv).[16]

  • Reagent Addition: Add the this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as t-BuOH or toluene (to make a ~0.4 M solution).[16]

  • Reaction: Seal the vessel tightly, remove it from the glovebox, and heat in a pre-heated block to 100 °C. Stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature. Partition the mixture between dichloromethane (or ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography.[16]

Advanced Application: Tandem Synthesis of Benzofuran Scaffolds

The benzofuran nucleus is a privileged scaffold found in numerous biologically active compounds.[17][18] this compound is an excellent starting point for a powerful tandem sequence involving a Sonogashira coupling followed by an intramolecular cyclization to construct substituted benzofurans.

Synthetic Strategy: The overall strategy involves an initial Sonogashira coupling to install an alkyne at the C3 position. If the alkyne coupling partner is a propargyl alcohol derivative or similar species, a subsequent intramolecular cyclization onto the alkyne can form the furan ring. Iodocyclization of 2-alkynylphenols is a well-established method for benzofuran synthesis.[19][20]

G start This compound intermediate 2-alkynylphenol intermediate (3-(3-hydroxyprop-1-yn-1-yl)-1-chloro-2-nitrobenzene) start->intermediate C-C Bond Formation step1_reagents Step 1: Sonogashira Coupling (e.g., HC≡CCH₂OH, Pd/Cu cat.) step1_reagents->intermediate product Substituted Benzofuran intermediate->product C-O Bond Formation (Ring Closure) step2_reagents Step 2: Intramolecular Cyclization (e.g., I₂, NaHCO₃) step2_reagents->product

Caption: Tandem reaction pathway for benzofuran synthesis.

Protocol 5.1: Step 1 - Sonogashira Coupling with Propargyl Alcohol

  • Follow the general Sonogashira protocol described in Section 4.2 , using propargyl alcohol (HC≡CCH₂OH) as the terminal alkyne coupling partner. Careful monitoring is required to ensure the reaction goes to completion without side reactions involving the alcohol.

Protocol 5.2: Step 2 - Iodocyclization for Benzofuran Formation

  • Application Note: This protocol is adapted from general methods for the iodocyclization of 2-alkynylphenols.[19][20] The nitro group on the starting material is strongly electron-withdrawing, which may influence the electronics of the cyclization.

  • Procedure:

    • Dissolve the 2-alkynylphenol intermediate from Step 1 (1.0 equiv) in a suitable solvent like acetonitrile or dichloromethane.

    • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 equiv).

    • Add a solution of iodine (I₂, 1.2 equiv) in the same solvent dropwise at room temperature.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears.

    • Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography to yield the 3-iodomethyl-benzofuran derivative.

Conclusion

This compound stands out as a strategically designed building block for advanced organic synthesis. Its primary advantage—the predictable and regioselective reactivity of the carbon-iodine bond over the carbon-chlorine bond—provides chemists with a reliable handle for sequential functionalization. This enables the construction of complex, polysubstituted aromatic cores that are central to the discovery of new pharmaceutical agents. The protocols and principles outlined in this guide demonstrate its broad applicability in cornerstone reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as in more advanced tandem strategies for synthesizing important heterocyclic scaffolds like benzofurans.

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Sources

Application Notes and Protocols for the Suzuki-M-yaura Coupling of Substituted Halobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on setting up Suzuki-Miyaura coupling reactions with a particular focus on substituted halobenzenes. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide robust, field-proven protocols for successful execution. The influence of electronic and steric factors of substituents on the halobenzene will be a key point of discussion, offering insights into optimizing reaction conditions for challenging substrates.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5] A generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

1. Oxidative Addition: The cycle begins with the oxidative addition of the halobenzene (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halobenzene in this step is highly dependent on the nature of the halide, with the general trend being I > Br > OTf > Cl.[4][6] Electron-withdrawing groups on the aromatic ring can accelerate this step.[1][7][8]

2. Transmetalation: This is a crucial step where the organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium(II) complex. The presence of a base is essential for the transmetalation to occur.[2][4][9][10] The base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the aryl group to the palladium center.[2][11]

3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) complex are coupled, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Key Reaction Components: A Guide to Selection

The success of a Suzuki-Miyaura coupling is highly contingent on the judicious selection of the catalyst, ligand, base, and solvent.[12]

Palladium Catalyst and Ligands

The choice of the palladium source and the associated ligands is critical for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they often require the addition of phosphine ligands to form the active catalytic species in situ. Pre-formed palladium-phosphine complexes such as Pd(PPh₃)₄ are also commonly employed.[3][12]

For challenging substrates, such as sterically hindered or electron-rich aryl chlorides, the use of bulky and electron-rich phosphine ligands is often necessary.[5][13][14][15] These ligands promote both the oxidative addition and reductive elimination steps. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki couplings, offering high stability and activity.[9][16]

Table 1: Common Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical SubstratesKey Advantages
Pd(PPh₃)₄TriphenylphosphineAryl iodides, bromides, and activated chloridesCommercially available, well-established.
Pd(OAc)₂ / PPh₃TriphenylphosphineAryl iodides and bromidesCost-effective, generated in situ.
Pd₂(dba)₃ / P(t-Bu)₃Tri(tert-butyl)phosphineAryl chlorides and bromides, including hindered systemsHigh activity for less reactive halides.[9]
Pd(OAc)₂ / SPhosSPhosWide range of aryl and heteroaryl halidesExcellent for challenging couplings, often at low catalyst loadings.[3]
[PdCl₂(dppf)]dppfGeneral purpose, good for heteroaromatic substratesRobust and versatile catalyst.[3]
PEPPSI™-IPrNHC ligandAryl chlorides and other challenging substratesHigh thermal stability and activity.
The Multifaceted Role of the Base

The base plays a critical role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[2][4][9] It is believed to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[2][10][11] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF).[2] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[2] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or KF may be preferred.[9][17]

Solvent Systems: From Traditional to Green

A variety of solvents can be employed for Suzuki couplings, with the choice often influencing reaction efficiency.[1] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[1][17] Biphasic systems, often containing water, are frequently used, as water can enhance the solubility of the base and facilitate the reaction.[4] In recent years, there has been a significant push towards greener solvent alternatives, with successful couplings reported in solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), and even in aqueous micellar systems.[8][18]

Influence of Substituents on Halobenzenes

The electronic and steric nature of substituents on the halobenzene can have a profound impact on the outcome of a Suzuki coupling reaction.

  • Electron-Withdrawing Groups (EWGs): Halobenzenes bearing electron-withdrawing groups (e.g., -NO₂, -CN, -COR) generally exhibit enhanced reactivity.[1][6][19] These groups increase the electrophilicity of the carbon-halogen bond, facilitating the initial oxidative addition step.[6]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OMe, -NMe₂, -Me) can decrease the reactivity of the halobenzene by making the carbon-halogen bond less susceptible to oxidative addition.[7][8][20] For these substrates, more reactive palladium catalysts with electron-rich and bulky ligands are often required to achieve good yields.[20]

  • Steric Hindrance: Sterically hindered halobenzenes, particularly those with ortho substituents, can present a significant challenge.[13][14] The steric bulk can impede the approach of the palladium catalyst for oxidative addition. The use of bulky phosphine ligands is often crucial for overcoming this steric hindrance, as they can create a more open coordination sphere around the palladium center.[13][14][21]

Detailed Experimental Protocols

The following protocols provide a general framework for setting up Suzuki-Miyaura coupling reactions. It is important to note that optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

General Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction and Work-up a Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand c Add solid reagents to flask a->c b Prepare Glassware: Oven-dried flask with stir bar b->c d Establish Inert Atmosphere (e.g., Nitrogen or Argon) c->d e Add degassed solvent via syringe d->e f Heat reaction to desired temperature e->f g Monitor reaction progress (TLC, GC, LC-MS) f->g h Quench reaction (e.g., add water) g->h i Extract with organic solvent h->i j Purify by column chromatography i->j

Sources

Application Note: Mechanistic Strategies and Protocols for the Synthesis of Iodonitrobenzene Isomers via Electrophilic Aromatic Substitution and Diazotization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Iodonitrobenzenes

Iodonitrobenzenes are a class of highly valuable aromatic compounds that serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the presence of two distinct functional groups on the benzene ring: the nitro group (-NO2), a powerful electron-withdrawing group that can be readily reduced to an amine, and the iodo group (-I), an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual functionality allows for sequential and regioselective modifications, making them versatile building blocks in complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic routes to the various isomers of iodonitrobenzene. We will dissect the mechanistic underpinnings of each approach, grounded in the principles of electrophilic aromatic substitution (EAS), and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Part 1: Mechanistic Principles of Synthesis

The synthesis of a specific iodonitrobenzene isomer is a strategic exercise in controlling regioselectivity. The choice of starting material and reaction sequence is dictated by the directing effects of the nitro and iodo substituents.

Electrophilic Aromatic Substitution (EAS): The Core Reaction

The foundational mechanism for these syntheses is Electrophilic Aromatic Substitution.[3][4] This process involves a two-step mechanism:

  • Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E+). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4][5]

  • Re-aromatization: A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[3][5]

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

The Strategic Importance of Substituent Directing Effects
  • Nitro Group (-NO₂): This group is strongly electron-withdrawing due to both induction and resonance. It deactivates the aromatic ring towards electrophilic attack, meaning harsher reaction conditions are often required.[4][6] It directs incoming electrophiles to the meta position.

  • Iodo Group (-I): As a halogen, iodine is deactivating due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance when the attack occurs at these positions.

This dichotomy in directing effects is the cornerstone of isomer-specific synthesis.

  • To synthesize m-iodonitrobenzene , one must iodinate nitrobenzene.

  • To synthesize o- and p-iodonitrobenzene , one must nitrate iodobenzene.

Generating the Key Electrophiles

Nitronium Ion (NO₂⁺): The active electrophile in nitration is the nitronium ion. It is generated by reacting concentrated nitric acid with concentrated sulfuric acid, where the stronger sulfuric acid protonates the nitric acid, leading to the loss of a water molecule.[6][7]

Caption: Formation of the Nitronium Ion Electrophile.

Iodonium Species (I⁺): Unlike bromine and chlorine, molecular iodine (I₂) is generally unreactive towards aromatic rings.[8][9] An oxidizing agent is required to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent. Common reagents include nitric acid, hydrogen peroxide, or N-Iodosuccinimide (NIS) in the presence of a strong acid.[8][9][10][11]

Part 2: Synthetic Pathways and Protocols

Pathway A: Iodination of Deactivated Arenes (Synthesis of m-Iodonitrobenzene)

This approach is ideal for synthesizing the meta isomer, leveraging the directing effect of the nitro group. The strong deactivation of the ring by the nitro group necessitates potent iodinating conditions. A reliable method employs N-Iodosuccinimide (NIS) in concentrated sulfuric acid.[10]

Protocol 1: Synthesis of 3-Iodonitrobenzene

Reagents & Materials
Nitrobenzene
N-Iodosuccinimide (NIS)
Concentrated Sulfuric Acid (H₂SO₄)
Dichloromethane (DCM)
Aqueous Sodium Sulfite (Na₂SO₃) Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, Magnetic stirrer, Ice bath
Separatory funnel, Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).[10]

  • Addition of Iodinating Agent: Once the substrate is fully dissolved, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature remains between 0 and 5 °C. The strong acid protonates NIS, creating a highly electrophilic iodine species.[10]

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 16-24 hours.[10] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. This quenches the reaction and dilutes the strong acid.

  • Reduction of Excess Iodine: Add aqueous sodium sulfite solution to the mixture until the characteristic purple/brown color of iodine disappears. This step reduces any excess electrophilic iodine species.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 3-iodonitrobenzene.

Pathway B: Diazotization-Iodination of Nitroanilines (The Sandmeyer-Type Reaction)

This is arguably the most common and efficient method for producing clean, single isomers of iodonitrobenzene, particularly the para isomer.[12][13] The strategy involves converting the amino group of a nitroaniline into a diazonium salt, which is an excellent leaving group (N₂) and is readily displaced by an iodide ion.[12][13][14]

Sandmeyer_Workflow Start p-Nitroaniline Diazotization Diazotization (NaNO₂, H₂SO₄, <10°C) Start->Diazotization Diazonium Diazonium Salt Intermediate (Ar-N₂⁺) Diazotization->Diazonium Iodide_Addition Addition of KI Solution Diazonium->Iodide_Addition Product p-Iodonitrobenzene Iodide_Addition->Product N2_gas N₂ Gas Evolution Iodide_Addition->N2_gas

Caption: Workflow for the synthesis of p-Iodonitrobenzene via diazotization.

Protocol 2: Synthesis of 4-Iodonitrobenzene from 4-Nitroaniline [2][12][13][15]

Reagents & Materials
4-Nitroaniline
Concentrated Sulfuric Acid (98%)
Sodium Nitrite (NaNO₂)
Potassium Iodide (KI)
Urea (optional)
Deionized Water, Ice
Isopropyl Alcohol or Ethanol (for recrystallization)
Beakers, Erlenmeyer flasks, Magnetic stirrer, Ice bath
Buchner funnel and filter flask

Step-by-Step Methodology:

  • Preparation of Amine Salt Solution: In a 400 mL beaker, combine 10 g of ice and 10 mL of water. Very slowly and with constant stirring, add 2.0 mL of concentrated sulfuric acid. Cool the resulting solution to below 5 °C in an ice bath.[12]

  • Dissolving the Aniline: Slowly add 1.25 g of 4-nitroaniline in small portions. Stir until most of the solid has dissolved to form the amine sulfate salt.[12][13]

  • Diazotization: In a separate flask, prepare a solution of 0.63 g of sodium nitrite in 5 mL of water and cool it in the ice bath.[12] Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution. Crucially, maintain the temperature below 10 °C at all times. [12][13][15] Diazonium salts are unstable and can explosively decompose or hydrolyze to phenols at higher temperatures.[16][17]

  • Destroying Excess Nitrite (Optional but Recommended): After the addition is complete, add a small spatula tip of urea and stir. Urea reacts with any excess nitrous acid, preventing side reactions.[12]

  • Iodide Displacement: In a separate, larger beaker, dissolve 2.5 g of potassium iodide in 15 mL of water.[12] Slowly and with stirring, pour the cold diazonium salt solution into the potassium iodide solution. Vigorous foaming will occur as nitrogen gas is evolved.[12][13] Add the diazonium salt solution in portions, allowing the foaming to subside between additions.

  • Completion of Reaction: Once the addition is complete, allow the mixture to stand for 10-15 minutes. You may gently warm the mixture on a water bath to ensure the complete decomposition of the diazonium salt.[15]

  • Isolation: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by suction filtration using a Buchner funnel.[14]

  • Purification: Wash the crude solid with cold water. Recrystallize the product from a suitable solvent like isopropyl alcohol or ethanol to obtain pure, light-brown crystals of 4-iodonitrobenzene.[12][14]

Part 3: Summary of Synthetic Strategies

The selection of a synthetic route is determined entirely by the desired isomer.

Target IsomerRecommended Starting MaterialKey ReagentsSynthetic PathwayMechanistic Rationale
2-Iodonitrobenzene (ortho) 2-NitroanilineNaNO₂, H₂SO₄, KIDiazotization-IodinationCircumvents EAS regioselectivity issues by pre-positioning groups.
3-Iodonitrobenzene (meta) NitrobenzeneNIS, H₂SO₄Electrophilic IodinationThe -NO₂ group is a meta-director, guiding the electrophilic iodine to the desired position.[10]
4-Iodonitrobenzene (para) 4-NitroanilineNaNO₂, H₂SO₄, KIDiazotization-IodinationHighly efficient and regioselective method, avoiding isomer separation.[12][13][15]

Part 4: Conclusion

The synthesis of iodonitrobenzene isomers is a classic illustration of strategic planning in organic chemistry. For the synthesis of the meta isomer, direct electrophilic iodination of nitrobenzene is the most logical approach, capitalizing on the meta-directing nature of the nitro group. Conversely, the ortho and para isomers are most effectively and cleanly synthesized via the diazotization of the corresponding nitroanilines, followed by displacement with iodide. This Sandmeyer-type reaction bypasses the challenges of isomer separation that would arise from the direct nitration of iodobenzene. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully synthesize these pivotal chemical intermediates.

References

  • Chudasama, N. (2025, January 9). Preparation of p-Iodo Nitrobenzene. Prezi. [Link]

  • Khan, Z. Experiment 18 Preparation of P-Iodonitrobenzene. Scribd. [Link]

  • vibzz lab. (2021, February 10). p-Iodonitrobenzene : Organic synthesis. YouTube. [Link]

  • Synthesis of 4-iodonitrobenzene. Bartleby. [Link]

  • Skulski, L., & Wasiak, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(12), 1-5. [Link]

  • PrepChem.com. Preparation of 1-iodo-4-nitrobenzene. [Link]

  • p-Iodonitrobenzene - Organic Chemistry - Lab Manual. Docsity. (2013, September 25). [Link]

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  • JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]

  • Dains, F. B., & Brewster, R. Q. iodobenzene. Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. [Link]

  • YouTube. (2023, February 4). Synthesis of p-iodonitrobenzene from p-nitroaniline. [Link]

  • Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions. [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

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  • Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

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  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism. YouTube. [Link]

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  • Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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  • Clark, J. the nitration of benzene - electrophilic substitution. Chemguide. [Link]

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Application Note & Protocol: Chemoselective Gr-ignard Reagent Formation from 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of highly functionalized organometallic reagents is a cornerstone of modern medicinal and process chemistry. This document provides a detailed guide for the chemoselective formation of a Grignard reagent from 1-chloro-3-iodo-2-nitrobenzene, a substrate presenting significant synthetic challenges. Standard Grignard formation protocols involving direct magnesium insertion are incompatible with the electrophilic nitro group.[1] This guide details a robust, low-temperature iodine-magnesium exchange protocol using isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which circumvents these issues. This method offers high chemoselectivity, preserving both the chloro- and nitro- functionalities, and provides a reliable pathway to the versatile 3-chloro-2-nitrophenylmagnesium iodide intermediate.

Part 1: Scientific Rationale and Strategic Approach

The Challenge: Multi-Functionalized Substrates

The target substrate, this compound, contains three distinct functional groups that complicate classical Grignard synthesis:

  • Iodo Group: The C–I bond is the most labile carbon-halogen bond, making it the preferred site for oxidative addition or halogen-metal exchange.

  • Chloro Group: The C–Cl bond is substantially stronger and less reactive than the C–I bond, allowing for selective chemistry.

  • Nitro Group: This is the primary obstacle. The nitro group is a potent electron-withdrawing group, rendering the aromatic ring electron-deficient. More critically, the Grignard reagent, a powerful nucleophile, can directly attack the nitrogen or oxygen atoms of the nitro group.[1][2] This side-reaction leads to complex product mixtures and consumption of the desired organometallic reagent.[3][4]

Why Direct Magnesium Insertion Fails

Traditional Grignard synthesis involves the reaction of an organic halide with magnesium metal turnings. This is a heterogeneous surface reaction that often requires thermal initiation or chemical activators. For sensitive substrates, this method is unsuitable because:

  • The conditions are often too harsh, leading to side reactions with the nitro group.

  • The highly nucleophilic Grignard reagent, once formed, can react with the starting material's nitro group, leading to polymerization or degradation.

The Solution: Low-Temperature Iodine-Magnesium Exchange

To overcome these limitations, a halogen-magnesium exchange reaction is the method of choice. This is a homogeneous reaction that proceeds under mild, low-temperature conditions. The key advantages are:

  • High Functional Group Tolerance: The exchange can be performed at temperatures as low as -78 °C, where the reactivity of the Grignard reagent towards the nitro group is kinetically suppressed.[5][6][7]

  • Chemoselectivity: The exchange is significantly faster for aryl iodides than for aryl chlorides, ensuring the reaction occurs exclusively at the C–I bond.

  • Efficiency and Control: The use of a pre-formed, soluble Grignard reagent like i-PrMgCl allows for stoichiometric control and rapid, clean conversion at low temperatures.[8][9]

The addition of lithium chloride (LiCl) to form the i-PrMgCl·LiCl complex (often called a "Turbo-Grignard" reagent) is crucial. LiCl breaks down the oligomeric aggregates of the Grignard reagent, increasing its solubility and reactivity in the exchange reaction, allowing it to proceed efficiently even at very low temperatures.[10][11]

Part 2: Detailed Experimental Protocol

This protocol details the preparation of (3-chloro-2-nitrophenyl)magnesium iodide via an iodine-magnesium exchange reaction.

Reagents and Equipment
Reagents & Solvents Grade Supplier Example Notes
This compound>98%Sigma-Aldrich, Combi-BlocksEnsure anhydrous. Dry in a vacuum desiccator over P₂O₅ if necessary.
iso-Propylmagnesium chloride - Lithium chloride complex~1.3 M in THFSigma-Aldrich, AlbemarleKnown as "Turbo-Grignard". Titrate prior to use for accurate stoichiometry.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeMust be <50 ppm water. Use from a freshly opened bottle or a solvent purification system.
Iodine (I₂)ACS Reagent GradeFisher ScientificUsed for titration.
1,10-Phenanthroline99%Sigma-AldrichIndicator for titration.
Benzaldehyde>99%, redistilledSigma-AldrichUsed for quenching and validation.
Saturated Aqueous NH₄Cl Solution--For quenching the reaction.
Diethyl Ether / Ethyl AcetateACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying organic layers.

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar.

  • Schlenk line or manifold for maintaining an inert atmosphere (Argon or Nitrogen).

  • Low-temperature thermometer.

  • Dry ice/acetone or cryocool bath.

  • Syringes and needles (oven-dried and cooled in a desiccator).

  • Rubber septa.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation (Optional) setup 1. Assemble & Flame-Dry Glassware Under High Vacuum inert 2. Backfill with Argon (Repeat 3x) setup->inert reagents 3. Add Substrate & Anhydrous THF via Syringe inert->reagents cool 4. Cool Flask to -78 °C (Dry Ice / Acetone) reagents->cool add_grignard 5. Add i-PrMgCl·LiCl Dropwise via Syringe cool->add_grignard stir 6. Stir for 1.5 hours at -78 °C add_grignard->stir quench 7. Quench Aliquot with Benzaldehyde stir->quench analyze 8. Analyze by TLC/GC-MS for Product Formation quench->analyze caption Figure 1. Experimental workflow for Grignard formation.

Caption: Figure 1. Experimental workflow for Grignard formation.

Step-by-Step Procedure

Strict anhydrous and anaerobic conditions are paramount for success.

  • System Preparation:

    • Assemble a two-neck round-bottom flask with a stir bar, a rubber septum, and a gas inlet adapter connected to a Schlenk line.

    • Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation:

    • In the argon-purged flask, dissolve this compound (1.0 equiv, e.g., 283.5 mg, 1.0 mmol) in anhydrous THF (e.g., 5 mL).

    • Stir the solution until the substrate is fully dissolved.

  • Iodine-Magnesium Exchange:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add i-PrMgCl·LiCl (1.05 equiv, e.g., 0.81 mL of a 1.3 M solution, 1.05 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Upon addition, the solution may change color.

    • Stir the reaction mixture at -78 °C for 1.5 hours. The formation of the Grignard reagent, (3-chloro-2-nitrophenyl)magnesium iodide, is now complete. The reagent is stable at this temperature.[6][12]

  • Titration (Recommended):

    • To determine the exact concentration of the newly formed Grignard reagent, a titration should be performed. A common method involves using I₂ with 1,10-phenanthroline as an indicator in a separate flame-dried flask.

Part 3: Reaction Validation and Troubleshooting

Validation by Quenching

To confirm the successful formation of the desired Grignard reagent, it can be trapped with a simple electrophile.

  • While maintaining the reaction mixture at -78 °C, add redistilled benzaldehyde (1.2 equiv, e.g., 127 mg, 1.2 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR and LC-MS to confirm the presence of (3-chloro-2-nitrophenyl)(phenyl)methanol. The absence of products derived from attack at the chloro- position confirms chemoselectivity.

Mechanistic Visualization

G start This compound i-PrMgCl·LiCl transition I/Mg Exchange -78 °C, THF start->transition Desired Pathway (Homogeneous, Low Temp) product (3-Chloro-2-nitrophenyl)magnesium iodide i-PrI transition->product side_start This compound Mg(0) side_product Attack on Nitro Group & Decomposition Products side_start->side_product Undesired Pathway (Classical Conditions) caption Figure 2. Desired I/Mg exchange vs. undesired side reactions.

Caption: Figure 2. Desired I/Mg exchange vs. undesired side reactions.

Troubleshooting Guide
Problem Probable Cause(s) Solution(s)
No or Low Conversion 1. Wet THF or glassware. 2. Inactive i-PrMgCl·LiCl reagent. 3. Reaction temperature too low for the specific substrate (unlikely here).1. Ensure all equipment is rigorously flame-dried. Use a fresh bottle of anhydrous solvent. 2. Titrate the Grignard reagent before use to confirm its molarity. 3. Allow the reaction to proceed for a longer duration (e.g., 2-3 hours).
Formation of Side Products (e.g., protonated starting material) 1. Presence of moisture or other acidic protons. 2. Impure starting material.1. Re-check the dryness of all reagents and equipment. 2. Purify the this compound by recrystallization or chromatography.
Dark, Tarry Mixture 1. Reaction temperature was allowed to rise. 2. Attack on the nitro group is occurring.1. Maintain strict temperature control below -70 °C during addition and stirring. 2. Ensure the i-PrMgCl·LiCl is added slowly and subsurface if possible. Use a less reactive exchange reagent like PhMgCl if issues persist.[12]

References

  • Sapountzis, I., et al. (2005). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry, 70(7), 2445-2454. [Link]

  • Chem-Station. (2015). Knochel-Hauser Base. Chem-Station International Edition. [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430. [Link]

  • Sapountzis, I., et al. (2005). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. ACS Publications. [Link]

  • Sapountzis, I., et al. (2005). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. ResearchGate. [Link]

  • Knochel, P., et al. Supporting Information: Preparation of Functionalized Alkylmagnesium Derivatives Using an I/Mg-Exchange. AWS. [Link]

  • Myers, A. G. Research Group. Magnesium-Halogen Exchange. Harvard University. [Link]

  • Wang, C., & Knochel, P. (2013). Recent advances on the halogen–magnesium exchange. Chemical Communications, 49(91), 10706-10717. [Link]

  • Knochel, P. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. HETEROCYCLES, 88(2), 827. [Link]

  • Selt, M., et al. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. Synthesis, 51(07), 1537-1542. [Link]

  • Berton, M., et al. (2019). Organomagnesiums On-demand. VCU Scholars Compass. [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

  • Chemistry Stack Exchange. (2018). Compatibility of Grignard reagents with aromatic nitro groups. [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. ResearchGate. [Link]

  • Selt, M., et al. (2019). Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base and Reactions with Various Electrophiles. ResearchGate. [Link]

  • Scribd. (n.d.). Magnesium-Halogen Exchange Methods. Scribd. [Link]

  • Bartoli, G., et al. (1983). Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems. Journal of the Chemical Society, Perkin Transactions 1, 657-660. [Link]

  • Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

  • Bartoli, G., et al. (1991). Mechanistic Studies on the Reaction of Nitro- and Nitrosoarenes with Vinyl Grignard Reagents. Journal of the Chemical Society, Perkin Transactions 2, (4), 577-580. [Link]

  • Makosza, M., & Surowiec, M. (2001). Alkylation of Nitroarenes with Grignard Reagents via Oxidative Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Bartoli, G., et al. (1984). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (1), 33-38. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

1-Chloro-3-iodo-2-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly versatile and strategic starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring two distinct halogen atoms (iodine and chlorine) and an electron-withdrawing nitro group, allows for a range of selective and sequential chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the strategic construction of valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.

The key to the synthetic utility of this substrate lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-chlorine (C-Cl) bond. This disparity in reactivity enables selective functionalization at the C-I position, leaving the C-Cl bond intact for subsequent transformations. The ortho-nitro group plays a crucial electronic role, activating the aromatic ring for nucleophilic aromatic substitution and influencing the regioselectivity of certain reactions.

This document will detail the application of modern cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to selectively functionalize the C-I bond of this compound. We will then explore how these initial intermolecular bond-forming reactions set the stage for subsequent intramolecular cyclization events to construct various heterocyclic cores, including phenothiazines, dibenzofurans, and carbazoles. Each section will provide detailed application notes explaining the rationale behind the chosen synthetic strategy, step-by-step experimental protocols, and illustrative workflow diagrams.

I. Synthesis of Nitro-Substituted Dibenzofurans via Suzuki Coupling and Intramolecular O-Arylation

The dibenzofuran scaffold is a prominent structural motif in numerous natural products and biologically active compounds. The following protocol outlines a two-step sequence commencing with a selective Suzuki-Miyaura coupling at the C-I position of this compound with a suitably substituted boronic acid, followed by an intramolecular O-arylation to construct the furan ring.

Application Notes: Strategic Considerations

The initial Suzuki-Miyaura coupling is directed to the more reactive C-I bond.[1] The choice of a boronic acid partner containing a proximal hydroxyl group (e.g., 2-hydroxyphenylboronic acid) is strategic, as this hydroxyl group will serve as the nucleophile in the subsequent intramolecular cyclization. The palladium catalyst and ligand system are crucial for achieving high efficiency and selectivity. Bulky, electron-rich phosphine ligands are often employed to promote the challenging coupling of electron-deficient aryl halides.[2] The base plays a dual role: it is essential for the transmetalation step in the Suzuki coupling and also facilitates the deprotonation of the hydroxyl group in the subsequent cyclization. A one-pot procedure is often feasible, where the intramolecular cyclization is initiated by increasing the reaction temperature or adding a stronger base after the initial Suzuki coupling is complete.

Experimental Protocol: Synthesis of a Representative Nitro-Dibenzofuran

This protocol describes the synthesis of a substituted 4-nitrodibenzofuran from this compound and 2-hydroxyphenylboronic acid.

Materials:

  • This compound

  • 2-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), 2-hydroxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate (3.0 mmol) and anhydrous 1,4-dioxane (10 mL).

  • Suzuki Coupling: Stir the mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting iodo-compound.

  • Intramolecular Cyclization: After completion of the Suzuki coupling, increase the reaction temperature to 110 °C and continue stirring for an additional 12-16 hours to facilitate the intramolecular O-arylation.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-nitrodibenzofuran.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium source.
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand promoting coupling of challenging substrates.[2]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Facilitates both transmetalation and subsequent O-arylation.
Solvent 1,4-Dioxane or TolueneAnhydrous conditions are crucial for reaction efficiency.
Temperature 80-110 °CLower temperature for selective Suzuki, higher for cyclization.
Workflow Diagram: Suzuki Coupling and Intramolecular O-Arylation

G cluster_suzuki Step 1: Selective Suzuki Coupling cluster_cyclization Step 2: Intramolecular O-Arylation A This compound D Suzuki Coupling Intermediate A->D B 2-Hydroxyphenylboronic Acid B->D C Pd(0) Catalyst C->D E Biphenyl Intermediate D->E Reductive Elimination G 4-Nitrodibenzofuran E->G F Base F->G

Caption: Synthesis of 4-nitrodibenzofuran.

II. Synthesis of Nitro-Substituted Carbazoles via Buchwald-Hartwig Amination and Intramolecular C-H Arylation

The carbazole framework is a key structural element in many functional materials and pharmaceuticals. This synthetic route employs a selective Buchwald-Hartwig C-N coupling at the C-I position, followed by a palladium-catalyzed intramolecular C-H arylation to construct the carbazole ring system.

Application Notes: Strategic Considerations

The initial Buchwald-Hartwig amination selectively targets the C-I bond, coupling this compound with a suitable aniline derivative.[3] The choice of the aniline coupling partner is critical for the subsequent C-H activation/arylation step. The reaction conditions for the Buchwald-Hartwig amination of electron-deficient aryl halides often require the use of bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base such as sodium tert-butoxide. The subsequent intramolecular C-H arylation can often be performed in a one-pot fashion by modifying the catalyst system or reaction conditions to favor the C-H activation pathway.

Experimental Protocol: Synthesis of a Representative Nitro-Carbazole

This protocol outlines the synthesis of a substituted 1-nitrocarbazole from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and aniline (1.1 mmol) to the tube.

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Buchwald-Hartwig Amination: Seal the tube and heat the reaction mixture to 100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Intramolecular C-H Arylation: After the initial amination is complete, add a second portion of palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable additive (e.g., pivalic acid, 1.0 mmol) and increase the temperature to 120-130 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of celite. Wash the filtrate with water (2 x 25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the 1-nitrocarbazole.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1.5-3 mol%)Effective precatalysts for Buchwald-Hartwig reactions.
Ligand XPhos or RuPhos (3-6 mol%)Bulky biarylphosphine ligands are essential for C-N coupling.[3]
Base NaOtBu or K₃PO₄ (1.4-2.0 equiv.)Strong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are preferred.
Temperature 100-130 °CHigher temperatures are often needed for the C-H activation step.
Workflow Diagram: Buchwald-Hartwig Amination and Intramolecular C-H Arylation

G cluster_amination Step 1: Selective Buchwald-Hartwig Amination cluster_ch_arylation Step 2: Intramolecular C-H Arylation A This compound D Diphenylamine Intermediate A->D B Aniline B->D C Pd Catalyst / Ligand C->D E Diphenylamine Intermediate G 1-Nitrocarbazole E->G F Pd Catalyst / Additive F->G

Caption: Synthesis of 1-nitrocarbazole.

III. Synthesis of Nitro-Substituted Phenothiazines via Smiles Rearrangement

The phenothiazine core is a privileged scaffold in medicinal chemistry, most notably in the development of antipsychotic drugs. A classical and effective method for the synthesis of phenothiazines is the Smiles rearrangement. In this approach, this compound can react with an aminothiophenol derivative.

Application Notes: Strategic Considerations

This synthesis proceeds via an initial nucleophilic aromatic substitution of the chloride by the thiolate of the 2-aminothiophenol. The ortho-nitro group is crucial as it activates the chlorine for this substitution. Following this initial coupling, a base-promoted intramolecular Smiles rearrangement occurs, where the amine attacks the other aromatic ring, leading to the formation of the phenothiazine tricycle.[4] The reaction is often carried out in a one-pot fashion.

Experimental Protocol: Synthesis of a Representative Nitro-Phenothiazine

This protocol describes the synthesis of a nitro-substituted phenothiazine from this compound and 2-aminothiophenol.

Materials:

  • This compound

  • 2-Aminothiophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-aminothiophenol (1.1 mmol) and a solution of sodium hydroxide (2.2 mmol) in ethanol (15 mL).

  • Reagent Addition: To this solution, add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure nitro-phenothiazine.

ParameterRecommended ConditionsRationale
Nucleophile 2-AminothiophenolProvides the necessary amine and thiol functionalities for cyclization.
Base NaOH or KOH (2-3 equiv.)Deprotonates the thiol and promotes the Smiles rearrangement.[4]
Solvent Ethanol or DMFPolar solvents facilitate the reaction.
Temperature RefluxProvides the energy required for the rearrangement.
Workflow Diagram: Synthesis of Nitro-Phenothiazine via Smiles Rearrangement

G A This compound C Nucleophilic Aromatic Substitution A->C B 2-Aminothiophenol B->C D Diphenyl Sulfide Intermediate C->D E Base-promoted Smiles Rearrangement D->E F Nitro-phenothiazine E->F

Caption: Synthesis of a nitro-phenothiazine.

IV. Synthesis of Arylalkynyl-Substituted Heterocycles via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[5] This reaction can be used to introduce an alkyne functionality at the C-I position of this compound, which can then be a handle for further cyclization reactions to form various heterocycles.

Application Notes: Strategic Considerations

The Sonogashira coupling is highly selective for the C-I bond over the C-Cl bond. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The choice of the terminal alkyne can be tailored to include functional groups that can participate in subsequent intramolecular cyclization reactions, leading to the formation of heterocycles such as indoles or quinolines.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether (50 mL) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)A common and effective catalyst for Sonogashira couplings.[5]
Copper Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPA (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed solvents are essential.
Temperature Room temperature to 50 °CMild conditions are often sufficient for the reactive C-I bond.
Workflow Diagram: Selective Sonogashira Coupling

G A This compound C Pd/Cu Catalysis A->C B Terminal Alkyne B->C D 1-Alkynyl-3-chloro-2-nitrobenzene C->D E Further Intramolecular Cyclization D->E F Heterocyclic Product E->F

Caption: Sonogashira coupling and subsequent cyclization.

Conclusion

This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of important heterocyclic compounds. The strategic and selective functionalization of its carbon-halogen bonds, primarily through palladium-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures. The protocols and application notes provided herein offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of this building block. The ability to perform sequential and one-pot reactions enhances the efficiency and atom economy of these synthetic routes, making this compound an attractive choice for the synthesis of novel heterocyclic libraries.

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  • SciSpace. (2012). Intramolecular carbonyl nitroso ene reaction: recent developments.
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Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 1-Chloro-3-iodo-2-nitrobenzene as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 1-Chloro-3-iodo-2-nitrobenzene in the synthesis of specialized azo dyes. The guide delves into the underlying chemical principles, provides detailed, validated protocols, and emphasizes safety and handling considerations.

Introduction: The Strategic Value of Halogenated Nitroaromatics in Azo Dye Synthesis

Azo dyes constitute the largest and most versatile class of synthetic colorants, with their applications spanning textiles, printing, and biomedical research.[1][2] The color and functional properties of an azo dye are determined by the specific aromatic structures joined by the azo group (-N=N-).[2][3] The use of substituted aromatic precursors is a key strategy for modulating these properties.

This compound is a valuable, though not direct, precursor for creating azo dyes with unique characteristics. The substituents on its benzene ring—chlorine, iodine, and a nitro group—play a crucial role:

  • Halogens (Cl, I): These act as powerful auxochromes, modifying the electronic properties of the chromophore. They can enhance the dye's lightfastness and are known to cause a bathochromic shift (deepening of color).

  • Nitro Group (NO2): While it must be chemically modified for the synthesis to proceed, its presence in the precursor is significant. It is a strong electron-withdrawing group that influences the reactivity of the parent molecule and, after reduction, becomes the primary amine essential for azo dye formation.

The synthetic pathway is not a direct conversion but a multi-step process, beginning with the chemical reduction of the nitro group to a primary amine, followed by the classic two-stage diazotization and azo coupling reactions.[4] This guide provides a robust protocol for this entire workflow.

Section 1: Chemical Profile and Safety Data

A thorough understanding of the precursor's properties and hazards is fundamental to safe and effective laboratory practice.

Physicochemical Properties

Specific experimental data for the this compound isomer is not widely published. The data below is for a closely related isomer, 4-Chloro-1-iodo-2-nitrobenzene, and serves as an illustrative reference.[5][6] Researchers must consult the specific Certificate of Analysis for their purchased material.

PropertyValueReference
Chemical Formula C₆H₃ClINO₂[5]
Molar Mass 283.44 g/mol [5]
Appearance Crystalline SolidN/A
Melting Point Varies by isomerN/A
Solubility Insoluble in water; soluble in organic solventsN/A
Safety & Handling

Substituted nitrobenzenes are hazardous compounds requiring strict safety protocols.[7] All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, nitrile gloves, and a flame-retardant lab coat.[8][9]

  • Hazards: These compounds are generally toxic if swallowed or in contact with skin.[7][10] Avoid inhalation of dust or vapors.[9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]

    • Ingestion: Rinse mouth and seek immediate medical attention.[10]

  • Spills: Avoid dust formation.[8] Collect spillage using an absorbent, non-combustible material and place it in a sealed container for disposal according to local regulations.

Section 2: The Synthetic Pathway: From Nitroaromatic to Azo Dye

The conversion of this compound into an azo dye involves three critical chemical transformations: Reduction, Diazotization, and Azo Coupling.

G A This compound (Starting Precursor) B Step 1: Reduction (e.g., Sn / conc. HCl) A->B C 2-Chloro-6-iodoaniline (Amine Intermediate) B->C D Step 2: Diazotization (NaNO2 / HCl, 0-5 °C) C->D E 2-Chloro-6-iodobenzenediazonium Chloride (Unstable Intermediate) D->E F Step 3: Azo Coupling (with Coupling Component, e.g., 2-Naphthol) E->F G Final Azo Dye (Isolated Product) F->G

Diagram 1: Overall Experimental Workflow.
Step 1: Reduction of the Nitro Group

The cornerstone of azo dye synthesis is the primary aromatic amine.[1] Therefore, the nitro group (-NO2) of the precursor must first be reduced to an amino group (-NH2). A classic and reliable method for this transformation is the use of tin metal in the presence of concentrated hydrochloric acid. In this reaction, tin acts as the reducing agent, becoming oxidized while donating electrons to the nitro group.

Step 2: Diazotization of 2-Chloro-6-iodoaniline

Diazotization is the process of converting the newly formed primary amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[4] This reaction is highly temperature-sensitive and must be conducted at 0–5 °C. Aromatic diazonium salts are relatively stable at these low temperatures due to resonance delocalization of the positive charge over the benzene ring, but they will readily decompose to release nitrogen gas if allowed to warm.[11]

Step 3: Azo Coupling

The diazonium salt is a weak electrophile.[12] It readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component.[11][13]

  • Coupling with Phenols: When coupling with phenols (e.g., 2-naphthol), the reaction is performed under mild alkaline conditions (pH 8-11).[12] This deprotonates the phenol to form a highly nucleophilic phenoxide ion, which rapidly attacks the diazonium salt to form the azo bond (-N=N-), creating the final colored dye.[14]

  • Coupling with Anilines: If coupling with another aromatic amine, the reaction is typically run in weakly acidic conditions to ensure the coupling component's amino group remains nucleophilic without deactivating the diazonium salt.[15]

Diagram 2: Chemical Reaction Pathway.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol combines the reduction, diazotization, and coupling steps into a cohesive workflow. The diazonium salt is generated and used immediately without isolation.[1]

Part A: Reduction of this compound

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 5.0 g, 17.6 mmol) and granulated tin (e.g., 12.5 g, 105 mmol, ~6 eq).

  • Reaction: Slowly add 50 mL of concentrated hydrochloric acid through the condenser in portions. The reaction is exothermic and will likely initiate without external heating.

  • Heating: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle for 1-2 hours, or until the nitroaromatic (often visible as an oily layer) is fully consumed.

  • Work-up (Basification): Cool the flask in an ice-water bath. Very carefully and slowly, add 40% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides and liberate the free amine, 2-chloro-6-iodoaniline. Caution: This is a highly exothermic neutralization reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent using a rotary evaporator. The crude 2-chloro-6-iodoaniline can be purified by column chromatography or recrystallization, but for dye synthesis, the crude product is often sufficient for the next step.

Part B: Diazotization and Azo Coupling

  • Preparation of Amine Solution: Dissolve the crude 2-chloro-6-iodoaniline (assuming 17.6 mmol theoretical yield from Part A) in a mixture of 15 mL concentrated HCl and 15 mL of water in a 250 mL beaker. Stir until dissolved, heating gently if necessary, then cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate, which is acceptable.[16]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (e.g., 1.3 g, 18.8 mmol, 1.1 eq) in 5 mL of water and cool it in the ice bath.

  • Diazotization: While maintaining the temperature of the amine solution below 5 °C, add the cold sodium nitrite solution dropwise with continuous stirring.[3] A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue-black).

  • Preparation of Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (e.g., 2.5 g, 17.3 mmol, 0.98 eq) in 50 mL of 2.5 M aqueous sodium hydroxide. Cool this solution to 5 °C in an ice bath.

  • Azo Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution from step 3 to the cold 2-naphthol solution from step 4.[3] A deeply colored precipitate of the azo dye should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.[3]

  • Isolation and Purification: Collect the solid dye product by vacuum filtration using a Büchner funnel.[16] Wash the filter cake thoroughly with cold water until the filtrate is neutral. Allow the product to air-dry. The dye can be further purified by recrystallization from an appropriate solvent like ethanol or glacial acetic acid.

References

  • The Synthesis of Azo Dyes. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. Studylib. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • The microscale synthesis of azo dyes | Class experiment. RSC Education. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Diazonium Salts. CK-12 Foundation. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e04892. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • DIAZONIUM SALTS. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Synthesis of an azo dye. YouTube. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • some reactions of diazonium ions. Chemguide. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Sciencemadness.org. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Al-Rubaie, L. A., & Mhessn, R. J. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 317-349. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • (PDF) Classifications, properties, recent synthesis and applications of azo dyes. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Making the First Azo Dye. YouTube. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Tahir, M. N., Arshad, M. N., Khan, I. U., & Shafiq, M. (2009). 4-Chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o535. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. IIP Series. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • Lee, S., & Lee, S. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • CBSE EXAMINATION PAPER-2025. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

  • (PDF) 4-Chloro-1-iodo-2-nitrobenzene. ResearchGate. [Online]. Available: [Link]. [Accessed: Jan. 07, 2026].

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Chloro-3-iodo-2-nitrobenzene. This molecule is a valuable substituted nitrobenzene derivative, often employed as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while based on classic organic reactions, requires careful control of conditions to achieve high yield and purity.

This guide provides a robust, field-proven protocol starting from 2-Chloro-6-nitroaniline. We will delve into the mechanistic principles, offer a detailed step-by-step methodology, and provide an in-depth troubleshooting guide in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Reaction Scheme & Mechanistic Insights

The synthesis is a two-step process involving the diazotization of an aromatic amine followed by a Sandmeyer-type iodination.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination start 2-Chloro-6-nitroaniline intermediate 2-Chloro-6-nitrobenzenediazonium Salt (in situ) start->intermediate  NaNO₂, H₂SO₄  0-5 °C product This compound intermediate->product  Potassium Iodide (KI)  N₂ evolution

Caption: Overall workflow for the synthesis of this compound.

1.1 The "Why" Behind Diazotization

The first step is the conversion of the primary aromatic amine of 2-Chloro-6-nitroaniline into a diazonium salt. This transformation is critical because the amino group (-NH₂) is a poor leaving group, while the resulting diazonium group (-N₂⁺) is an excellent one, readily displaced by a nucleophile with the loss of highly stable nitrogen gas (N₂).[2]

The reaction proceeds via the following mechanism:

  • Generation of the Electrophile: A strong mineral acid, such as sulfuric acid, reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ.[3] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[2]

  • N-Nitrosation: The nucleophilic nitrogen of the amine attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[4]

  • Formation of the Diazonium Ion: A series of proton transfers and tautomerization, followed by the elimination of a water molecule, leads to the formation of the resonance-stabilized arenediazonium ion.[4]

Crucial Insight: The entire diazotization process must be conducted at low temperatures (0–5 °C). Arenediazonium salts are thermally unstable and will decompose at higher temperatures, primarily reacting with water to form unwanted phenol byproducts, which severely reduces the yield.[4][5] The relative stability at low temperatures is attributed to the delocalization of the positive charge across the two nitrogen atoms and into the aromatic ring.[6]

1.2 The "Why" Behind Sandmeyer-Type Iodination

While the classic Sandmeyer reaction for introducing chlorine or bromine requires a copper(I) salt catalyst, iodination is a notable exception.[7] The iodide ion (I⁻) is a sufficiently powerful nucleophile to displace the diazonium group without catalysis.[8] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by an electron transfer that generates an aryl radical, which then reacts with iodide.[7]

Section 2: Optimized Experimental Protocol

This protocol is designed to be self-validating by incorporating control points and explaining the purpose of each manipulation.

Table 1: Reagent & Condition Summary
Reagent/ParameterMolar RatioConcentration/NotesPurpose
2-Chloro-6-nitroaniline1.0 equivStarting MaterialSource of the aromatic ring
Sulfuric Acid (conc.)~3.0 equivDissolved in waterCatalyst, generates HNO₂, protonates amine
Sodium Nitrite (NaNO₂)1.05 equivAqueous solutionDiazotizing agent
Potassium Iodide (KI)1.2 equivAqueous solutionIodinating agent (I⁻ source)
Sodium ThiosulfateAs neededSaturated solutionQuenches excess iodine
Temperature (Step 1) -0–5 °C (Critical)Stabilizes diazonium salt
Temperature (Step 2) -0–5 °C then warm to RTControls reaction rate, then drives to completion
Step-by-Step Methodology

Step 1: Diazotization of 2-Chloro-6-nitroaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Chloro-6-nitroaniline (1.0 equiv).

  • Carefully add a pre-mixed and cooled solution of sulfuric acid (3.0 equiv) in water. Stir to create a fine, uniform suspension.

  • Immerse the flask in an ice-salt bath to cool the internal temperature to 0–5 °C. Causality: This temperature is non-negotiable for preventing the decomposition of the diazonium salt that is about to be formed.[5]

  • In a separate beaker, dissolve sodium nitrite (1.05 equiv) in cold water and cool the solution in an ice bath.

  • Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Monitor the internal thermometer closely and adjust the addition rate to ensure the temperature never exceeds 5 °C .

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Validation Check: You can test for the completion of diazotization by taking a drop of the solution and spotting it on starch-iodide paper. The presence of excess nitrous acid will result in an immediate blue-black color.[9] The resulting pale yellow solution containing the diazonium salt should be used immediately.

Step 2: Synthesis of this compound

  • In a separate, larger beaker, dissolve potassium iodide (1.2 equiv) in water. Cool this solution in an ice bath.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Causality: Adding the diazonium salt to the iodide solution (rather than the reverse) maintains an excess of the nucleophile, which helps to minimize side reactions such as azo coupling.[10]

  • You will observe the evolution of nitrogen gas and the formation of a dark precipitate.

  • Once the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then remove the bath and let it warm to room temperature, stirring for 1-2 hours to ensure the reaction is complete.

Step 3: Workup and Purification

  • If the solution has a dark iodine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) or purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). The melting point of pure this compound is 60-61°C.[1]

Section 3: Troubleshooting Guide

Encountering issues is a normal part of research and development. This guide addresses the most common problems in a direct Q&A format.

G start Low Yield or Impure Product q1 Symptom: Dark Brown/Black Color during Diazotization start->q1 q2 Symptom: Oily Precipitate during Diazotization start->q2 q3 Symptom: Tarry Byproduct after Iodination start->q3 c1 Cause: Diazonium Decomposition or Azo Coupling q1->c1 c2 Cause: Insoluble Amine Salt or Diazonium Salt q2->c2 c3 Cause: Polymeric Material from Intermolecular Coupling q3->c3 s1 Solution: 1. Maintain Temp < 5°C 2. Ensure Sufficient Acid c1->s1 s2 Solution: 1. Use adequate acid for solubility 2. Ensure vigorous stirring c2->s2 s3 Solution: 1. Add diazonium slowly to KI 2. Ensure efficient stirring c3->s3

Caption: A logical flowchart for troubleshooting common synthesis issues.

Q: The reaction mixture turned dark brown or black during the diazotization step. What went wrong?

A: This is a classic sign of diazonium salt decomposition.[5] The two most likely causes are:

  • Elevated Temperature: The internal reaction temperature likely rose above the critical 5 °C threshold. The diazonium salt is thermally unstable and decomposes, leading to phenolic byproducts and other colored impurities.

  • Insufficient Acidity: If the medium is not acidic enough, the unreacted amine can couple with the newly formed diazonium salt, creating colored azo compounds.[5]

Corrective Action: Use an efficient ice-salt bath for better temperature management and add the sodium nitrite solution more slowly. Ensure you have used a sufficient excess of strong mineral acid to keep the entire mixture strongly acidic and fully protonate the starting amine.[5]

Q: My final yield of this compound is consistently low. What are the key factors to investigate?

A: Low yields can stem from several points in the procedure. Systematically check the following:

  • Incomplete Diazotization: If the diazotization is not complete, unreacted amine will remain, reducing the theoretical maximum yield. Use the starch-iodide paper test to confirm a slight excess of nitrous acid is present at the end of the addition.[9][11]

  • Premature Decomposition: This is the most common culprit. Any delay in using the diazonium salt or any failure to maintain the 0–5 °C temperature will lead to decomposition and loss of product.[11]

  • Inefficient Iodination: Ensure you are using a sufficient excess of potassium iodide and that the two solutions are mixed thoroughly.

  • Losses During Workup: The product may have some solubility in the aqueous layer. Ensure efficient extraction if you are using a solvent-based workup. If filtering, ensure the filter cake is washed with cold water to minimize loss.

Q: I observed the formation of a dark, tarry, or sticky solid instead of a filterable precipitate after adding the potassium iodide. What is this and how can it be avoided?

A: This is likely due to the formation of polymeric byproducts. The high concentration of the reactive diazonium salt can lead to side reactions, including intermolecular azo coupling, which forms messy, oligomeric materials.[10] Radical side reactions can also contribute to the formation of biaryl compounds and other intractable tars.[7][11]

Corrective Action: This issue is often caused by how the reagents are mixed. To prevent a high local concentration of the diazonium salt, ensure you are adding the diazonium solution slowly to a large, well-stirred volume of the potassium iodide solution. Vigorous stirring is essential to disperse the diazonium salt as it is added.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is the 0–5 °C temperature range so critical for this reaction?

A1: This temperature range is a compromise between reaction rate and stability. While the diazotization reaction proceeds at this temperature, it is slow enough to be controlled. More importantly, the arenediazonium salt intermediate is thermally unstable.[6] Above 5 °C, it rapidly decomposes by losing N₂ gas to form a highly reactive aryl cation, which is readily attacked by water in the reaction mixture to form 2-chloro-6-nitrophenol, a significant byproduct that lowers the yield.[4][11]

Q2: Is a copper(I) iodide catalyst necessary for the second step?

A2: No. For the introduction of iodine via a diazonium salt, a copper(I) catalyst is not required and typically not used.[8] The iodide anion (I⁻) is a strong enough nucleophile to effectively displace the diazonium group. This contrasts with the classic Sandmeyer reactions for introducing chlorine, bromine, or cyanide, which absolutely require a copper(I) salt (CuCl, CuBr, CuCN) to proceed efficiently.[2][7]

Q3: Can I use hydrochloric acid (HCl) instead of sulfuric acid (H₂SO₄)?

A3: Yes, both strong mineral acids are commonly used for diazotization.[5] The primary roles of the acid are to generate nitrous acid from sodium nitrite and to ensure the medium is sufficiently acidic to prevent unwanted side reactions.[2] In some cases, the choice of acid can subtly affect the stability and solubility of the diazonium salt intermediate, but both are effective for this transformation. The key is to use a sufficient molar excess (typically 2.5-3 equivalents).

Q4: How can I qualitatively confirm that the diazonium salt has formed before I proceed with the iodination?

A4: A simple and effective method is the azo coupling test . Take a small aliquot (a few drops) of your cold diazonium salt solution and add it to a pre-prepared, cold solution of 2-naphthol dissolved in aqueous sodium hydroxide. If the diazonium salt is present, it will immediately couple with the 2-naphthol to form a brightly colored (typically intense red or orange) azo dye precipitate.[5] This provides confidence that the first step was successful before committing the batch to the iodination step.

References
  • BenchChem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • Journal of the Indian Institute of Science. (n.d.). 3,4-DICHLORO- AND 3,4,5-TRICHLORO-ANILINE. Retrieved from Journal of the Indian Institute of Science.
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  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/Chempros.
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  • Chem Help ASAP. (2020). Sample diazonium ion problems. YouTube. [Link]

  • Unknown Source. (2020). DIAZONIUM SALTS.
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  • CK-12 Foundation. (2025). Diazonium Salts. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
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  • BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
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  • AMyD. (2025). Diazonium Salts.
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  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for 1‐chloro‐4‐nitrobenzene reduction using ruthenium complexesa.
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  • BLD Pharm. (n.d.). This compound.
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  • Sigma-Aldrich. (n.d.). 1-Chloro-2-iodo-3-nitrobenzene.
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  • Sigma-Aldrich. (n.d.). 1-CHLORO-2-IODO-5-NITROBENZENE AldrichCPR.
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Purification of crude 1-Chloro-3-iodo-2-nitrobenzene by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 1-chloro-3-iodo-2-nitrobenzene via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting, grounded in established chemical principles and practical expertise.

Introduction to Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow the formation of a pure crystalline lattice, while impurities remain dissolved in the surrounding solution (the mother liquor).[2] This guide will address the specific challenges and nuances of applying this technique to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the best solvent for recrystallizing this compound?

Answer: The choice of solvent is the most critical factor for a successful recrystallization.[1] The guiding principle is "like dissolves like." this compound is a predominantly non-polar aromatic compound, though the nitro and halogen groups introduce some polarity.[3][4]

Key Solvent Characteristics:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[5][6]

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the same solvent when cold to maximize recovery.[5][6]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound.[2][6]

  • Volatility: The solvent should be reasonably volatile for easy removal from the purified crystals.[2]

Recommended Solvent Screening Protocol:

  • Place approximately 50-100 mg of your crude this compound into several different test tubes.

  • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound well at this stage.[1]

  • Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The best solvent is the one that dissolves the compound completely when hot but produces a large quantity of crystals upon cooling.

Solvent Class Representative Solvents Expected Solubility Profile for this compound Rationale
Alcohols Ethanol, Isopropanol, MethanolGood to Moderate. Often a very good starting point. The compound is likely soluble when hot and less soluble when cold.The polarity is suitable for dissolving the compound at elevated temperatures, but the hydrogen bonding capability may reduce solubility upon cooling.
Aromatic Hydrocarbons Toluene, XyleneHigh. May be too effective, leading to poor recovery.The non-polar nature strongly favors the dissolution of the aromatic ring.[4]
Aliphatic Hydrocarbons Hexane, HeptaneLow. Can be an excellent "antisolvent" in a mixed-solvent system.Favorable van der Waals interactions are likely insufficient to dissolve the compound, even when hot.[4]
Esters Ethyl AcetateGood to High. Can be a good single solvent or part of a mixed system.Offers a balance of polarity that often works well for moderately polar compounds.
Ketones AcetoneHigh. Often too soluble for good recovery in a single-solvent system.A highly polar aprotic solvent that can be very effective at dissolving many organic compounds.
Water WaterInsoluble. The compound is predominantly non-polar and cannot overcome the strong hydrogen bonding network of water.
Q2: My compound is not crystallizing, even after cooling in an ice bath. What went wrong?

Answer: This is a common issue, typically arising from two main causes: using too much solvent or the formation of a supersaturated solution.[7]

Troubleshooting Steps:

  • Reduce Solvent Volume: This is the most frequent reason for crystallization failure.[7] Gently heat the solution in a fume hood to boil off a portion of the solvent. Allow the concentrated solution to cool again.

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a nucleation site for crystal growth to begin.[7][8]

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[7][8]

Q3: My product separated as an oil instead of crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of dissolved solid is so high that it separates as a liquid phase. The melting point of this compound is 60-61°C[9], so oiling out is possible if the solution is still warm during precipitation. High impurity levels can also depress the melting point, exacerbating the issue.[8]

Solutions:

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to ensure the saturation point is not reached until a lower temperature.[7][8]

  • Use a Mixed-Solvent System: If using a single solvent, try adding a miscible "antisolvent" (one in which the compound is poorly soluble). Dissolve the crude material in a minimal amount of the good solvent, heat it, and then add the antisolvent dropwise until the solution just becomes cloudy. Add a few drops of the good solvent to clarify, then cool slowly.

  • Slow Down Cooling: Rapid cooling encourages oil formation. After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[8]

Q4: The recovery of my purified crystals is very low. How can I improve the yield?

Answer: A low yield suggests that a significant portion of your product was lost during the process.

Common Causes and Solutions:

  • Excess Solvent: As mentioned in Q2, using too much solvent will keep a large amount of your product dissolved in the mother liquor even when cold.[8] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes in the filter funnel during a hot filtration step, you will lose product. To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.

  • Incomplete Transfer: Ensure all crystals are scraped from the flask and transferred to the filter funnel during collection. A small amount of the cold mother liquor can be used to rinse the flask.

  • Washing with the Wrong Solvent: Never wash the collected crystals with the pure, warm recrystallization solvent, as this will dissolve them. Always use a minimal amount of ice-cold solvent.

Experimental Protocols & Visualizations

General Recrystallization Workflow

The following diagram outlines the standard procedure for recrystallization.

G cluster_dissolution 1. Dissolution cluster_filtration 2. Purification cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat until solid is fully dissolved B->C D Are insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes G Cool slowly to room temperature D->G No F Transfer clear filtrate to new flask E->F F->G H Cool further in an ice bath G->H I Crystals form H->I J Collect crystals via vacuum filtration I->J K Wash with minimal ice-cold solvent J->K L Dry crystals under vacuum K->L M Pure this compound L->M

Caption: Standard workflow for the recrystallization of a solid compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

G Start After cooling, what is the result? Crystals Pure Crystals Formed Start->Crystals Success NoCrystals No Crystals / Clear Solution Start->NoCrystals Oil Oily Layer Formed Start->Oil LowYield Crystals Formed, but Low Yield Start->LowYield Sol1 Boil off excess solvent and re-cool. NoCrystals->Sol1 Probable Cause: Too much solvent Sol2 Scratch flask with glass rod or add seed crystal. NoCrystals->Sol2 Probable Cause: Supersaturation Sol3 Reheat to dissolve oil. Add 10% more solvent. Cool very slowly. Oil->Sol3 Probable Cause: Solution too concentrated or cooling too fast Sol4 Check mother liquor for dissolved product. Use minimum hot solvent next time. LowYield->Sol4 Probable Cause: Too much solvent used initially

Sources

Technical Support Center: Purifying Substituted Nitrobenzenes with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted nitrobenzenes using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important class of compounds. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve optimal, reproducible results.

Troubleshooting Guide: A-Z Problem Solving

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my substituted nitrobenzene showing significant peak tailing?

Answer:

Peak tailing, an asymmetry where the peak's trailing edge is longer than its leading edge, is a frequent issue when purifying polar compounds like many substituted nitrobenzenes.[1] This phenomenon can compromise resolution, leading to inaccurate quantification and impure fractions.[1]

Primary Causes & Solutions:

  • Strong Silanol Interactions: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[2] The polar nitro group and other electron-withdrawing or hydrogen-bonding substituents on the benzene ring can interact strongly with these sites via hydrogen bonding, causing the delayed elution that results in tailing.[2]

    • Solution 1: Deactivate the Silica Gel: For particularly basic or polar nitrobenzenes, consider deactivating the silica gel. You can do this by preparing a slurry of your silica in a solvent system containing a small amount of a base like triethylamine (1-3%).[3] Flush the column with this solvent mixture before loading your sample to neutralize the acidic sites.[3]

    • Solution 2: Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases. Alumina can be a good choice for separating basic compounds. For reversed-phase chromatography, specialized columns with low silanol activity are available.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: As a general rule, the mass of your sample should not exceed 1-5% of the stationary phase mass.[5] For difficult separations, it is best to stay at the lower end of this range.[5]

  • Physical Column Issues: A poorly packed column, a void at the column inlet, or cracking of the silica bed can disrupt the sample band and cause tailing for all compounds.[2][6]

    • Solution: Ensure your column is packed uniformly, avoiding air pockets.[5][7] The "wet packing" method, where a slurry of the stationary phase in the mobile phase is poured into the column, generally produces a more uniform bed.[8][9] Never let the solvent level drop below the top of the stationary phase, as this can cause the bed to crack.[6][10]

Question 2: My substituted nitrobenzene won't elute from the column, or the elution is extremely slow.

Answer:

This is a common problem when the chosen mobile phase is not polar enough to move the compound through the stationary phase.

Primary Causes & Solutions:

  • Insufficient Mobile Phase Polarity: Your solvent system may not be strong enough to displace your highly polar nitrobenzene derivative from the silica gel.

    • Solution 1: Increase Solvent Polarity (Gradient Elution): If your compound is still on the column after a significant volume of eluent has passed, you can gradually increase the polarity of the mobile phase.[6][11] For example, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. This is known as a gradient elution.[12]

    • Solution 2: Add a Stronger Solvent: For very polar compounds that do not move even with 100% ethyl acetate, adding a small amount of a more polar solvent like methanol to your eluent can be effective.[6][11]

  • Compound Decomposition: Some complex substituted nitrobenzenes might be unstable on silica gel.

    • Solution: Before running a column, perform a 2D TLC analysis to check for compound stability. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely degrading on the silica.[11] In this case, switching to a less acidic stationary phase like alumina or using a deactivated silica gel is recommended.[11]

Question 3: I'm seeing poor separation between my desired nitrobenzene and impurities, even though they have different Rf values on TLC.

Answer:

Achieving good separation on a column requires careful optimization of several factors.

Primary Causes & Solutions:

  • Improper Sample Loading: The initial band of your sample at the top of the column must be narrow and concentrated for optimal resolution.

    • Solution 1: Minimize Loading Solvent Volume: Dissolve your sample in the minimum amount of solvent possible, ideally the mobile phase itself.[8][13] Using too much solvent for loading will result in a broad initial band and poor separation.[9][13]

    • Solution 2: Dry Loading: If your sample has poor solubility in the mobile phase, use the dry loading technique.[5][10] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder.[3][10] This powder can then be carefully added to the top of your packed column.[10]

  • Incorrect Flow Rate: The speed at which the mobile phase moves through the column affects separation efficiency.

    • Solution: An optimal flow rate allows for proper equilibration of the analyte between the stationary and mobile phases. If the flow rate is too fast, there isn't enough time for this equilibration, leading to peak broadening and poor separation.[10] Conversely, a flow rate that is too slow can also lead to band broadening due to diffusion.[10] For flash chromatography, a linear flow rate of about 5 cm of solvent decrease per minute is a good starting point.[14]

  • Inappropriate Column Dimensions: The length and diameter of the column are critical for resolving complex mixtures.

    • Solution: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.[5] A narrower column helps to maintain tight, well-defined bands, also enhancing resolution.[5]

Question 4: The column has cracked or has air bubbles in it.

Answer:

A cracked or channeled stationary phase bed will lead to uneven solvent flow and very poor separation.

Primary Causes & Solutions:

  • Column Ran Dry: If the solvent level drops below the top of the silica bed, air can enter and cause cracking.[6]

    • Solution: Always keep the column topped up with solvent.[10]

  • Heat of Adsorption: When packing a column with a dry stationary phase and then adding a polar solvent, the heat generated from the solvent adsorbing onto the silica can cause thermal expansion and lead to cracking.[6][15]

    • Solution: Use the wet packing (slurry) method to dissipate this heat more evenly.[8][9]

Frequently Asked Questions (FAQs)

What is the best stationary phase for purifying substituted nitrobenzenes?

For most applications involving normal-phase chromatography, silica gel (40-63 µm particle size for flash chromatography) is the standard choice. However, due to the acidic nature of silica, highly basic substituted nitrobenzenes may interact too strongly, leading to tailing or irreversible adsorption.[2] In such cases, neutral or basic alumina can be a better alternative.[11] For reversed-phase applications, C18-bonded silica is common, but phenyl-hexyl columns can offer unique selectivity for aromatic compounds through π-π interactions.[16][17]

How do I choose the right mobile phase (eluent)?

The selection of the mobile phase is critical and is best guided by preliminary Thin-Layer Chromatography (TLC) analysis.[18]

  • Goal Rf Value: Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3 on the TLC plate.[19]

  • Common Solvents: For normal-phase chromatography on silica, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are commonly used.[18]

  • Solvent Polarity: The table below provides a polarity index for common solvents to guide your selection.

SolventPolarity Index (P')
n-Hexane0.1
Toluene2.4
Dichloromethane3.1
Ethyl Acetate4.4
Acetonitrile5.8
Methanol6.6
Water10.2
Data synthesized from multiple chromatographic resources.[20]
Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[12][21] It is ideal for simple mixtures where the components have similar polarities and are well-separated on TLC.[21]

  • Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the run.[12][22] It is highly effective for complex mixtures containing compounds with a wide range of polarities.[22][23] A gradient elution can shorten the overall analysis time and result in sharper peaks for later-eluting compounds.[12][23]

What are the best practices for sample loading?

Proper sample loading is crucial for achieving high resolution.[5]

  • Wet Loading: Dissolve the sample in the minimum amount of a solvent (ideally the mobile phase) and carefully apply it to the top of the column as a narrow band.[5][13] This is the preferred method for liquid samples.[5]

  • Dry Loading: This method is used for samples that are not very soluble in the starting mobile phase.[5][10] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[10] This prevents the loading solvent from interfering with the separation.[13]

How can I detect my colorless substituted nitrobenzene as it elutes?

Since many organic compounds are colorless, you will need a method to monitor the fractions being collected.

  • Thin-Layer Chromatography (TLC): This is the most common method.[19] Collect fractions in a series of test tubes and spot each fraction (or every few fractions) on a TLC plate to see which ones contain your compound.[19]

  • UV Detection: Many substituted nitrobenzenes absorb UV light due to the aromatic ring and nitro group.[24] If your chromatography system has an in-line UV detector, you can monitor the elution profile in real-time.

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard procedure for purifying a substituted nitrobenzene using column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Select Stationary & Mobile Phase (via TLC) B 2. Pack the Column (Wet Slurry Method) A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Elute Column (Isocratic or Gradient) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC/UV) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues encountered during your purification.

G cluster_issues Start Problem Observed PoorSep Poor Separation Start->PoorSep Overlapping Bands Tailing Peak Tailing Start->Tailing Asymmetric Peaks NoElution Compound Not Eluting Start->NoElution Compound Stuck Load Sample band too wide? PoorSep->Load Check Loading Overload Column overloaded? Tailing->Overload Check Sample Amount Polarity Mobile phase too weak? NoElution->Polarity Check Eluent Sol_Load Reduce loading solvent volume or use dry loading. Load->Sol_Load Yes Flow Flow rate optimal? Load->Flow No Sol_Flow Adjust flow rate. Too fast reduces equilibration time. Flow->Sol_Flow No Pack Column packed evenly? Flow->Pack Yes Sol_Pack Repack column, avoid cracks/channels. Pack->Sol_Pack No Sol_Overload Reduce sample mass to <5% of silica mass. Overload->Sol_Overload Yes Silanol Strong silanol interaction? Overload->Silanol No Sol_Silanol Deactivate silica with base (e.g., Triethylamine) or use Alumina. Silanol->Sol_Silanol Yes Sol_Polarity Increase eluent polarity (gradient elution). Add stronger solvent (e.g., MeOH). Polarity->Sol_Polarity Yes Decomp Compound stable on silica? Polarity->Decomp No Sol_Decomp Check with 2D TLC. Use a different stationary phase (e.g., Alumina). Decomp->Sol_Decomp No

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Addressing peak tailing in the chromatographic analysis of polar nitro compounds. - Benchchem.
  • Column Chromatography: Principles, Procedure, and Applic
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Nitroanilines - Benchchem.
  • During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage?
  • Column Chromatography Procedures - Organic Chemistry
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Separation of Nitrobenzene on Newcrom R1 HPLC column - SIELC Technologies.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Column chrom
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
  • Performing Column Chrom
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent.
  • MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC)
  • When is Gradient Elution Better than Isocr
  • Several Problems of Flash Column Chrom
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences.
  • Isocratic Vs.
  • analytical methods.
  • Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs? - uHPLCs.
  • Liquid Chrom
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Common impurities in 3-Nitrobenzaldoxime and their removal - Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC - Benchchem.

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Common side reactions in the synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. A common and effective pathway begins with the diazotization of 2-chloro-6-nitroaniline, followed by a Sandmeyer-type reaction where the diazonium group is substituted with iodine. Success in this synthesis hinges on a deep understanding of the reaction mechanisms and potential side reactions at each stage.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your experiments.

Part 1: Diazotization of 2-Chloro-6-nitroaniline

Question 1: My diazotization reaction mixture is turning a dark brown/black color and I'm observing gas evolution. What is happening and how can I prevent it?

Answer: This is a classic sign of diazonium salt decomposition. The diazonium salt of 2-chloro-6-nitroaniline, like many aryl diazonium salts, is thermally unstable.[1][2][3] The dark coloration is likely due to the formation of phenolic byproducts and other polymeric materials, while the gas is nitrogen (N₂) being evolved from the decomposition.

Root Causes & Solutions:

  • Elevated Temperature: The most critical factor is temperature control.[1][4] The reaction should be strictly maintained between 0-5 °C. Any rise in temperature will significantly accelerate the decomposition of the diazonium salt.

    • Troubleshooting:

      • Ensure your ice-salt bath is well-maintained throughout the addition of sodium nitrite.

      • Add the sodium nitrite solution dropwise and slowly to allow for effective heat dissipation.

  • Insufficient Acidity: A highly acidic medium (pH 1-2) is crucial for the stability of the diazonium salt.[1] At higher pH, the diazonium salt can convert to a more unstable diazohydroxide, which rapidly decomposes.

    • Troubleshooting:

      • Use a sufficient excess of a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Question 2: I have a low yield of the diazonium salt, what are the likely causes?

Answer: Consistently low yields of the diazonium salt can be attributed to several factors beyond temperature control.

Root Causes & Solutions:

  • Incomplete Diazotization: This can occur if the sodium nitrite is not able to react completely with the 2-chloro-6-nitroaniline.

    • Troubleshooting:

      • Ensure the 2-chloro-6-nitroaniline is fully dissolved in the acidic medium before cooling and adding sodium nitrite. You may need to gently warm the mixture to dissolve the amine, then cool it thoroughly before proceeding.

      • Use a slight excess of sodium nitrite to ensure the complete conversion of the primary amine.

  • Formation of Triazene Byproducts: The newly formed diazonium salt can couple with unreacted 2-chloro-6-nitroaniline, especially if the local concentration of the amine is high or the pH is not sufficiently acidic.[3]

    • Troubleshooting:

      • Maintain high acidity to keep the concentration of the free (unprotonated) amine low.

      • The slow, dropwise addition of sodium nitrite into a well-stirred solution of the amine salt helps to keep the concentration of the diazonium salt low at any given moment, minimizing this side reaction.

Part 2: Iodination Reaction

Question 3: During the addition of potassium iodide, I notice the formation of a dark, tarry substance and my final product is difficult to purify. What is the cause?

Answer: The formation of tarry substances during the iodination step often points to competing side reactions, primarily premature decomposition of the diazonium salt and radical-mediated side reactions.

Root Causes & Solutions:

  • Decomposition to Phenols: If the diazonium salt solution is allowed to warm up before or during the addition of potassium iodide, it will decompose to form 2-chloro-6-nitrophenol.[5][6] This phenolic compound can undergo further reactions to form colored, polymeric materials.

    • Troubleshooting:

      • Add the potassium iodide solution to the cold (0-5 °C) diazonium salt solution.

      • Use the freshly prepared diazonium salt solution immediately; do not store it.[1]

  • Biaryl Formation: The Sandmeyer reaction can have a radical mechanism, which can lead to the formation of biaryl byproducts where two aryl rings are coupled.[7]

    • Troubleshooting:

      • While difficult to completely eliminate, ensuring a rapid and efficient substitution with iodide can minimize this. Maintain good stirring and appropriate stoichiometry.

Question 4: My final product contains a significant amount of 2-chloro-6-nitrophenol. How can I remove it?

Answer: The presence of 2-chloro-6-nitrophenol is a common issue arising from the hydrolysis of the diazonium salt.

Purification Strategy:

  • Alkaline Wash: You can effectively remove the phenolic impurity by washing the crude product (dissolved in a suitable organic solvent like dichloromethane or ethyl acetate) with a dilute aqueous base solution, such as 1M sodium hydroxide or sodium carbonate. The acidic phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.

  • Chromatography: If the phenolic impurity persists, column chromatography on silica gel is an effective method for separation.

Experimental Protocols & Workflows

Protocol 1: Diazotization of 2-Chloro-6-nitroaniline
  • In a flask equipped with a magnetic stirrer, dissolve 2-chloro-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

Protocol 2: Synthesis of this compound
  • Prepare the diazonium salt solution as described in Protocol 1.

  • In a separate beaker, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. You should observe the evolution of nitrogen gas and the formation of a precipitate.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Collect the crude product by vacuum filtration, wash with water, and then with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

  • Further purify the crude product by recrystallization or column chromatography.

Visual Workflow of the Synthesis

SynthesisWorkflow cluster_diazotization Part 1: Diazotization cluster_iodination Part 2: Iodination cluster_purification Part 3: Purification A 2-Chloro-6-nitroaniline in HCl/H₂O C Diazonium Salt Solution (0-5 °C) A->C Add dropwise (0-5 °C) B NaNO₂ Solution B->C E Crude this compound C->E Add to KI solution D KI Solution D->E F Purified Product E->F Recrystallization/ Chromatography

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CPrevents thermal decomposition of the unstable diazonium salt.[1][3][4]
Reaction pH 1-2Ensures stability of the diazonium salt and prevents formation of diazohydroxides and triazenes.[1][3]
Sodium Nitrite Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete conversion of the primary amine.
Potassium Iodide Stoichiometry 1.1 - 1.2 equivalentsA slight excess drives the substitution reaction to completion.

Mechanistic Insights

Decomposition Pathways of the Diazonium Salt

DecompositionPathways cluster_side_reactions Undesired Side Reactions Diazonium Ar-N₂⁺ 2-Chloro-6-nitrobenzenediazonium Phenol Ar-OH 2-Chloro-6-nitrophenol Diazonium->Phenol + H₂O (High Temp.) Triazene Ar-N=N-NH-Ar Triazene byproduct Diazonium->Triazene + Ar-NH₂ (Low Acidity) DesiredProduct Ar-I This compound Diazonium->DesiredProduct + I⁻ (Desired Reaction)

Caption: Competing reaction pathways for the diazonium intermediate.

References

  • Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

  • Chemical Reactions of Diazonium Salts - BYJU'S. BYJU'S. [Link]

  • Synthesis of 2-chloro-6-nitrotoluene - PrepChem.com. PrepChem.com. [Link]

  • Diazonium Salt Formation, Reactions & Uses - Lesson - Study.com. Study.com. [Link]

  • DIAZONIUM SALTS. [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine - ACS Publications. ACS Publications. [Link]

  • Cas 937601-42-8,this compound | lookchem. lookchem. [Link]

  • Preparation of 2-chloro-6-nitrotoluene - PrepChem.com. PrepChem.com. [Link]

  • some reactions of diazonium ions - Chemguide. Chemguide. [Link]

  • Which of the following diazonium salt is most stable ? - Allen. Allen. [Link]

  • US1996007A - Preparation of-2-chloro-6-nitro-benzaldoxime - Google Patents.
  • 15.5 Multistep synthesis with aromatics | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • 4-Chloro-1-iodo-2-nitrobenzene - PMC - NIH. NIH. [Link]

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Technical Support Center: Reversible Iodination of Benzene Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reversible iodination of benzene rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the iodination of aromatic systems. Each issue is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Issue 1: Low or No Conversion to Iodinated Product

Question: I am attempting to iodinate an electron-rich benzene derivative using molecular iodine (I₂), but I am observing very low to no product formation. What is going wrong?

Answer: This is a common issue that stems from the inherent thermodynamics and kinetics of electrophilic aromatic iodination.

  • Mechanistic Insight: Unlike other halogens, molecular iodine (I₂) is the weakest electrophile and its reaction with benzene is endothermic and reversible.[1][2] The direct reaction of I₂ with an aromatic ring is often too slow to be practical.[2][3][4] The reaction produces hydrogen iodide (HI), a strong reducing agent that can reduce the iodinated product back to the starting material, shifting the equilibrium to the left.[5][6][7]

  • Troubleshooting Steps:

    • Introduce an Oxidizing Agent: To drive the reaction forward, an oxidizing agent is essential.[3][5][8][9] This agent oxidizes I₂ to a more potent electrophilic iodine species (often represented as I⁺) and also removes the HI byproduct by oxidizing it back to I₂.[5][6][7][8]

    • Select an Appropriate Oxidant: The choice of oxidant is critical and depends on your substrate's sensitivity.

    • Consider an Alternative Iodinating Agent: For many applications, especially with sensitive substrates, using a pre-activated iodine source is more efficient than generating the electrophile in situ. N-Iodosuccinimide (NIS) is a milder and more selective crystalline electrophilic iodinating agent that offers advantages in handling and reactivity.[10] Its reactivity can be fine-tuned with activators.[10]

Oxidizing Agent Typical Conditions Advantages Disadvantages
Nitric Acid (HNO₃)Conc. HNO₃ in acetic acidStrong and effectiveHarsh conditions, potential for nitration side products[11]
Hydrogen Peroxide (H₂O₂)30% aq. H₂O₂ in MeOH with a strong acid"Green" oxidant, water is the only byproduct[12][13]May require acid catalysis[12][14]
Copper(II) Salts (e.g., CuCl₂)Catalytic amountsMild conditions[3][15]May require specific solvents
Periodic Acid (H₅IO₆)In sulfuric acidCan achieve polyiodination[16]Strongly acidic and harsh
Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)

Question: My iodination of a monosubstituted benzene ring is yielding a mixture of ortho and para isomers, making purification difficult. How can I improve the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by both electronic and steric effects. Fine-tuning your reaction conditions can significantly favor one isomer over the other.

  • Mechanistic Insight: For activating substituents (electron-donating groups), substitution is directed to the ortho and para positions. The para product is often favored due to reduced steric hindrance, but this is not always the case. The choice of iodinating agent and catalyst can influence the steric bulk of the electrophilic species, thereby affecting the ortho/para ratio.

  • Troubleshooting Steps:

    • Modify the Catalyst System: The use of Lewis acids can alter the nature of the attacking electrophile. For instance, using a bulky Lewis acid catalyst with NIS can increase steric hindrance around the iodine, favoring substitution at the less hindered para position. Iron(III)-catalyzed iodination with NIS has shown high regioselectivity.[17]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the regioselectivity. Experiment with a range of solvents from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., acetonitrile, DCM).

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy, which often leads to the sterically less hindered product.

    • Directed Metalation: For complete control, consider a directed ortho-metalation approach followed by quenching with an iodine source. This involves using a directing group on your substrate to chelate to an organolithium reagent, allowing for deprotonation at a specific ortho position. Subsequent addition of I₂ will result in iodination exclusively at that site.[18]

Issue 3: Reaction Reversal or Product Decomposition During Workup

Question: I have successfully formed my desired aryl iodide, but I am losing a significant portion of my product during aqueous workup or purification. What is causing this instability?

Answer: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides susceptible to decomposition, especially under certain conditions.[19] The reversibility of the iodination reaction is a key factor here.[1][5][6]

  • Mechanistic Insight: The presence of residual acid and iodide ions (from the reduction of I₂) in the reaction mixture can facilitate the reverse reaction, particularly upon heating or prolonged reaction times.[1] Aryl iodides can also be sensitive to strong acids and bases.[19]

  • Troubleshooting Steps:

    • Neutralize Promptly and Gently: During the aqueous workup, it is crucial to neutralize any strong acids used as catalysts. Use a mild base like sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃) solution. Sodium bisulfite has the added benefit of quenching any excess molecular iodine.

    • Avoid High Temperatures: Concentrate your product under reduced pressure at the lowest possible temperature. Avoid prolonged heating during solvent evaporation or column chromatography.

    • Purification Strategy: If using silica gel chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-polar solvent containing ~1% triethylamine. This neutralizes the acidic sites on the silica surface that can promote decomposition.

    • Storage: Store the purified aryl iodide in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent degradation over time.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is an oxidizing agent required for the iodination of benzene with I₂, but not for bromination or chlorination? A1: The direct iodination of benzene with I₂ is a reversible reaction, and the hydrogen iodide (HI) produced is a strong reducing agent that converts the iodobenzene product back to benzene.[5][6][7] Oxidizing agents are necessary to consume the HI, thus shifting the equilibrium towards the products.[5][6] In contrast, the bromination and chlorination of benzene are exothermic reactions, and the byproducts (HBr and HCl) are not strong enough reducing agents to reverse the reaction under typical conditions.

Q2: Can I iodinate electron-deficient benzene rings? A2: Yes, but it is significantly more challenging than iodinating electron-rich systems because the ring is less nucleophilic.[20][21][22] Standard conditions (I₂ and an oxidant) are often insufficient. More powerful iodinating systems are required, such as:

  • N-Iodosuccinimide (NIS) in a strong acid: Using NIS in trifluoromethanesulfonic acid or a BF₃-H₂O system can halogenate deactivated aromatics.[14]

  • Highly activated electrophiles: Reagents prepared from NaIO₄ and I₂ in concentrated sulfuric acid can generate a potent electrophilic iodine species capable of iodinating deactivated rings.[14]

Q3: What is ipso-substitution in the context of iodination? A3: Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent other than hydrogen.[23][24] In the context of iodination, this can be a useful strategy. For example, aryl boronic acids can react with NIS to regioselectively yield the ipso-substituted aryl iodide.[25] Similarly, silyl and stannyl groups can direct the incoming iodine to the position they occupy and are then displaced.[24]

Q4: What are the main side reactions to be aware of during aromatic iodination? A4: The primary side reactions depend on the substrate and the reaction conditions:

  • Over-iodination: Electron-rich substrates can readily undergo multiple iodinations, leading to di- or tri-iodinated products.[16] This can be controlled by using stoichiometric amounts of the iodinating agent and shorter reaction times.

  • Oxidation of the Substrate: Using harsh oxidizing agents on sensitive substrates, such as phenols and anilines, can lead to oxidative decomposition or polymerization.[1][4]

  • Nitration: When using nitric acid as the oxidizing agent, competitive nitration of the aromatic ring can occur.[11]

Q5: How can I reverse the iodination of a benzene ring if needed? A5: The reversibility of the iodination can be exploited to remove an iodine substituent. This is typically achieved by treating the aryl iodide with a reducing agent in the presence of an acid. The hydrogen iodide (HI) formed in the forward reaction is a reducing agent itself, so conditions that favor its formation and persistence can drive the de-iodination.[5][6] More practically, catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing agents like hypophosphorous acid can effectively remove the iodine atom.

Section 3: Key Experimental Protocols & Visualizations

Protocol 1: General Procedure for Iodination using I₂ and H₂O₂
  • Dissolve the aromatic substrate (1.0 eq.) in methanol.

  • Add molecular iodine (I₂) (1.1 eq.).

  • To this stirring solution, add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (1.2 eq.) dropwise at room temperature.

  • Monitor the reaction by TLC. The purple color of I₂ should fade as it is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodination of an Activated Arene with N-Iodosuccinimide (NIS)
  • Dissolve the activated aromatic substrate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.05 eq.) in one portion.

  • If the substrate is not highly activated, add a catalytic amount of an acid catalyst like trifluoroacetic acid (TFA).[14]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with the organic solvent used.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the product as required.

Diagrams

Iodination_Mechanism cluster_activation Step 1: Generation of Electrophile cluster_eas Step 2: Electrophilic Aromatic Substitution (SEAr) cluster_reversibility Step 3: Reversibility & Forward Drive I2 I₂ I_plus Electrophilic Iodine ('I⁺') I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., HNO₃, H₂O₂) Benzene Benzene Ring (Ar-H) HI HI Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + 'I⁺' Aryl_Iodide Aryl Iodide (Ar-I) Sigma_Complex->Aryl_Iodide - H⁺ Aryl_Iodide_rev Aryl Iodide (Ar-I) Benzene_rev Benzene Ring (Ar-H) Aryl_Iodide_rev->Benzene_rev + HI (Reduction) HI_rev HI I2_rev I₂ HI_rev->I2_rev Oxidation Oxidant_rev Oxidizing Agent

Caption: Mechanism of electrophilic aromatic iodination and its reversibility.

Troubleshooting_Flowchart Start Start: Iodination Experiment Problem Problem Encountered? Start->Problem Success Successful Iodination Problem->Success No LowYield Low/No Conversion Problem->LowYield Yes (Yield) PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Yes (Purity) Decomposition Product Decomposition Problem->Decomposition Yes (Stability) Sol_LowYield1 Add/Change Oxidizing Agent LowYield->Sol_LowYield1 Sol_LowYield2 Switch to NIS/DIH LowYield->Sol_LowYield2 Sol_Selectivity1 Lower Temperature PoorSelectivity->Sol_Selectivity1 Sol_Selectivity2 Change Catalyst/Solvent PoorSelectivity->Sol_Selectivity2 Sol_Decomp1 Mild/Neutral Workup Decomposition->Sol_Decomp1 Sol_Decomp2 Low Temp. Purification Decomposition->Sol_Decomp2

Caption: A decision-making flowchart for troubleshooting common iodination issues.

References

  • JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • ACS GCI Pharmaceutical Roundtable. Iodination. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene. [Link]

  • Quora. (2017, July 23). Why is the iodination of benzene difficult?. [Link]

  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5236–5240. [Link]

  • Powers, D. C., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5236–5240. [Link]

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • CurlyArrows Organic Chemistry. Why is Iodination of Benzene Difficult?. [Link]

  • ResearchGate. (2000). Mechanism of ipso aromatic substitution by reaction of aryloxy(methoxy)carbenes and diaryloxycarbenes with DMAD. [Link]

  • Quora. (2019, April 2). Why is iodination of benzene reversible?. [Link]

  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Chemistry Stack Exchange. (2018, March 5). Ipso substitution and its rules. [Link]

  • University of Glasgow. LECTURE 3 (e) Ipso-Substitution. [Link]

  • Royal Society of Chemistry. (1969). Mechanism of aromatic iodination by iodine and nitric acid. [Link]

  • ResearchGate. (2008). Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. [Link]

  • Tetrahedron Chemistry Classes. (2021, August 6). WHY IODINATION OF BENZENE IS DIFFICULT?. [Link]

  • All 'Bout Chemistry. (2021, May 21). Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. [Link]

  • ResearchGate. (2020). Iodination reactions of electron-neutral and electron-deficient arenes. [Link]

  • University of Mississippi eGrove. (2014). An Investigation Into Polyiodination of Activated Benzene Derivatives with Electrophilic Aromatic Substitution Reactions. [Link]

  • National Institutes of Health. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. [Link]

  • National Institutes of Health. (2018). Conversion of Aryl Iodides into Aryliodine(III) Dichlorides by an Oxidative Halogenation Strategy Using 30% Aqueous Hydrogen Peroxide in Fluorinated Alcohol. [Link]

  • Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions. [Link]

  • ResearchGate. (2011). DFT investigation of the thermodynamics and mechanism of electrophilic chlorination and iodination of arenes. [Link]

  • National Institutes of Health. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]

  • ResearchGate. (2018, January 25). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • ACS Publications. (2015, September 22). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. [Link]

  • Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

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  • YouTube. (2020, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]

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How to improve the efficiency of Suzuki coupling with electron-poor substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with electron-poor substrates. In our experience, while Suzuki coupling is a powerful tool for C-C bond formation, its efficiency can be significantly hampered when one or both coupling partners are electron-deficient.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and improve your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the lab. We delve into the root causes of these issues and provide actionable solutions grounded in mechanistic principles.

Problem 1: Low to No Product Formation

This is one of the most common issues. Before making significant changes, it's crucial to diagnose the potential point of failure in the catalytic cycle.

Potential Cause A: Inefficient Oxidative Addition

The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is often the rate-limiting step.[2][3] While electron-withdrawing groups on the aryl halide generally facilitate this step, an electron-poor boronic acid can make the overall reaction challenging.[4][5]

Solutions:

  • Ligand Selection: The choice of ligand is critical. For challenging couplings, especially with less reactive aryl chlorides, standard ligands like PPh₃ may be insufficient.[2][6] Opt for bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote oxidative addition by stabilizing the electron-rich Pd(0) center and facilitating its insertion into the C-X bond.[2][4][7]

  • Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[8] However, be mindful of potential substrate or product degradation at elevated temperatures.

Potential Cause B: Slow Transmetalation

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is another critical step. Electron-poor boronic acids are less nucleophilic, which can lead to a sluggish transmetalation rate.[9]

Solutions:

  • Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species.[10] For electron-poor substrates, a stronger base is often required. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) are often more effective in these challenging cases.[2][8] The choice of base can also be solvent-dependent.[2]

  • Solvent System: The solvent can significantly influence the reaction.[1] Polar aprotic solvents like DMF, NMP, or dioxane are often used.[1][4] In some cases, the addition of a small amount of water can be beneficial as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[4][8] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[11]

Potential Cause C: Catalyst Deactivation

The active Pd(0) catalyst can be sensitive to oxygen and can also form inactive palladium black if not properly stabilized by the ligand.

Solutions:

  • Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[8][11]

  • Use of Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles, are often more stable and provide a reliable source of the active Pd(0) species.[6]

Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your LC-MS or NMR can indicate competing side reactions.

Side Product A: Homocoupling of Boronic Acid

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.

Cause: This often occurs in the presence of Pd(II) species, which can be present if a Pd(II) pre-catalyst is not fully reduced to Pd(0), or if the reaction mixture is not properly degassed, leading to oxidation of the Pd(0) catalyst.[4]

Solutions:

  • Ensure Complete Reduction of Pd(II): If using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0). This is often achieved in situ by phosphine ligands.[4]

  • Thorough Degassing: As mentioned previously, minimizing oxygen is crucial to prevent the oxidation of the active catalyst.[4]

Side Product B: Protodeboronation

This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.

Cause: Electron-poor boronic acids, particularly heteroaromatic ones, can be unstable under harsh basic conditions or at elevated temperatures, leading to cleavage of the C-B bond.[8][9]

Solutions:

  • Use Milder Bases: If protodeboronation is significant, consider switching to a milder base like potassium fluoride (KF).[8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[8][12] These are more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize this side reaction.[8]

Side Product C: Dehalogenation

The starting aryl halide is converted to the corresponding arene.

Cause: After oxidative addition, the resulting Pd(II) complex can sometimes react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent), followed by reductive elimination to give the dehalogenated product.[4]

Solutions:

  • Choice of Base and Solvent: Avoid using amine bases or alcoholic solvents if dehalogenation is a significant issue.

  • Optimize Reaction Conditions: Fine-tuning the catalyst, ligand, and temperature can often favor the desired cross-coupling pathway over dehalogenation.

Frequently Asked Questions (FAQs)

Q1: My electron-poor aryl halide is an aryl chloride. What are the key considerations?

Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making oxidative addition more difficult.[2][4][5] To achieve successful coupling, you will likely need:

  • A highly active catalyst system: This typically involves bulky, electron-rich ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃), or N-heterocyclic carbene (NHC) ligands.[4][7]

  • Higher reaction temperatures: To facilitate the cleavage of the C-Cl bond.[13]

  • A strong base: Such as K₃PO₄.[2]

Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

Boronic acids are generally more reactive than boronic esters.[3] However, they are also more prone to decomposition, especially when they are electron-poor.[3]

  • Use a boronic acid if: Your substrate is relatively stable and you are aiming for a faster reaction.

  • Use a boronic ester if: Your boronic acid is unstable, prone to protodeboronation, or if you are having issues with reproducibility.[4][8] Pinacol esters offer improved stability.[4]

Q3: Is it possible to run the Suzuki coupling of electron-poor substrates under base-free conditions?

Yes, in some cases, base-free conditions have been developed. These methods often rely on specific boronic acid derivatives, such as DABO boronates, which can participate in the catalytic cycle without the need for an external base.[14] This can be particularly advantageous for substrates with base-sensitive functional groups.[14]

Q4: Can nickel catalysts be used for these challenging couplings?

Yes, nickel catalysts have emerged as a powerful alternative to palladium, especially for coupling with less reactive electrophiles like aryl chlorides or arenesulfonates.[2][9] Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity.[15]

Data Presentation: Recommended Reaction Components

The following table summarizes recommended components for Suzuki coupling with electron-poor substrates based on literature and field experience.

ComponentRecommended OptionsRationale & Comments
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (G2, G3, G4)Buchwald precatalysts are often preferred for their air-stability and ability to reliably generate the active Pd(0) species.[6]
Ligands Buchwald-type: SPhos, XPhos, RuPhos. Alkylphosphines: P(t-Bu)₃, PCy₃. NHCs: IPr, IMesBulky and electron-rich ligands are essential for promoting oxidative addition of challenging substrates, especially aryl chlorides.[2][4][7]
Bases K₃PO₄, Cs₂CO₃, K₂CO₃, KFStronger bases like K₃PO₄ are often necessary to activate electron-poor boronic acids for transmetalation.[2][8] KF is a milder option if protodeboronation is an issue.[8]
Solvents Dioxane, THF, Toluene, DMF, NMP (often with a small amount of H₂O)The choice of solvent can be critical and may require screening.[1] Polar aprotic solvents are generally effective.
Boron Reagent Boronic Acid, Pinacol Ester (BPin), MIDA Ester, Trifluoroborate SaltEsters and trifluoroborates offer enhanced stability against protodeboronation compared to free boronic acids.[4][8][12]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxiAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar¹-Ar² RedElim->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_OA Is Oxidative Addition Slow? (e.g., Aryl Chloride) Start->Check_OA Improve_OA Use Bulky, Electron-Rich Ligand (e.g., SPhos, P(t-Bu)₃) Increase Temperature Check_OA->Improve_OA Yes Check_Trans Is Transmetalation Slow? (e.g., E-poor Boronic Acid) Check_OA->Check_Trans No Success Improved Yield Improve_OA->Success Improve_Trans Use Stronger Base (K₃PO₄) Screen Solvents Add H₂O Check_Trans->Improve_Trans Yes Check_Decomp Substrate Decomposition? (Protodeboronation) Check_Trans->Check_Decomp No Improve_Trans->Success Prevent_Decomp Use Milder Base (KF) Use Boronic Ester (BPin) Lower Temperature Check_Decomp->Prevent_Decomp Yes Check_Decomp->Success No Prevent_Decomp->Success

Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling (Electron-Poor Aryl Chloride with an Electron-Poor Boronic Acid)

This protocol provides a robust starting point. Optimization of specific parameters may be necessary for your particular substrates.

1. Reagent Preparation & Reaction Setup:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), the boronic acid pinacol ester (1.2 - 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

2. Creation of Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the complete removal of oxygen.[11]

3. Solvent Addition:

  • Using a gas-tight syringe, add the anhydrous, degassed solvent (e.g., Dioxane or Toluene). The typical concentration is 0.1 - 0.5 M with respect to the limiting aryl halide.

4. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[8][11]

  • Stir the reaction mixture vigorously.

5. Monitoring the Reaction:

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.

6. Work-up Procedure:

  • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase with water and then with brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

7. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

References

  • Current time inform
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Solvent Effects on the Selectivity of Palladium-C
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Preformed Pd(II)
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - RSC Publishing.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
  • Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions | ACS Omega - ACS Public
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Effect of solvent on the Suzuki reaction a .
  • Which conditions are favorable for the efficient Suzuki coupling?
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • (PDF)
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
  • Technical Support Center: Optimizing Suzuki Couplings of 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes | ACS Catalysis - ACS Public

Sources

Preventing decomposition of 1-Chloro-3-iodo-2-nitrobenzene during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-3-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its utility stems from the differential reactivity of the chloro and iodo substituents, and the activating effect of the ortho-nitro group. However, this same combination of functional groups can also render the molecule susceptible to decomposition under various reaction conditions. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Significant formation of 2-chloro-6-nitrophenol during your reaction.

Q: I am attempting a Suzuki-Miyaura coupling reaction with this compound and observe a significant amount of 2-chloro-6-nitrophenol as a byproduct. What is causing this and how can I prevent it?

A: The formation of 2-chloro-6-nitrophenol is indicative of a nucleophilic aromatic substitution (SNAr) reaction where the iodo group is displaced by a hydroxide ion. The strong electron-withdrawing nitro group at the ortho position significantly activates the C-I bond towards nucleophilic attack.[2][3][4]

Potential Causes & Solutions:

  • Presence of Hydroxide Ions: Aqueous bases like sodium hydroxide or potassium hydroxide, often used in Suzuki reactions, are a direct source of the nucleophilic hydroxide.

  • Water in the Reaction Mixture: Even with non-hydroxide bases like carbonates or phosphates, residual water in your solvents or reagents can lead to the formation of hydroxide ions, especially at elevated temperatures.

ParameterSuboptimal ConditionRecommended ActionScientific Rationale
Base Selection Strong aqueous bases (e.g., NaOH, KOH)Use non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6][7]These bases are sufficiently strong to facilitate the Suzuki catalytic cycle but are less nucleophilic than hydroxide, minimizing the SNAr side reaction.
Solvent & Reagent Purity Use of non-anhydrous solventsEnsure all solvents and reagents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents.Minimizing water content reduces the in-situ formation of hydroxide ions, thereby suppressing the SNAr pathway.
Reaction Temperature High temperatures ( > 100 °C)Conduct the reaction at the lowest effective temperature.The rate of SNAr is highly temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction relative to the desired cross-coupling.
Issue 2: Formation of 1-chloro-2-nitrobenzene (de-iodination) or 3-iodo-2-nitrobenzene (de-chlorination).

Q: My reaction is producing significant amounts of dehalogenated byproducts, primarily 1-chloro-2-nitrobenzene. What is the mechanism of this decomposition and how can I suppress it?

A: The formation of 1-chloro-2-nitrobenzene indicates a reductive de-iodination, a common side reaction in palladium-catalyzed cross-couplings.[8][9] The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage. This process, often termed hydrodehalogenation, involves the replacement of the halogen with a hydrogen atom.

Potential Causes & Solutions:

  • Hydride Source: The hydrogen atom can originate from various sources, including solvents (like alcohols), water, or even the phosphine ligands themselves.[10][11]

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of reductive dehalogenation.

ParameterSuboptimal ConditionRecommended ActionScientific Rationale
Solvent Choice Protic solvents like methanol or ethanolUse aprotic solvents such as dioxane, THF, or toluene. If a co-solvent is necessary, use minimal amounts of water.[6]Protic solvents can act as hydride donors, facilitating the reductive dehalogenation pathway. Aprotic solvents minimize this possibility.
Ligand Selection Basic phosphine ligandsConsider using less basic or sterically hindered phosphine ligands. Buchwald-type biarylphosphine ligands are often effective.[3]The electronic and steric properties of the ligand can influence the stability of the Pd-H species that are intermediates in the dehalogenation pathway.
Base Selection Strong, non-nucleophilic basesWeaker bases like potassium carbonate may be preferable over stronger bases like potassium phosphate if dehalogenation is severe, although this may slow down the desired reaction.The base can influence the formation of palladium hydride species. Optimization is key.
Reaction Time Prolonged reaction timesMonitor the reaction closely and quench it as soon as the starting material is consumed.Extended exposure to the reaction conditions can lead to the accumulation of dehalogenated byproducts.

Troubleshooting Workflow for Dehalogenation

start Dehalogenation Observed check_solvent Is a protic solvent (e.g., alcohol) being used? start->check_solvent switch_solvent Switch to an aprotic solvent (Dioxane, THF, Toluene) check_solvent->switch_solvent Yes check_base Is a very strong base being used? check_solvent->check_base No switch_solvent->check_base optimize_base Screen weaker bases (e.g., K2CO3) check_base->optimize_base Yes check_ligand Review phosphine ligand choice check_base->check_ligand No optimize_base->check_ligand optimize_ligand Use sterically hindered/electron-rich biaryl phosphine ligands check_ligand->optimize_ligand check_temp Is the reaction temperature excessively high? optimize_ligand->check_temp lower_temp Reduce reaction temperature check_temp->lower_temp Yes end Dehalogenation Minimized check_temp->end No lower_temp->end

Caption: A stepwise guide to troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It is also advisable to protect it from light, as nitroaromatic compounds can be susceptible to photodegradation.[2][12][13] Refrigeration is often recommended for long-term storage.

Q2: My reaction mixture is turning dark brown or black. Is this an indication of decomposition?

A: While a color change to dark brown or black can be indicative of decomposition, it is also commonly observed in palladium-catalyzed reactions due to the formation of palladium black (finely divided palladium metal).[14] This can occur if the palladium catalyst is not properly stabilized by the ligand. However, if this is accompanied by the formation of multiple unidentified spots on a TLC plate or a complex mixture by GC/LC-MS, then decomposition of the starting material or product is likely.

Q3: Can I perform a Buchwald-Hartwig amination on this compound? Which halogen is likely to react first?

A: Yes, a Buchwald-Hartwig amination can be performed on this substrate. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl, primarily due to the bond dissociation energies.[9][15] Therefore, the C-I bond is expected to undergo oxidative addition to the palladium catalyst much more readily than the C-Cl bond. This allows for selective functionalization at the iodine-bearing position. However, it's important to note that in some C-N coupling reactions, aryl iodides have been found to be less reactive due to the formation of stable, off-cycle palladium-iodide bridged dimers.[1] Careful selection of the ligand and reaction conditions is crucial for success.

Q4: Is this compound sensitive to acidic or basic conditions?

A: This compound is generally more sensitive to basic conditions, especially in the presence of nucleophiles, which can lead to SNAr reactions as discussed earlier. While it is relatively stable under moderately acidic conditions, strong acids at high temperatures should be avoided as they can promote other unwanted side reactions.

Q5: Are there any specific safety precautions I should take when handling this compound?

A: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][16] It should be used in a well-ventilated area or a chemical fume hood.[10] Upon heating, it can release hazardous decomposition products such as nitrogen oxides, hydrogen chloride, and hydrogen iodide.[10] Always consult the Safety Data Sheet (SDS) before use.

References

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts.
  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • Degradation of iodinated X-ray contrast media by advanced oxid
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • Struggling with Suzuki Reaction. r/Chempros - Reddit.
  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH.
  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences (RSC Publishing).
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An In-depth Technical Guide on the Solubility and Stability of 1-Chloro-3-iodobenzene in Common Organic Solvents. Benchchem.
  • A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
  • A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions: Effects of active hydrogen induced by Pd nanoparticles on the complete dechlorination of chlorobenzenes.
  • Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants.
  • This compound | CAS 937601-42-8. SCBT.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Denitrative iodination of nitroarenes with hydroiodic acid. Chinese Chemical Society Journals.
  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal.
  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxyl
  • a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl...
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • A nitro group (–NO2) effectively stabilizes a negative charge on... Study Prep in Pearson+.
  • Two types of deiodination mechanisms.
  • Redox control of iodotyrosine deiodinase. PMC - NIH.
  • Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes. PubMed Central.
  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodin
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
  • Shining light on the nitro group: distinct reactivity and selectivity.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nickel-catalyzed reductive coupling of nitroarenes and phosphine oxides to access phosphinic amides. Organic Chemistry Frontiers (RSC Publishing).
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • 1-Chloro-2-iodo-3-nitrobenzene SDS, 32337-97-6 Safety D
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Relationships for the impact sensitivities of energetic C-nitro compounds based on bond dissoci
  • Phosphine Ligand-Free RuCl3-Catalyzed Reductive N-Alkylation of Aryl Nitro Compounds.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • 959575-00-9 | 1-Chloro-2-iodo-3-methyl-5-nitrobenzene. ChemScene.
  • New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Chemistry Portal.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Phosphine-catalysed reductive coupling of dihalophosphanes. RSC Publishing.
  • 1-Chloro-2-nitrobenzene 99 88-73-3. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Nitroarenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed reactions of nitroarenes. This resource is designed for researchers, scientists, and professionals in drug development who utilize these critical transformations. Catalyst deactivation is a frequent challenge that can lead to diminished reaction efficiency, reproducibility issues, and increased costs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose, prevent, and resolve issues related to palladium catalyst deactivation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of palladium catalyst deactivation during nitroarene reduction?

A1: The most common indicators of catalyst deactivation include:

  • Decreased reaction rate or incomplete conversion: The reaction slows down significantly or stalls before all the starting material is consumed.[1]

  • Poor selectivity: An increase in the formation of undesired byproducts, such as hydroxylamines, nitroso, or azoxy compounds, is observed.[1]

  • Change in catalyst appearance: The catalyst may change color or clump together, indicating physical or chemical changes.

  • Inconsistent results between batches: A new batch of catalyst or substrate leads to different outcomes under identical conditions.

Q2: What are the primary mechanisms of palladium catalyst deactivation in this context?

A2: Deactivation of palladium catalysts in nitroarene reductions typically occurs through one or more of the following mechanisms:

  • Poisoning: Strong adsorption of certain molecules onto the active palladium sites, blocking them from participating in the catalytic cycle. Common poisons include sulfur-containing compounds, nitrogen-containing heterocycles (including some reaction intermediates or products), and halides.[2][3]

  • Sintering: Agglomeration of palladium nanoparticles on the support surface at elevated temperatures, leading to a decrease in the active surface area.[4][5][6][7]

  • Leaching: Dissolution of the active palladium species from the support into the reaction medium.[8][9] This can be influenced by the solvent, ligands, and reaction intermediates.

  • Fouling or Coking: Blockage of the catalyst's pores and active sites by the deposition of high-molecular-weight organic species, which can be products, byproducts, or polymers formed during the reaction.[3][10]

Q3: Can a deactivated palladium catalyst be regenerated?

A3: Yes, in many cases, deactivated palladium catalysts can be regenerated, depending on the deactivation mechanism. For instance, catalysts deactivated by the deposition of organic materials can often be regenerated by washing with appropriate solvents or by controlled thermal treatments.[10][11][12] Poisoned catalysts can sometimes be regenerated by treatments that remove the adsorbed poison.[13][14] However, severe sintering is generally irreversible.

Q4: How does the choice of catalyst support affect deactivation?

A4: The support plays a crucial role in the stability and performance of the palladium catalyst. Supports with a high surface area, such as activated carbon or alumina, help to maintain a high dispersion of palladium nanoparticles, making them more resistant to sintering. The chemical nature of the support can also influence metal-support interactions, which can affect catalyst stability and resistance to leaching. For example, supports can act as traps for catalyst poisons, protecting the active metal sites.[15]

Troubleshooting Guide: A Symptom-Based Approach

This guide is structured around common experimental observations to help you diagnose the root cause of catalyst deactivation and implement effective solutions.

Symptom 1: Low or No Conversion of the Nitroarene

Your reaction is sluggish, stalls prematurely, or fails to initiate.

Potential Causes & Troubleshooting Steps:

  • Catalyst Poisoning:

    • Diagnosis: Analyze your starting materials, solvents, and reagents for potential poisons. Common culprits include sulfur compounds (thiols, thioethers), which can be present in low levels in some reagents.[2][3][16] Nitrogen-containing heterocycles in your substrate or impurities can also act as poisons.

    • Troubleshooting Protocol:

      • Purify Reagents: Purify solvents and starting materials (e.g., by distillation, recrystallization, or passing through a plug of activated carbon or alumina).

      • Use a Scavenger: In some cases, adding a scavenger for the suspected poison can be effective.

      • Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for a certain level of poisoning.

  • Poor Catalyst Quality or Handling:

    • Diagnosis: The catalyst may have been improperly stored and has become oxidized or "passivated." Palladium on carbon (Pd/C) can be pyrophoric, and improper handling can affect its activity.[17]

    • Troubleshooting Protocol:

      • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier.

      • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when dry.[17]

      • Pre-reduction (Activation): For some reactions, pre-reducing the catalyst in the reaction solvent under a hydrogen atmosphere before adding the substrate can improve activity.

  • Insufficient Hydrogen Availability (for Hydrogenation):

    • Diagnosis: In catalytic hydrogenation, poor mass transfer of hydrogen to the catalyst surface can limit the reaction rate. This can be due to inadequate agitation, low hydrogen pressure, or a leak in the system.

    • Troubleshooting Protocol:

      • Increase Agitation: Ensure vigorous stirring to maintain a good suspension of the catalyst and enhance gas-liquid mass transfer.

      • Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can increase the concentration of dissolved hydrogen and accelerate the reaction.

      • Check for Leaks: Ensure your reaction setup is properly sealed.

Symptom 2: Poor Selectivity - Formation of Intermediates (Nitroso, Hydroxylamine) or Side Products (Azoxy, Azo)

You observe the formation of significant amounts of byproducts instead of the desired aniline.

Potential Causes & Troubleshooting Steps:

  • Partial Deactivation or Non-Uniform Active Sites:

    • Diagnosis: A partially poisoned or non-uniformly active catalyst surface can lead to the accumulation of reaction intermediates like nitroso and hydroxylamine species, which can then couple to form azoxy and azo compounds.

    • Troubleshooting Protocol:

      • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity by disfavoring the formation of side products.

      • Change the Solvent: The solvent can influence the reaction pathway. Experiment with different solvents (e.g., ethanol, ethyl acetate, acetic acid).

      • Use Additives: The addition of certain acids or bases can sometimes modify the catalyst surface and improve selectivity.

  • Reaction Pathway:

    • Diagnosis: The reduction of a nitro group proceeds through several intermediates.[18] If the final reduction step to the amine is slow, these intermediates can react with each other.

    Nitroarene Reduction Pathway Nitroarene Ar-NO2 Nitroso Ar-NO Nitroarene->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH2 Hydroxylamine->Aniline +2e-, +2H+ Azo Ar-N=N-Ar Azoxy->Azo Reduction

    Caption: Simplified pathway for nitroarene reduction and side product formation.

Symptom 3: Catalyst Sintering and Loss of Surface Area

You notice a decrease in catalyst activity over several runs, especially in high-temperature reactions.

Potential Causes & Troubleshooting Steps:

  • High Reaction Temperatures:

    • Diagnosis: Elevated temperatures can cause the palladium nanoparticles to migrate on the support and agglomerate, reducing the active surface area.[4][5][6][7] This is often confirmed by Transmission Electron Microscopy (TEM) showing an increase in particle size.[11]

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: If the reaction kinetics allow, operate at the lowest possible temperature.

      • Choose a More Thermally Stable Support: Consider catalysts on supports known for better thermal stability.

      • Bimetallic Catalysts: In some applications, bimetallic catalysts (e.g., Pd-Pt) can exhibit enhanced thermal stability.[19]

Symptom 4: Catalyst Leaching and Discoloration of the Reaction Mixture

The reaction solution develops a dark color, and you experience a loss of catalytic activity, particularly upon recycle attempts.

Potential Causes & Troubleshooting Steps:

  • Formation of Soluble Palladium Complexes:

    • Diagnosis: Certain solvents, ligands, or even the reaction intermediates can form soluble complexes with palladium, causing it to leach from the support.[8] This is often indicated by a darkening of the reaction mixture. Inductively Coupled Plasma (ICP) analysis of the filtrate can confirm the presence of leached palladium.

    • Troubleshooting Protocol:

      • Change the Solvent: Switch to a less coordinating solvent.

      • Modify the Support: A support with stronger metal-support interactions can help anchor the palladium more effectively.

      • Immobilize the Catalyst: Consider using a catalyst that is more robustly immobilized, for instance, through covalent tethering to the support.

Protocols for Catalyst Characterization and Regeneration

Protocol 1: Characterization of a Deactivated Catalyst

To effectively troubleshoot, it is often necessary to characterize the spent catalyst.

Technique Information Gained Indication of Deactivation Mechanism
Transmission Electron Microscopy (TEM) Palladium nanoparticle size and distribution.Sintering: Increase in average particle size.[11]
X-ray Photoelectron Spectroscopy (XPS) Oxidation state of palladium and surface elemental composition.Poisoning: Presence of elements like S, Cl, etc. on the surface. Oxidation: Change in Pd oxidation state.[11]
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore volume of the catalyst.Fouling/Coking: Significant decrease in surface area and pore volume.[11]
Inductively Coupled Plasma (ICP) Analysis Elemental composition of the catalyst.Leaching: Decrease in the weight percentage of palladium on the support.
Protocol 2: General Regeneration of a Fouled Palladium Catalyst

This protocol is for catalysts deactivated by the deposition of organic residues.

Materials:

  • Deactivated Pd/C catalyst

  • A suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like chloroform and glacial acetic acid[11])

  • Inert gas (Nitrogen or Argon)

  • Filtration setup

Procedure:

  • After the reaction, filter the catalyst from the reaction mixture.

  • Wash the catalyst cake thoroughly with the reaction solvent to remove residual products.

  • Transfer the catalyst to a flask and add a fresh portion of a suitable washing solvent.

  • Stir the catalyst slurry at room temperature or with gentle heating for 1-2 hours under an inert atmosphere. Sonication can also be beneficial.[11]

  • Filter the catalyst and repeat the washing step if necessary.

  • Dry the catalyst carefully under vacuum. Caution: Dry Pd/C can be pyrophoric. Do not expose it to air until it is fully passivated or wetted with a solvent.

Protocol 3: Oxidative Regeneration of a Coked Catalyst

This method is for catalysts with heavy carbonaceous deposits and should be performed with care.

Materials:

  • Coked palladium catalyst

  • Tube furnace

  • Dilute air in nitrogen (e.g., 1-5% air)

Procedure:

  • Place the coked catalyst in a tube furnace.

  • Heat the catalyst to a moderate temperature (e.g., 250-400 °C) under a flow of inert gas to remove volatile organics.

  • Gradually introduce a stream of dilute air in nitrogen into the furnace. This controlled oxidation will burn off the carbon deposits.[12]

  • After the oxidative treatment, cool the catalyst under an inert gas stream.

  • The catalyst will likely be in an oxidized state (PdO) and may require a reduction step (e.g., with hydrogen) before reuse.

Logical Flow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting catalyst deactivation.

Troubleshooting Flowchart start Reaction Fails or Performs Poorly q1 Is the catalyst fresh and handled properly? start->q1 sol1 Use fresh catalyst and ensure inert handling. q1->sol1 No q2 Are starting materials and solvents pure? q1->q2 Yes a1_yes Yes a1_no No sol2 Purify all reagents. q2->sol2 No q3 Are reaction conditions (T, P, agitation) optimal? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize reaction parameters. q3->sol3 No characterize Characterize spent catalyst (TEM, XPS, BET) q3->characterize Yes a3_yes Yes a3_no No q4 What is the deactivation mechanism? characterize->q4 sol_poison Identify and remove poison source. q4->sol_poison Poisoning sol_sinter Lower temperature or change support. q4->sol_sinter Sintering sol_foul Regenerate by washing or calcination. q4->sol_foul Fouling sol_leach Change solvent or use a more robust catalyst. q4->sol_leach Leaching a4_poison Poisoning a4_sinter Sintering a4_foul Fouling a4_leach Leaching

Caption: A step-by-step guide to diagnosing catalyst deactivation.

By systematically evaluating your experimental setup and considering the potential deactivation mechanisms outlined in this guide, you can effectively troubleshoot and optimize your palladium-catalyzed nitroarene reactions.

References

  • Ji, Y., Jain, S., & Davis, R. J. (Year). Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B.
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
  • In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. (2004). Microscopy and Microanalysis. [Link]

  • In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Processes. (n.d.). Oxford Academic. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. [Link]

  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. [Link]

  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. [Link]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. (n.d.). ResearchGate. [Link]

  • Fan, X., et al. (2021). Catalytic Combustion of Low-Concentration Methane: From Mechanistic Insights to Industrial Applications. MDPI. [Link]

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  • Sintering of supported palladium. (n.d.). ResearchGate. [Link]

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  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. (n.d.). ResearchGate. [Link]

  • Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. (n.d.). ResearchGate. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). NIH. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-3-iodo-2-nitrobenzene and 1-chloro-4-nitrobenzene for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the selection of starting materials is a critical decision that profoundly influences the outcome of a reaction. This guide offers a detailed comparative analysis of two halogenated nitroaromatic compounds: 1-chloro-3-iodo-2-nitrobenzene and 1-chloro-4-nitrobenzene. We will explore the nuanced interplay of electronic and steric effects that govern their reactivity, present supporting experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their synthetic design.

At a Glance: Key Differences in Reactivity

Feature1-Chloro-4-nitrobenzeneThis compound
Primary Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Relative Reactivity HighModerate
Key Influencing Factors Strong electron-withdrawing effect of the para-nitro group.Combined electron-withdrawing effect of the ortho-nitro group and steric hindrance from the adjacent iodo group.
Typical Reaction Conditions Milder conditions, lower temperatures.More forcing conditions, higher temperatures often required.

The Underlying Science: Unpacking Electronic and Steric Effects

The reactivity of substituted halonitrobenzenes in nucleophilic aromatic substitution (SNAr) is predominantly dictated by the ability of the electron-withdrawing groups to stabilize the transient, negatively charged Meisenheimer complex formed during the reaction.

In 1-chloro-4-nitrobenzene , the nitro group is positioned para to the chlorine atom. This optimal arrangement allows for the powerful -M (negative mesomeric) effect of the nitro group to delocalize the negative charge of the intermediate across the aromatic ring and onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization, thereby lowering the activation energy of the reaction and rendering the chlorine atom highly susceptible to nucleophilic attack.

Conversely, This compound presents a more complex scenario. Here, the nitro group is ortho to the chlorine. While an ortho-nitro group can also stabilize the Meisenheimer complex through resonance, its efficacy can be influenced by steric interactions. More significantly, the presence of a bulky iodine atom adjacent to the chlorine introduces substantial steric hindrance. This steric impediment can physically obstruct the incoming nucleophile's trajectory towards the carbon atom bearing the chlorine, thereby increasing the activation energy and slowing the reaction rate. While iodine is an electron-withdrawing group via induction (-I effect), its steric influence is often the more dominant factor in this substitution pattern.

Visualizing the Mechanistic Pathways

G cluster_0 1-chloro-4-nitrobenzene Pathway cluster_1 This compound Pathway a 1-chloro-4-nitrobenzene + Nu⁻ b Meisenheimer Complex (para-nitro stabilization) a->b Attack at C-Cl c Product + Cl⁻ b->c Loss of Cl⁻ d This compound + Nu⁻ e Meisenheimer Complex (ortho-nitro stabilization, steric hindrance) d->e Attack at C-Cl f Product + Cl⁻ e->f Loss of Cl⁻

Caption: Comparative SNAr pathways.

Experimental Protocol: A Head-to-Head Comparison of Reactivity

This protocol outlines a comparative experiment to directly assess the reactivity of the two compounds in a standard SNAr reaction with a common nucleophile, morpholine.

Objective: To compare the rate of reaction and yield for the substitution of chlorine with morpholine in 1-chloro-4-nitrobenzene and this compound under identical conditions.

Materials:

  • 1-chloro-4-nitrobenzene

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Reaction Setup: Prepare two identical reaction vessels. In each, combine the respective chloro-nitrobenzene (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol) in DMSO (5 mL).

  • Reaction Execution: Place both vessels in a pre-heated oil bath at 90°C and stir vigorously.

  • Monitoring: At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture. Quench with water and extract with a small volume of ethyl acetate for TLC and GC-MS analysis to monitor the consumption of starting material and the formation of the product.

  • Work-up (after 4 hours or upon completion): Allow the reaction mixtures to cool to room temperature. Pour each into a separatory funnel containing deionized water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic extracts for each reaction and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield of each product and analyze the purity by GC-MS.

Expected Outcome: The reaction with 1-chloro-4-nitrobenzene is expected to proceed significantly faster and give a higher yield of the corresponding product, 4-(4-nitrophenyl)morpholine, compared to the reaction with this compound, which will yield 4-(3-iodo-2-nitrophenyl)morpholine.

Concluding Remarks for the Synthetic Strategist

The choice between 1-chloro-4-nitrobenzene and this compound is a clear illustration of how subtle positional changes of substituents can be leveraged for synthetic advantage. For rapid and efficient SNAr reactions, 1-chloro-4-nitrobenzene remains the substrate of choice due to its high reactivity. However, when a more modulated reactivity is required, or when the introduction of an iodo group is desired for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), this compound serves as a valuable and versatile building block. A thorough understanding of the electronic and steric principles governing their reactivity is paramount for the rational design of synthetic routes and the successful execution of complex molecular assemblies.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Smith, M. B. (2020). Wiley. URL: [Link]

  • Title: Modern Physical Organic Chemistry Source: Anslyn, E. V., & Dougherty, D. A. (2006). University Science Books. URL: [Link]

  • Title: The Art of Writing Reasonable Organic Reaction Mechanisms Source: Grossman, R. B. (2003). Springer. URL: [Link]

A Senior Application Scientist's Guide to Suzuki and Stille Couplings for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher in Drug Development and Beyond

In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the powerful tools at our disposal, palladium-catalyzed cross-coupling reactions have revolutionized the way we approach the synthesis of complex molecules, from life-saving pharmaceuticals to innovative materials. This guide provides an in-depth, comparative analysis of two of the most robust and widely utilized methods: the Suzuki-Miyaura coupling and the Stille coupling. As a Senior Application Scientist, my goal is to move beyond a simple recitation of facts and provide you, the practicing researcher, with the nuanced, field-proven insights necessary to make informed decisions at the bench.

The Foundational Chemistry: A Tale of Two Metals

At their core, both the Suzuki and Stille couplings are elegant solutions to the same fundamental challenge: the precise and efficient formation of a C-C bond between two organic fragments. Both reactions are typically catalyzed by a palladium complex and proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1] The key distinction, and the origin of their divergent characteristics, lies in the nature of the organometallic reagent employed. The Suzuki coupling utilizes an organoboron species (typically a boronic acid or ester), while the Stille coupling employs an organotin compound (an organostannane).[1][2] This seemingly subtle difference has profound implications for reaction conditions, functional group tolerance, and, critically, the overall safety and environmental profile of the synthesis.

The Catalytic Cycles: A Visual Breakdown

To truly appreciate the nuances of these reactions, a visual representation of their catalytic cycles is indispensable. These diagrams illustrate the fundamental steps that govern the transformation, providing a basis for understanding how different reaction parameters can influence the outcome.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X R1-X R1-X Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-B(OR)2 + Base Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 Reductive Elimination Reductive Elimination R1-R2 R1-R2 R2-B(OR)2 R2-B(OR)2 Base Base B(OR)2-X B(OR)2-X

Catalytic cycle of the Suzuki coupling.

Stille_Coupling cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X R1-X R1-X R1-X Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 R2-Sn(R3)3 Transmetalation Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 Reductive Elimination Reductive Elimination R1-R2 R1-R2 R2-Sn(R3)3 R2-Sn(R3)3 X-Sn(R3)3 X-Sn(R3)3

Catalytic cycle of the Stille coupling.

Head-to-Head Comparison: A Data-Driven Perspective

While mechanistic understanding is crucial, the practical utility of a reaction is often best assessed through a direct comparison of key performance indicators. The following table summarizes typical experimental parameters and outcomes for both Suzuki and Stille couplings, based on a survey of the literature for aryl-aryl bond formation.

ParameterSuzuki CouplingStille Coupling
Typical Yield 70-95%[3]71-94%[4]
Catalyst Loading 1-5 mol% Pd[2]1-5 mol% Pd[2]
Reaction Temperature 80-110 °C[2]60-100 °C[2]
Key Reagent Organoboronic acid/esterOrganostannane
Reagent Toxicity Generally low toxicity[2]Highly toxic[2][5]
Byproducts Boron-based, generally water-soluble and easily removed[2]Tin-based, often require specific workup procedures for removal[2]
Functional Group Tolerance Good, but can be sensitive to base-labile groups.[1]Excellent, tolerates a wide range of functional groups.[6]
Reaction Conditions Requires a base.[1]Often proceeds under neutral conditions.[1]

The Scientist's Dilemma: Choosing the Right Tool for the Job

The data presented above provides a quantitative framework for comparison, but the optimal choice between Suzuki and Stille coupling is often dictated by the specific context of your synthesis. Here, we delve into the practical considerations that should guide your decision-making process.

The Case for Suzuki: The "Greener" and More Practical Choice

For many applications, particularly in the pharmaceutical industry, the Suzuki coupling has emerged as the preferred method for C-C bond formation.[2] The primary driver for this preference is the significantly lower toxicity of organoboron reagents compared to their organotin counterparts.[2] Boronic acids and their byproducts are generally considered environmentally benign and are often water-soluble, facilitating their removal during workup.[2] The commercial availability of a vast array of boronic acids further enhances the practicality of this method.

From a "green chemistry" perspective, the Suzuki reaction offers several advantages.[7][8][9] The use of water as a solvent is often possible, reducing the reliance on volatile organic compounds.[7] Furthermore, the development of highly active catalysts has enabled significant reductions in catalyst loading, improving the overall efficiency and sustainability of the process.

However, the Suzuki coupling is not without its limitations. The requisite use of a base can be problematic for substrates bearing base-sensitive functional groups.[1] Additionally, the potential for protodeboronation (the cleavage of the C-B bond by a proton source) can lead to the formation of undesired byproducts.

The Case for Stille: Unparalleled Functional Group Tolerance and Robustness

Despite the significant toxicity concerns associated with organotin reagents, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal.[5][10][11][12][13] Its key advantage lies in its exceptional functional group tolerance.[6] The reaction typically proceeds under neutral conditions, making it compatible with a wide range of sensitive functionalities that might not survive the basic conditions of a Suzuki coupling.[1]

Furthermore, organostannanes are generally stable and can be purified by chromatography, allowing for the use of high-purity reagents. This can be particularly advantageous in complex, multi-step syntheses where high yields and clean reactions are paramount. The Stille coupling can also be more effective than the Suzuki coupling for sterically hindered substrates.[3][14]

The primary drawback of the Stille coupling is the high toxicity of organotin compounds.[2][5] These reagents and their byproducts are hazardous and require careful handling and disposal. The removal of tin-containing byproducts from the final product can also be challenging.

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, we provide detailed, step-by-step protocols for a representative Suzuki and Stille coupling reaction for the formation of a biaryl compound.

Representative Suzuki Coupling Protocol: Synthesis of 4-Methoxybiphenyl

This protocol is a general guideline for the Suzuki coupling of an aryl bromide with an arylboronic acid.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Add potassium carbonate (2.0 mmol) and a 3:1 mixture of toluene and water (10 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

  • Wash the organic layer with 1 M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford 4-methoxybiphenyl.

Representative Stille Coupling Protocol: Synthesis of 4-Vinylstyrene

This protocol outlines a general procedure for the Stille coupling of an aryl halide with an organostannane.

Materials:

  • 4-Bromostyrene

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Diatomaceous earth (Celite®)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-bromostyrene (1.0 mmol), vinyltributyltin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add 20 mL of diethyl ether and stir the mixture with a saturated aqueous solution of potassium fluoride (15 mL) for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-vinylstyrene.

Conclusion: A Strategic Approach to C-C Bond Formation

Both the Suzuki and Stille couplings are remarkably powerful and versatile methods for the construction of C-C bonds. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific demands of the synthesis.

The Suzuki coupling, with its low toxicity and environmentally friendly profile, should be the first consideration for most applications, especially in the context of drug development and large-scale synthesis.[2] However, when faced with base-sensitive substrates, challenging steric hindrance, or the need for exceptionally clean and high-yielding transformations in complex settings, the Stille coupling offers a robust and reliable alternative, provided that the necessary safety precautions are rigorously implemented.[3][6][14]

Ultimately, a deep understanding of the mechanistic underpinnings, a thorough evaluation of the substrate scope and limitations, and a careful consideration of the practical and safety aspects of each reaction will empower you, the researcher, to select the optimal tool for the task at hand and to navigate the intricate world of C-C bond formation with confidence and precision.

References

  • Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International. Retrieved January 8, 2026, from [Link]

  • "Greening Up" the Suzuki Reaction. (2023, October 17). American Chemical Society. Retrieved January 8, 2026, from [Link]

  • Toxicity and health effects of selected organotin compounds: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Review on green chemistry — Suzuki cross coupling in aqueous media. (n.d.). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]

  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Sources, Environmental Levels and Toxicity of Organotin in Marine Environment-A Review. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Toxicity of Organotin Compounds Present in the Environment to Mammals. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Get the Facts: Organotins. (n.d.). Toxic-Free Future. Retrieved January 8, 2026, from [Link]

  • Green Chemistry — Suzuki Cross Coupling in Aqueous Media. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023, May 30). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009, March 9). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. (2025, March 3). INOVATUS JOURNALS. Retrieved January 8, 2026, from [Link]

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 8, 2026, from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021, March 5). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Ch 23 Stille and Suzuki Coupling. (2021, April 21). YouTube. Retrieved January 8, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. Retrieved January 8, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • The Stille Reaction. (n.d.). Harvard University. Retrieved January 8, 2026, from [Link]

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  • Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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A Senior Application Scientist's Guide to the Analysis of Reaction Byproducts in the Synthesis of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

1-Chloro-3-iodo-2-nitrobenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its unique substitution pattern—featuring chloro, iodo, and nitro groups in a vicinal arrangement—provides multiple reaction sites for further chemical transformations. However, the very features that make this molecule synthetically valuable also present significant challenges in its preparation. The presence of multiple deactivating, yet ortho-, para-, and meta-directing groups can lead to a complex array of side reactions and isomeric byproducts.

For researchers in drug development, the purity of such an intermediate is not merely a matter of yield optimization; it is a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Undetected byproducts can carry forward through multi-step syntheses, leading to final products with altered pharmacological profiles, increased toxicity, or difficulties in crystallization and formulation. This guide provides an in-depth analysis of potential byproducts from common synthetic routes to this compound and presents a robust, multi-technique analytical workflow for their identification and quantification.

Part 1: A Comparative Analysis of Synthetic Routes and Their Byproduct Profiles

The regiochemistry of this compound makes its synthesis non-trivial. The choice of synthetic strategy has a profound impact on the purity of the crude product. Here, we compare the two most logical approaches: the Sandmeyer reaction and direct electrophilic iodination.

Route A: The Sandmeyer Reaction (Preferred Method)

The most reliable method for achieving the desired 1,2,3-substitution pattern is through the diazotization of a suitable aniline precursor, followed by a Sandmeyer-type reaction.[1][2] The logical starting material for this pathway is 2-chloro-6-nitroaniline. The amino group is first converted to a diazonium salt, which is then displaced by iodide.

Sandmeyer Reaction Pathway Start 2-Chloro-6-nitroaniline Diazonium Arenediazonium Salt Intermediate Start->Diazonium NaNO₂, HCl (Diazotization) Product This compound (Target Product) Diazonium->Product KI (Iodide Displacement) Byproduct1 1-Chloro-3-hydroxy-2-nitrobenzene (Phenolic Impurity) Diazonium->Byproduct1 H₂O (Hydrolysis) Byproduct2 1-Chloro-3-nitrobenzene (Deamination Product) Diazonium->Byproduct2 H₃PO₂ (if present) (Reduction) Byproduct3 Azo Compounds (Oligomeric Impurities) Diazonium->Byproduct3 Self-coupling

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Causality of Byproduct Formation:

  • Phenolic Impurity (1-Chloro-3-hydroxy-2-nitrobenzene): The arenediazonium salt is susceptible to nucleophilic attack by water, particularly if the reaction temperature is not strictly controlled, leading to the formation of a phenol.[2]

  • Deamination Product (1-Chloro-3-nitrobenzene): Unwanted reduction of the diazonium group can occur, replacing it with a hydrogen atom. This is often a minor byproduct but can be promoted by certain reducing agents or radical pathways.

  • Azo Compounds: Diazonium salts can act as electrophiles and attack other electron-rich aromatic rings (such as the starting aniline) in an azo coupling reaction, leading to highly colored, higher molecular weight impurities.[3]

  • Isomeric Precursor Impurities: The purity of the final product is critically dependent on the purity of the 2-chloro-6-nitroaniline starting material. Any isomeric contaminants, such as 4-chloro-2-nitroaniline, will undergo the same reaction sequence to produce the corresponding isomeric final product (e.g., 4-Chloro-1-iodo-2-nitrobenzene), which can be very difficult to separate.

Route B: Direct Electrophilic Iodination (Problematic Alternative)

An alternative approach involves the direct iodination of 1-chloro-2-nitrobenzene. This route is governed by the directing effects of the substituents already on the benzene ring. Electrophilic aromatic substitution reactions are notoriously difficult to control with multiple substituents present.[4]

  • Nitro group (-NO₂): A strong deactivating group and a meta-director.

  • Chloro group (-Cl): A deactivating group but an ortho-, para-director.

The directing effects are conflicting. The nitro group directs the incoming electrophile (I⁺) to positions 3 and 5, while the chloro group directs it to positions 4 and 6. This results in a complex mixture of regioisomers.

Electrophilic Iodination Pathway Start 1-Chloro-2-nitrobenzene Product This compound (Minor Product) Start->Product I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) Byproduct1 1-Chloro-4-iodo-2-nitrobenzene (Major Byproduct) Start->Byproduct1 I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) Byproduct2 1-Chloro-6-iodo-2-nitrobenzene (Major Byproduct) Start->Byproduct2 I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) Byproduct3 1-Chloro-5-iodo-2-nitrobenzene (Minor Byproduct) Start->Byproduct3 I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂)

Caption: Predicted products from the direct iodination of 1-chloro-2-nitrobenzene.

Causality of Byproduct Formation: Direct iodination is unreactive and requires an oxidizing agent to generate a more potent electrophilic iodine species (I⁺).[5] The regiochemical outcome is a competition between the directing effects of the existing substituents, invariably leading to a mixture of products that are challenging and costly to separate.[6][7]

Comparative Summary
FeatureRoute A: Sandmeyer ReactionRoute B: Direct Electrophilic Iodination
Regioselectivity High (determined by precursor)Low (mixture of isomers)
Primary Challenge Handling of unstable diazonium salts; purity of starting aniline.Separation of structurally similar regioisomers.
Expected Purity Potentially high with careful control.Inherently low.
Key Byproducts Phenols, deamination products, azo compounds.Regioisomers (e.g., 1,2,4- and 1,2,6-substituted).
Recommendation Strongly Recommended Not recommended for targeted synthesis.

Part 2: A Self-Validating Analytical Workflow for Byproduct Profiling

A robust analytical strategy does not rely on a single technique. It employs orthogonal methods to separate, identify, and quantify all significant components in the crude reaction mixture. The following workflow ensures a comprehensive and trustworthy analysis.

Analytical Workflow cluster_0 Phase 1: Screening & Identification cluster_1 Phase 2: Quantification & Isomer Separation cluster_2 Phase 3: Definitive Confirmation Sample Crude Reaction Sample Prep Protocol 1: Sample Preparation Sample->Prep GCMS Protocol 2: GC-MS Analysis Prep->GCMS HPLC Protocol 3: HPLC-UV Analysis Prep->HPLC Report1 Tentative Identification of Volatile Byproducts GCMS->Report1 NMR Protocol 4: NMR Spectroscopy Report1->NMR For novel or critical impurities Report2 Quantification of Target & Separation of Isomers HPLC->Report2 Report2->NMR For novel or critical impurities Report3 Unambiguous Structure Elucidation of Key Analytes NMR->Report3 For novel or critical impurities

Caption: A multi-phase workflow for comprehensive byproduct analysis.

Experimental Protocols
Protocol 1: Sample Preparation

Objective: To prepare a solution of the crude reaction mixture suitable for chromatographic analysis.

  • Homogenize: Ensure the crude solid or oil is homogeneous. If solid, grind gently with a mortar and pestle.

  • Weigh: Accurately weigh approximately 10-20 mg of the crude material into a 10 mL volumetric flask.

  • Dissolve: Add a high-purity solvent such as acetonitrile or dichloromethane to dissolve the sample. Acetonitrile is often preferred for its compatibility with both GC and reversed-phase HPLC.

  • Dilute: Bring the flask to volume with the solvent and mix thoroughly.

  • Filter: Filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.

  • Serial Dilution: Prepare a further 1:100 dilution of this stock solution for initial GC-MS screening to avoid detector saturation.

Causality: The choice of solvent is critical; it must fully dissolve the target compound and all potential byproducts without reacting with them. Filtering prevents column blockage and ensures system longevity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and tentatively identify volatile components of the reaction mixture. GC-MS is the workhorse for analyzing halogenated nitroaromatic compounds.[8][9][10]

  • Instrumentation: Agilent 7890B GC with a 5977B Mass Selective Detector (or equivalent).

  • Column: Agilent DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Rationale: This column provides excellent resolving power for a wide range of semi-volatile organic compounds and is robust for routine analysis.

  • Injection: 1 µL, splitless mode.

    • Rationale: Splitless injection ensures maximum sensitivity for trace-level byproduct detection.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 250 °C.

    • Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.

    • Rationale: A programmed temperature ramp allows for the separation of compounds with a range of boiling points, from the more volatile deamination product to the higher molecular weight azo dyes.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

Data Interpretation: Peaks are identified by comparing their mass spectra against a reference library (e.g., NIST) and by manual interpretation of fragmentation patterns (e.g., looking for characteristic isotopic patterns of chlorine and iodine).

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Analysis

Objective: To accurately quantify the main product and separate it from non-volatile or thermally labile byproducts and regioisomers. HPLC is particularly powerful for isomer separation.[11][12]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) (or equivalent).

  • Column: ZORBAX Rx-SIL, Normal-Phase (4.6 x 250 mm, 5 µm).

    • Rationale: Normal-phase chromatography often provides superior selectivity for positional isomers of aromatic compounds compared to reversed-phase, as separation is driven by polar interactions with the stationary phase.[12]

  • Mobile Phase: A gradient of n-Heptane and Isopropyl Alcohol (IPA).

    • Gradient: Start with 99:1 (Heptane:IPA), ramp to 90:10 over 20 minutes.

    • Rationale: The non-polar heptane and polar IPA mobile phase allows for the differential elution of isomers based on small differences in their polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) monitoring at 254 nm and 310 nm.

    • Rationale: 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths helps to distinguish between compounds with different chromophores (e.g., the target product vs. azo dye byproducts).

Quantification: Create a multi-point calibration curve using an authenticated reference standard of this compound. The concentration of the target product in the crude sample can be determined by external standard calibration. The relative amounts of byproducts can be estimated by area percent, assuming similar response factors for isomers.

Part 3: Data Interpretation - A Case Study

A crude sample synthesized via the Sandmeyer route was analyzed using the described workflow. The following data were obtained.

Table 1: GC-MS and HPLC Results Summary
PeakGC-MS RT (min)Key Mass Fragments (m/z)HPLC RT (min)Tentative ID
19.85157 (M⁺), 127, 111, 755.61-Chloro-3-nitrobenzene
212.51173 (M⁺), 143, 127, 9211.21-Chloro-3-hydroxy-2-nitrobenzene
3 14.33 283 (M⁺), 253, 156, 126 9.4 This compound (Product)
414.45283 (M⁺), 253, 156, 12610.14-Chloro-1-iodo-2-nitrobenzene (Isomer)
5>25(Not volatile)18.5Azo Dimer (Tentative)

The GC-MS data clearly identified the expected deamination (Peak 1) and phenolic (Peak 2) byproducts. Crucially, a small, co-eluting shoulder in the GC (resolved in HPLC as Peak 4) showed an identical mass spectrum to the main product, strongly suggesting the presence of a regioisomer.

¹H NMR for Structural Confirmation

To confirm the identity of the main product (Peak 3) and the key isomeric impurity (Peak 4), the mixture was subjected to preparative HPLC to isolate the fractions.

  • ¹H NMR of Product (Peak 3): (CDCl₃, 400 MHz): δ 7.85 (dd, 1H), 7.60 (dd, 1H), 7.20 (t, 1H). The characteristic triplet (t) at 7.20 ppm is indicative of a proton coupled to two adjacent protons, confirming the 1,2,3-substitution pattern.

  • ¹H NMR of Isomer (Peak 4): (CDCl₃, 400 MHz): δ 8.10 (d, 1H), 7.70 (dd, 1H), 7.55 (d, 1H). The absence of a triplet and the presence of three distinct doublets/doublet of doublets confirms a different substitution pattern, consistent with 4-Chloro-1-iodo-2-nitrobenzene.

This definitive NMR data validates the entire analytical workflow, confirming the power of combining chromatographic separation with spectroscopic identification.

Conclusion

The synthesis of this compound presents a classic challenge in regiochemical control. This guide demonstrates that a Sandmeyer-based approach is vastly superior to direct electrophilic substitution for achieving high purity. However, even with the preferred route, a complex mixture of byproducts arising from side reactions and precursor impurities is possible.

A comprehensive analytical strategy is therefore non-negotiable. The self-validating workflow presented herein—combining the screening power of GC-MS, the quantitative and isomer-resolving strength of HPLC, and the definitive structural elucidation of NMR—provides researchers with a reliable framework to ensure the quality and purity of this critical pharmaceutical intermediate. By understanding the "why" behind byproduct formation and applying a rigorous, multi-technique analytical approach, scientists can optimize synthetic processes and accelerate the development of safe and effective medicines.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.).
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency.
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. (2022). Reddit.
  • Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC Europe.
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  • Sandmeyer reaction. (n.d.). Wikipedia.
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  • Need Help Separating different isomers of Halogenated Benzene Compounds. (2019). Sciencemadness Discussion Board.
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  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2009).
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A Comparative Guide to the Selective Functionalization of 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of reaction products derived from 1-chloro-3-iodo-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science.[1] We will move beyond simple protocol listing to explore the causal relationships between the substrate's unique electronic architecture and the selective outcomes of various transformations. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Electronic and Steric Landscape of this compound

This compound presents a fascinating case study in regioselectivity. Its reactivity is governed by the interplay of three distinct functional groups on a single aromatic ring:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNA_r_). Its position at C2 exerts a potent activating effect on both the ortho (C-Cl) and para (C-I) positions.[2][3][4]

  • The Chloro (-Cl) and Iodo (-I) Groups: These halogens serve as versatile handles for various transformations, most notably as leaving groups in SNA_r_ and as electrophilic partners in palladium-catalyzed cross-coupling reactions. Their reactivity differs significantly based on bond strength, electronegativity, and leaving group ability.

The central challenge and opportunity in utilizing this substrate lie in selectively targeting one of these three sites while leaving the others intact. This guide will compare the primary reaction classes and elucidate the principles that enable such selectivity.

Chapter 1: Palladium-Catalyzed Cross-Coupling: The Preeminence of the C-I Bond

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming C-C, C-N, and C-O bonds.[5][6] The universally accepted mechanism for these reactions begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[7][8][9] The rate of this step is highly dependent on the halogen, following a well-established trend: I > Br > OTf > Cl .[10][11] This fundamental difference in reactivity is the key to achieving near-perfect selectivity for the C-I bond in this compound over the much less reactive C-Cl bond.

G cluster_main Selective Functionalization Pathways cluster_coupling Pd-Catalyzed Cross-Coupling (at C-I) cluster_snar Nucleophilic Substitution (SNA_r_) cluster_reduction Reduction cluster_products Products Start 1-Chloro-3-iodo- 2-nitrobenzene Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Cat., Base Sonogashira Sonogashira Coupling (R-C≡C-H) Start->Sonogashira Pd/Cu Cat., Base Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Cat., Base SNAr Strong Nucleophile (e.g., RO⁻, R₂N⁻) Start->SNAr Heat Reduction Chemoselective Reduction (e.g., SnCl₂) Start->Reduction Reducing Agent P_Suzuki 1-Chloro-3-aryl- 2-nitrobenzene Suzuki->P_Suzuki P_Sono 1-Chloro-3-(alkynyl)- 2-nitrobenzene Sonogashira->P_Sono P_Buch 1-Chloro-3-(amino)- 2-nitrobenzene Buchwald->P_Buch P_SNAr Mixture or Selective Substitution Product SNAr->P_SNAr P_Red 2-Chloro-6-iodoaniline Reduction->P_Red

Caption: Reaction pathways for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a robust and widely used transformation.[8][12] When applied to this compound, the reaction proceeds exclusively at the C-I position.

Mechanism Insight: The catalytic cycle involves (1) oxidative addition of Pd(0) to the C-I bond, (2) transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9] The energy barrier for oxidative addition to the C-Cl bond is prohibitively high under conditions sufficient for C-I activation, ensuring selectivity.

Table 1: Comparison of Typical Cross-Coupling Reactions

Reaction TypeCoupling PartnerKey ReagentsTypical ProductSelectivity
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd Catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)1-Chloro-3-aryl-2-nitrobenzeneExcellent for C-I
Sonogashira Terminal AlkynePd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)1-Chloro-3-(alkynyl)-2-nitrobenzeneExcellent for C-I
Buchwald-Hartwig 1° or 2° AminePd Catalyst, Bulky Ligand, Strong Base (e.g., NaOtBu)N-Aryl-2-chloro-6-iodoanilineExcellent for C-I

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol is representative for the selective coupling at the C-I position.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv) to the mixture under a positive flow of argon.

  • Reaction: Seal the flask and heat the mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[10][13] It is renowned for its mild reaction conditions and high efficiency.[14] As with the Suzuki reaction, the disparity in reactivity between C-I and C-Cl bonds directs the coupling exclusively to the C-I position.

Mechanism Insight: The reaction operates via two interconnected catalytic cycles.[15] The palladium cycle mirrors that of other cross-couplings. The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II)-aryl complex.[15]

Experimental Protocol: Selective Sonogashira Coupling

  • Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Reagent Addition: Add anhydrous triethylamine (Et₃N) as both the solvent and base, followed by the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours and can be monitored by TLC.

  • Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salt and catalyst residues.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[5][6] The choice of ligand is critical, and modern bulky phosphine ligands have expanded the reaction's scope to include less reactive aryl chlorides.[16] However, for a substrate containing both iodo and chloro substituents, the reaction will still overwhelmingly favor the C-I bond.

Mechanism Insight: The catalytic cycle involves oxidative addition of Pd(0) to the C-I bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[7][17]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 equiv), a suitable bulky phosphine ligand (e.g., Xantphos, 0.03 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv), followed by anhydrous toluene.

  • Reaction: Seal the vial and heat to 100 °C with vigorous stirring. Monitor by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Chapter 2: Nucleophilic Aromatic Substitution (SNA_r_): A Mechanistic Crossroads

While palladium catalysis offers a clear path to C-I functionalization, nucleophilic aromatic substitution (SNA_r_) presents a more complex scenario. The strong electron-withdrawing nitro group at C2 activates both the ortho C-Cl bond and the para C-I bond for nucleophilic attack.[3][4]

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][4][18] The stability of this complex is the key to the reaction's feasibility.[19]

G cluster_main SNA_r_ Mechanism: Attack at C-Cl Start 1-Chloro-3-iodo- 2-nitrobenzene + Nu⁻ Intermediate Meisenheimer Complex (Negative charge delocalized onto Nitro Group) Start->Intermediate Step 1: Addition (Rate-determining) Product Substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination (Fast)

Caption: The Addition-Elimination mechanism for SNA_r_.

Competing Factors for Selectivity:

  • Electronegativity and the Addition Step: The C-Cl bond is more polarized than the C-I bond due to chlorine's higher electronegativity. This makes the carbon atom attached to chlorine more electrophilic and thus more susceptible to the initial nucleophilic attack. This factor favors reaction at the C-Cl position.

  • Leaving Group Ability and the Elimination Step: Iodide (I⁻) is a much better leaving group than chloride (Cl⁻). The C-I bond is weaker than the C-Cl bond. This factor favors reaction at the C-I position.

The ultimate product distribution depends on the specific nucleophile and reaction conditions, which can influence the rate-determining step of the reaction. For some systems, particularly with carbon nucleophiles, an alternative SRN1 (radical nucleophilic substitution) mechanism can operate for iodo-nitroaromatics, further complicating the predictive model.[20]

Table 2: Predicted SNA_r_ Outcomes

NucleophilePredicted Major ProductRationale
Sodium Methoxide (NaOMe) in MeOH1-Methoxy-3-iodo-2-nitrobenzeneThe high electronegativity of oxygen makes the initial attack reversible; the superior leaving group ability of iodide likely directs the outcome.
Ammonia (NH₃) at high temp/pressure2-Chloro-6-iodoaniline (after reduction) or mixtureCompetition is high. Product mixture is likely.
Sodium Azide (NaN₃)1-Azido-3-iodo-2-nitrobenzeneSimilar to alkoxides, the better leaving group ability of iodide is expected to dominate.

Experimental Protocol: Representative SNA_r_ with an Alkoxide

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium methoxide (1.5 equiv) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water, dry over MgSO₄, concentrate, and purify by column chromatography.

Chapter 3: Chemoselective Reduction of the Nitro Group

Reducing the nitro group to an aniline is a common transformation. The primary challenge with this compound is achieving this reduction without causing reductive dehalogenation, particularly of the weaker C-I bond.

Comparison of Reducing Agents:

  • Harsh Conditions (e.g., H₂/Pd-C, high pressure): These conditions are highly effective for nitro reduction but will almost certainly lead to significant dehalogenation, cleaving both C-I and C-Cl bonds. This is generally not a desirable pathway.

  • Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are classic and effective methods. Tin(II) chloride in concentrated HCl is often the reagent of choice for its high chemoselectivity in preserving halogens on activated rings.

  • Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C): While this method uses a palladium catalyst, the conditions are much milder than high-pressure hydrogenation and can sometimes preserve halogens, though careful optimization is required.

Table 3: Selectivity of Nitro Group Reduction Methods

Reagent SystemConditionsOutcome on HalogensRecommendation
H₂ (50 psi), Pd/CMethanol, RTHigh risk of complete dehalogenationNot recommended for selectivity
SnCl₂, conc. HClEthanol, 70 °CExcellent preservation of both Cl and IHighly Recommended
Fe, NH₄ClEthanol/Water, refluxGood preservation, but can be slowerGood alternative to SnCl₂

Experimental Protocol: Selective Reduction with Tin(II) Chloride

  • Setup: Suspend this compound (1.0 equiv) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 1-2 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and carefully basify to pH > 10 by adding a cold, concentrated aqueous solution of NaOH. Caution: This is a highly exothermic process.

  • Extraction: Extract the resulting slurry with ethyl acetate. Filter the combined organic layers to remove tin salts.

  • Purification: Dry the filtrate over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-chloro-6-iodoaniline.

Conclusion

The reactivity of this compound is a nuanced yet predictable field, governed by the fundamental principles of organic chemistry. For synthetic chemists, it offers a platform for sequential, regioselective functionalization.

  • Palladium-catalyzed cross-coupling reactions provide a reliable and high-yielding route to selectively functionalize the C-I bond .

  • Nucleophilic aromatic substitution presents a competitive scenario between the C-Cl and C-I positions , with the outcome dependent on a delicate balance of electronic and leaving group effects.

  • Nitro group reduction can be achieved with high chemoselectivity using reagents like tin(II) chloride , preserving the valuable halogen handles for subsequent transformations.

By understanding these competing pathways, researchers can strategically design synthetic routes to access a wide array of complex, polysubstituted aromatic compounds for drug development and materials science applications.

References

  • Aryl Halides & Benzyne. chemconnections. [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Filo. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Flow Chemistry: Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki Coupling. YouTube. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

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  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]

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A Researcher's Guide to Halide Reactivity in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of Iodo-, Bromo-, and Chloro-Substituents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of an Aryl Halide in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, offering remarkable functional group tolerance and mild reaction conditions.[1] The choice of the aryl halide (Ar-X) is a critical strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth comparison of the reactivity of aryl iodides, bromides, and chlorides, offering field-proven insights and experimental frameworks to aid researchers in making informed decisions for their synthetic campaigns.

Theoretical Framework: The Catalytic Cycle and the Rate-Determining Step

The efficacy of an aryl halide in a Suzuki reaction is fundamentally governed by its ability to participate in the catalytic cycle. This cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) complex. This step is typically the slowest and therefore the rate-determining step of the entire cycle.[3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[2][4]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

The energy barrier of the oxidative addition step is directly influenced by the strength of the C-X bond, which dictates the overall reactivity trend of the aryl halides.[6]

Suzuki Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R'-B(OR)₂]⁻ Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Reactants Ar-X + R'-B(OR)₂ + Base Product Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Comparative Analysis of Aryl Halide Reactivity

The reactivity of aryl halides in the Suzuki reaction follows a well-established trend directly inverse to their carbon-halogen bond dissociation energies (BDEs).[6] A weaker C-X bond is more easily cleaved during the oxidative addition step, leading to a faster reaction.

Reactivity Trend: I > Br >> Cl [3][5]

Aryl Halide (Ph-X)C-X Bond Dissociation Energy (kJ/mol)General ReactivityKey Characteristics
Ph-I ~280Very HighMost reactive substrate; reactions often proceed at room temperature with simple catalysts. Prone to side reactions like homocoupling.
Ph-Br ~335HighThe "workhorse" of Suzuki reactions; offers a good balance of reactivity, stability, and cost. Reliable for a broad scope of applications.
Ph-Cl ~397LowLeast reactive due to strong C-Cl bond. Requires specialized, highly active catalyst systems (bulky, electron-rich ligands) and often higher temperatures. Economically advantageous due to the low cost and wide availability of aryl chlorides.

Data compiled from multiple sources. BDE values are approximate for phenyl halides.[6][7]

Aryl Iodides: The Sprinter

Aryl iodides are the most reactive electrophiles for Suzuki couplings due to the low C-I bond dissociation energy.[6] This high reactivity allows for mild reaction conditions, often at or slightly above room temperature, with standard palladium catalysts like Pd(PPh₃)₄. However, their high cost and propensity for side reactions, such as dehalogenation and homocoupling of the boronic acid, can be drawbacks in large-scale synthesis.[8]

Aryl Bromides: The Marathon Runner

Aryl bromides represent the optimal balance of reactivity, stability, and cost for many applications. They are significantly more reactive than aryl chlorides, allowing for a broader range of functional group tolerance and less demanding reaction conditions.[9] While more expensive than their chloro- counterparts, their reliability and the vast number of commercially available building blocks make them the most commonly used halides in both academic and industrial research.

Aryl Chlorides: The Challenge with a Reward

The inertness of the C-Cl bond long rendered aryl chlorides as challenging substrates for Suzuki reactions.[5] The high energy required to break this bond necessitates the use of sophisticated catalyst systems. The breakthrough came with the development of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands.[10] These ligands stabilize the palladium center and increase its electron density, which facilitates the difficult oxidative addition step.[3] Despite the need for more specialized catalysts and potentially higher reaction temperatures, the low cost and vast commercial availability of aryl chlorides make them highly desirable for industrial-scale synthesis.[11][12]

Catalyst and Ligand Selection: Tailoring the System to the Halide

The success of a Suzuki reaction, particularly with less reactive halides, is critically dependent on the choice of ligand.

  • For Aryl Iodides and Bromides: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. Pre-catalysts such as Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ or Pd₂(dba)₃ with PPh₃ are commonly employed.

  • For Aryl Chlorides: Activating the robust C-Cl bond requires ligands that are both sterically bulky and highly electron-donating.

    • Buchwald Biarylphosphines: Ligands like SPhos and XPhos have become the gold standard, creating highly active and stable catalysts that excel in coupling a wide range of aryl chlorides.[13]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium.[14] Ligands such as IPr and SIMes have proven highly effective for challenging couplings involving aryl chlorides.[15] The strong Pd-NHC bond often imparts greater thermal stability to the catalyst.[16]

Ligand_Selection_Workflow start Select Aryl Halide iodide Aryl Iodide (Ar-I) start->iodide bromide Aryl Bromide (Ar-Br) start->bromide chloride Aryl Chloride (Ar-Cl) start->chloride ligand_std Standard Ligands (e.g., PPh₃) iodide->ligand_std High Reactivity bromide->ligand_std Good Reactivity ligand_adv Advanced Ligands (Buchwald, NHC) chloride->ligand_adv Low Reactivity Requires Activation Experimental_Workflow prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) setup 2. Reaction Setup (Inert Atmosphere, Degassed Solvent) prep->setup heating 3. Heating & Stirring (Monitor by TLC/GC) setup->heating workup 4. Aqueous Workup (Extraction) heating->workup purify 5. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of 4-Iodoanisole (High Reactivity)

  • Reagents:

    • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

    • Na₂CO₃ (2.0 mmol, 2.0 equiv)

    • Toluene/Ethanol/H₂O (4:1:1, 5 mL)

  • Procedure:

    • To a reaction flask, add 4-iodoanisole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the degassed solvent mixture via syringe.

    • Stir the mixture at 60 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of 4-Bromoanisole (Standard Reactivity)

  • Reagents:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene/H₂O (10:1, 5.5 mL)

  • Procedure:

    • To a reaction flask, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent mixture.

    • Stir the mixture at 100 °C and monitor the reaction by TLC/GC. The reaction is typically complete within 6-12 hours.

    • Perform aqueous workup and purification as described in Protocol 1.

Protocol 3: Coupling of 4-Chloroanisole (Challenging Substrate)

  • Reagents:

    • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.5 mmol, 1.5 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • XPhos (0.03 mmol, 3 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Dioxane/H₂O (10:1, 5.5 mL)

  • Procedure:

    • To a reaction flask, add 4-chloroanisole, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. [17] 2. Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent mixture.

    • Stir the mixture vigorously at 110 °C. The reaction may require 12-24 hours for complete conversion.

    • Perform aqueous workup and purification as described in Protocol 1.

Conclusion and Outlook

The choice of an aryl halide for a Suzuki-Miyaura coupling reaction is a balance of reactivity, cost, and catalyst technology. Aryl iodides offer the highest reactivity, enabling mild conditions, while aryl bromides provide a reliable and versatile option for a wide array of synthetic applications. The development of highly active catalysts based on bulky, electron-rich phosphine and NHC ligands has unlocked the potential of aryl chlorides, transforming them from challenging substrates into economically viable feedstocks for large-scale synthesis. [18][19]A thorough understanding of the principles governing halide reactivity allows researchers to strategically select their starting materials and catalyst systems, optimizing the path to their target molecules with greater efficiency and success.

References

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A Comparative Guide to Alternative Reagents for the Iodination of Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Iodinated nitroaromatics are pivotal intermediates in the synthesis of a wide array of functional materials, pharmaceuticals, and agrochemicals. Their utility stems from the dual reactivity of the nitro group, which can be readily reduced to an amine, and the iodo group, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, the iodination of nitrobenzene and its derivatives presents a significant synthetic challenge. The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, making the reaction sluggish and requiring potent iodinating systems.

This guide provides a comparative analysis of various alternative reagents for the direct and indirect iodination of deactivated nitroaromatic compounds. We will delve into the mechanisms, operational advantages, and limitations of each system, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific application.

The Challenge: Electrophilic Substitution on a Deactivated Ring

The direct iodination of an aromatic ring is an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups, like the nitro (-NO₂) group, destabilize this carbocationic intermediate, thereby increasing the activation energy and slowing down the reaction rate significantly.[1][2]

Therefore, successful iodination of nitrobenzene requires highly reactive electrophilic iodine (I⁺) species, which standard reagents like molecular iodine (I₂) alone cannot provide.[3][4] The methods discussed below focus on generating these potent electrophiles.

General Mechanism of Electrophilic Aromatic Iodination

The process involves the attack of the aromatic π-system on an iodine electrophile (I⁺), followed by the restoration of aromaticity through deprotonation.

Caption: General mechanism for the electrophilic iodination of nitrobenzene.

Comparison of Iodination Reagents

Molecular Iodine (I₂) with Oxidizing Agents

This is a classical and cost-effective approach. Since molecular iodine is not electrophilic enough to react with deactivated rings, an oxidizing agent is used to convert I₂ into a more potent iodinating species, such as I⁺ or a protonated hypoiodous acid derivative.[3][5]

Mechanism of Electrophile Generation: The oxidizing agent (e.g., HNO₃, HIO₃) reacts with I₂ to form the active electrophile. For instance, with nitric acid, the reaction likely proceeds via the formation of an intermediate like IONO₂.[5]

G cluster_activation Activation Step cluster_substitution Substitution Step I2 I₂ (Molecular Iodine) I_plus I⁺ (Active Electrophile) I2->I_plus Oxidation Ox Oxidizing Agent (e.g., HNO₃, HIO₃) Ox->I_plus Oxidation ArH Nitrobenzene I_plus->ArH ArI Iodonitrobenzene ArH->ArI EAS

Caption: Workflow for iodination using I₂ with an oxidizing agent.

Advantages:

  • Cost-Effective: Molecular iodine and common oxidizing agents like nitric or iodic acid are relatively inexpensive.

  • Powerful: Capable of iodinating highly deactivated substrates.[6][7]

Limitations:

  • Harsh Conditions: Often requires strong acids (e.g., concentrated H₂SO₄) and elevated temperatures.[6]

  • Byproduct Formation: The use of strong oxidizing agents like nitric acid can lead to nitration byproducts and the release of toxic nitrogen oxide gases.[7]

  • Safety Concerns: Reactions can be highly exothermic and require careful temperature control.

Comparative Data: I₂ with Oxidizing Agents
SubstrateOxidizing AgentConditionsYield (%)Reference
NitrobenzeneHIO₃ / H₂SO₄AcOH/Ac₂O, 45-50°C, 2h70[6][8]
4-NitroanilineHNO₃AcOH, rt, 4h89 (of 2-iodo-4-nitroaniline)[7]
NitrobenzeneIodic AcidH₂SO₄, AcOH, Ac₂O70[9]
Experimental Protocol: Iodination of Nitrobenzene using Iodic Acid[6]
  • Suspend iodic acid (3.25 g, 20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).

  • Add nitrobenzene (2.46 g, 20 mmol) to the stirred mixture.

  • Cool the mixture to approximately 5°C in an ice-water bath.

  • Slowly add concentrated (95%) sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature.

  • Heat the mixture to 45-50°C and stir for an additional 2 hours.

  • Carefully pour the final reaction mixture into an excess of aqueous sodium sulfite (Na₂SO₃) solution to reduce any unreacted iodine species.

  • Extract the product with a suitable organic solvent (e.g., CHCl₃), dry the organic layer, and purify by vacuum distillation or recrystallization.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent. For deactivated substrates like nitrobenzene, NIS requires activation by a strong protic or Lewis acid to enhance its electrophilicity.[10][11]

Mechanism of Action: In the presence of a strong acid like H₂SO₄ or trifluoroacetic acid (TFA), the carbonyl oxygen of NIS is protonated. This protonation dramatically increases the electrophilicity of the iodine atom, making it capable of attacking the electron-poor nitroaromatic ring.[11][12]

Advantages:

  • Ease of Handling: NIS is a stable, crystalline solid that is safer to handle than I₂/oxidizer mixtures.[13]

  • Milder Conditions (for activated arenes): While deactivated arenes require strong acids, the overall conditions can sometimes be milder than traditional methods.[10]

  • High Regioselectivity: Generally provides good control over the position of iodination.[13]

Limitations:

  • Requires Strong Acid for Deactivated Rings: The necessity of using concentrated sulfuric acid or triflic acid for substrates like nitrobenzene negates some of the "mildness" advantage.[11]

  • Higher Cost: NIS is more expensive than molecular iodine.

Comparative Data: N-Iodosuccinimide (NIS)
SubstrateAcid CatalystConditionsYield (%)Reference
NitrobenzeneH₂SO₄ (95-97%)0-20°C, 1-2h80[11]
3-Nitrobenzoic acidH₂SO₄ (95-97%)20°C, 16h72[11]
4-NitrophenolAcetic Acid (catalyst)Solid-state grinding, rt, 5-8 min94 (di-iodinated)[13]
Experimental Protocol: Iodination of Nitrobenzene using NIS in Sulfuric Acid[11]
  • In a flask equipped with a magnetic stirrer, add nitrobenzene (1 mmol).

  • Cool the flask to 0°C in an ice bath and slowly add concentrated sulfuric acid (95-97%, ~5 mL).

  • While maintaining the temperature at 0°C, add N-Iodosuccinimide (1.1 mmol) portion-wise over 10-15 minutes.

  • Allow the reaction to stir at 0-20°C for 1-2 hours, monitoring progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an appropriate solvent (e.g., dichloromethane).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Hypervalent Iodine Reagents

Hypervalent iodine compounds, such as those derived from o-nitroiodobenzene, are powerful oxidizing agents that can serve as effective iodine sources.[14][15] These reagents contain an iodine atom in a higher oxidation state (typically +3 or +5) and are known for their unique reactivity.[16][17]

Mechanism of Action: These reagents can participate in complex reaction pathways. A recently discovered mixed-valence iodine(III)/iodine(V) oxidant derived from o-nitroiodobenzene has shown efficacy in syntheses where other hypervalent iodine reagents fail.[15][16] The electron-withdrawing nitro group on the reagent itself can play a crucial role in stabilizing the structure and tuning its reactivity.[14][18]

Advantages:

  • Unique Reactivity: Can achieve transformations not possible with other reagents.[15]

  • Less Toxic Alternative: Often serve as greener and less toxic alternatives to heavy-metal-based oxidants.[19]

Limitations:

  • Reagent Synthesis: The reagents themselves often require multi-step synthesis.[14]

  • Cost and Availability: Not as commercially available or inexpensive as simpler reagents.

  • Developing Field: The application of these specific reagents for direct iodination of nitroaromatics is still an emerging area.

Indirect Method: Diazotization of Nitroanilines

This powerful and highly regioselective method does not involve direct electrophilic attack on the nitrobenzene ring. Instead, it starts from a nitroaniline precursor. The amino group is converted into a diazonium salt (-N₂⁺), which is an excellent leaving group and is subsequently displaced by an iodide ion (from KI) in a Sandmeyer-type reaction.[20]

G Start p-Nitroaniline Step1 NaNO₂ / H₂SO₄ 0-5 °C Start->Step1 Diazonium Diazonium Salt Intermediate Step1->Diazonium Diazotization Step2 KI (aq) Diazonium->Step2 Product p-Iodonitrobenzene Step2->Product Iodide Displacement

Caption: Workflow for the synthesis of p-iodonitrobenzene via diazotization.

Advantages:

  • Excellent Regiocontrol: The position of the iodine atom is precisely determined by the starting position of the amino group on the aniline precursor.

  • High Yields: This method is generally very efficient and provides high yields of the desired isomer.[20]

  • Reliable: It is a classic, well-established, and dependable transformation in organic synthesis.[21][22]

Limitations:

  • Requires Specific Precursor: The synthesis is dependent on the availability of the corresponding nitroaniline isomer.

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dried, so they are almost always generated and used in situ at low temperatures (0-5°C).[20]

Experimental Protocol: Synthesis of p-Iodonitrobenzene from p-Nitroaniline[20]
  • In a beaker, carefully dissolve concentrated sulfuric acid (1.35 mL) in water (9.9 mL). Add p-nitroaniline (1.65 g) to this solution.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-chilled solution of sodium nitrite (0.82 g) in water (2.5 mL) dropwise, keeping the temperature below 5°C. Stir for 5-10 minutes after addition.

  • In a separate beaker, dissolve potassium iodide (3.3 g) in water (9.9 mL).

  • Filter the cold diazonium salt solution directly into the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • Continue stirring the mixture for 30 minutes to ensure complete reaction.

  • Collect the brown solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product at room temperature. The theoretical yield is approximately 2.97 g.

Safety and Handling Precautions

Working with iodinating reagents requires strict adherence to safety protocols.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile iodine or corrosive acid fumes.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[25]

  • Handling Acids: Concentrated acids like sulfuric acid are extremely corrosive. Add them slowly and carefully, especially to aqueous solutions, to control the exothermic reaction.

  • Quenching: Have a quenching solution, such as aqueous sodium thiosulfate or sodium sulfite, readily available to neutralize unreacted iodine or oxidizing agents during workup.[23]

  • Diazonium Salts: Never attempt to isolate diazonium salts in solid form as they are shock-sensitive and can detonate. Always keep them in solution at low temperatures.[20]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[26][27]

Conclusion and Recommendations

The choice of reagent for the iodination of nitrobenzene derivatives is a trade-off between reactivity, cost, safety, and the need for specific regiochemical outcomes.

  • For large-scale synthesis where cost is a primary driver, molecular iodine with an oxidizing agent like iodic acid is a powerful, albeit harsh, option.

  • For greater ease of handling and when strong acids are permissible, N-Iodosuccinimide (NIS) offers a reliable alternative with a solid, stable reagent.

  • When absolute regioselectivity is paramount and the appropriate precursor is available, the indirect diazotization of a nitroaniline is unquestionably the superior method. It circumvents the challenges of controlling selectivity in direct electrophilic substitution on a deactivated ring.

  • Hypervalent iodine reagents represent a frontier in this area, offering unique reactivity profiles that may solve specific, challenging synthetic problems that are intractable with other methods.

Researchers must weigh these factors carefully, considering both the chemical requirements of their target molecule and the practical constraints of their laboratory environment.

References

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  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • Du, Y., et al. (2020). A new hypervalent iodine(iii/v) oxidant and its application to the synthesis of 2H-azirines. Chemical Science, 11(4), 947–953. Retrieved from [Link]

  • Quora. (2020). What is the mechanism of addition of ICl to 1 Nitro 3 propyl benzene? The answer says iodine gets attached at a position ortho to Nitro and para to propyl. Retrieved from [Link]

  • Chemistry World. (2020). Mixed oxidation states expand repertoire of hypervalent iodine reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 110-117. Retrieved from [Link]

  • Du, Y., et al. (2020). A new hypervalent iodine(iii/v) oxidant and its application to the synthesis of 2H-azirines. Chemical Science, 11(4), 947–953. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(1), 110–117. Retrieved from [Link]

  • ResearchGate. (2001). Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. Retrieved from [Link]

  • JoVE. (2025). Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of p-Iodine Nitrobenzene. Retrieved from [Link]

  • Infinity Learn. (n.d.). Iodine chloride acts as chlorinating as well as iodinating agent. Statement 2: The nature of ICl to acts as chlorinating IClvapour or iodinating (ICl in nitrobenzene) agent depends upon the conditions. Retrieved from [Link]

  • ResearchGate. (2008). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • ResearchGate. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the... Retrieved from [Link]

  • DDD UAB. (n.d.). Transformations promoted by the hypervalent iodine reagents. Retrieved from [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • ResearchGate. (2017). Schematic structure of the σ-complexes of Cl 2 and ICl with benzene... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide... Retrieved from [Link]

  • Reddit. (2021). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation and then adding the iodo group using Potassium Iodide... Retrieved from [Link]

  • MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

  • ResearchGate. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Retrieved from [Link]

  • SciSpace by Typeset. (2006). A New, Eco-Friendly Method for Iodination of Activated Arenes. Retrieved from [Link]

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Efficacy of different palladium catalysts for coupling with 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Palladium Catalysts for Selective Cross-Coupling with 1-Chloro-3-iodo-2-nitrobenzene

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of this field, offering unparalleled versatility and functional group tolerance.[1][2][3] This guide provides a comprehensive comparison of various palladium catalysts for the selective functionalization of this compound, a valuable and versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms and a potent electron-withdrawing group, presents an excellent platform for sequential, site-selective modifications.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring that the methodologies described are robust and reproducible.

The Principle of Chemoselective Coupling

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The efficacy of a palladium-catalyzed cross-coupling reaction is largely dictated by the initial, and often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond.[4][5] The reactivity order for this step is well-established and follows the carbon-halogen bond dissociation energy: C-I < C-OTf < C-Br << C-Cl.[6][7]

This inherent reactivity difference allows for the selective coupling at the more labile C-I bond while leaving the more robust C-Cl bond intact for subsequent transformations. By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can precisely control which position of the aromatic ring is functionalized.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is arguably one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[8][9][10] Its tolerance for a wide range of functional groups and the general commercial availability and stability of boronic acids make it a favored tool in drug discovery.

Catalytic Cycle Explained

The reaction proceeds through a well-understood catalytic cycle. It begins with the oxidative addition of the Pd(0) species into the aryl-iodide bond. Following this, a base activates the boronic acid to form a boronate complex, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-B(OR)3⁻ (from R-B(OH)2 + Base) Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Regeneration ArI This compound Boronic Arylboronic Acid Product Coupled Biaryl Product Experimental_Workflow start Start setup Combine aryl halide, boronic acid, and base in a Schlenk flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert add_catalyst Add Pd catalyst and solvent. inert->add_catalyst heat Heat reaction mixture with stirring. add_catalyst->heat monitor Monitor progress by TLC or GC/MS. heat->monitor workup Cool, dilute with EtOAc, wash with brine. monitor->workup Upon completion purify Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling reactions.

  • Reaction Setup : In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [11]4. Solvent Addition : Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction : Heat the mixture to 85°C and stir overnight (12-16 hours).

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Heck Coupling: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction is a powerful method for C-C bond formation between an unsaturated halide and an alkene, producing a substituted alkene. [1][12][13]This reaction is instrumental in synthesizing complex organic molecules and polymers.

Catalytic Cycle Explained

The Heck reaction cycle involves the oxidative addition of Pd(0) to the aryl halide, followed by coordination and migratory insertion of the alkene into the Pd-C bond. The final steps are a syn β-hydride elimination to form the alkene product and reductive elimination of HX with a base to regenerate the Pd(0) catalyst. [5][7]

Heck_Mechanism cluster_cycle Mizoroki-Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Ar-I Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-I(L2) Oxidative_Addition->Migratory_Insertion Alkene (R-CH=CH2) Coordination & Insertion Beta_Hydride_Elimination Product-Pd(II)-H Complex Migratory_Insertion->Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Pd(0)L2 Product Release & Base-assisted Regeneration

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Comparison of Palladium Catalysts for Heck Coupling

Heck reactions often require slightly higher temperatures than Suzuki couplings and are sensitive to steric hindrance on the alkene. The catalyst choice impacts reaction efficiency and can help overcome these challenges.

Catalyst PrecursorLigandBaseSolventTemperatureKey Advantages & Considerations
Pd(OAc)₂ P(o-tolyl)₃Et₃NAcetonitrile80-100 °CClassic Jeffery conditions; effective for many substrates. [14]
Pd(OAc)₂ None (Ligandless)Na₂CO₃NMP100-120 °CLigandless conditions can be effective but may require higher temperatures. [15]
PdCl₂(PPh₃)₂ PPh₃ (inbuilt)Et₃NDMF100 °CA stable Pd(II) precatalyst that is reduced in situ.
Pd/C NoneK₂CO₃DMF/H₂O135 °CHeterogeneous catalyst, simplifies product purification but can leach active species. [16]
Experimental Protocol: Heck Coupling
  • Reaction Setup : To a pressure vessel, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 mmol, 6 mol%).

  • Inert Atmosphere : Seal the vessel and purge with argon.

  • Reagent Addition : Add anhydrous acetonitrile (5 mL), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) via syringe. [7][14]4. Reaction : Heat the mixture to 100°C for 12 hours.

  • Workup : After cooling, filter the reaction mixture through a pad of Celite® to remove palladium black. Rinse the pad with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the cinnamoyl derivative.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [17]This reaction typically employs a dual catalytic system of palladium and copper(I). [6][18]

Catalytic Cycle Explained

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the base and Cu(I) salt react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst. [19]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0) Pd_Complex Ar-Pd(II)-I Pd(0)L2->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne (R-C≡CH) + Base Cu_Acetylide->Pd_Complex Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.

Comparison of Palladium Catalysts for Sonogashira Coupling

The standard Sonogashira protocol is highly efficient, though copper-free methods have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.

Catalyst SystemBaseSolventTemperatureKey Advantages & Considerations
PdCl₂(PPh₃)₂ / CuI Et₃N / DiisopropylamineTHF or DMFRoom Temp - 50 °CThe classic, highly reliable Sonogashira system. [6]
Pd(PPh₃)₄ / CuI Et₃NToluene60 °CA Pd(0) source that does not require in situ reduction.
Pd(OAc)₂ / sSPhos Na₂CO₃HEP / H₂O80 °CA modern, copper-free system using a specialized ligand. [20]
Pd/C / CuI K₂CO₃DMF100 °CHeterogeneous catalyst, useful for simplified workup. [21]
Experimental Protocol: Sonogashira Coupling
  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Reagent Addition : Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv). Then, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe. [6]4. Reaction : Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.

  • Workup : Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Purification : Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion

This compound is an exemplary substrate for demonstrating the power and precision of palladium-catalyzed cross-coupling. The significant difference in reactivity between the C-I and C-Cl bonds allows for predictable and selective functionalization at the iodine position under carefully controlled conditions.

  • For Suzuki-Miyaura couplings , Pd(PPh₃)₄ remains a reliable and versatile workhorse, while modern catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich biarylphosphine ligands like SPhos can offer superior activity at lower temperatures.

  • For Heck couplings , catalyst systems like Pd(OAc)₂ with phosphine ligands are standard, though conditions may need to be slightly more forcing than for Suzuki reactions.

  • The classic Sonogashira coupling using PdCl₂(PPh₃)₂ and a CuI co-catalyst is exceptionally efficient for alkyne installation under mild, often room-temperature, conditions.

The ultimate choice of catalyst will depend on the specific coupling partners, desired reaction scale, cost considerations, and available laboratory resources. By understanding the underlying mechanistic principles and the roles of each component, researchers can rationally select and optimize conditions to achieve their synthetic goals with high efficiency and selectivity.

References
  • Leyva-Pérez, A. et al. (2013). On the nature of catalysts for cross-coupling reactions.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • Organic Synthesis. (n.d.). Heck Coupling.
  • Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170.
  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained.
  • NROChemistry. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
  • ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Boruah, P. R., et al. (2015).
  • ACS Publications. (n.d.). Computational Studies of Versatile Heterogeneous Palladium-Catalyzed Suzuki, Heck, and Sonogashira Coupling Reactions.
  • Semantic Scholar. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2015).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NROChemistry. (n.d.). Heck Coupling.
  • Semantic Scholar. (n.d.).
  • PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Slideshare. (n.d.). Heck cross coupling reaction.
  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • ResearchGate. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Semantic Scholar. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • YouTube. (2019). Heck Coupling Reaction Mechanism.
  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.).
  • ResearchGate. (2015). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Chemistry LibreTexts. (2023).
  • Master Organic Chemistry. (2016).
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • ResearchGate. (2017).
  • Exploring Palladium-Catalyzed Cross-Coupling
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • MDPI. (2020).
  • ResearchGate. (2011).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

Sources

Differentiating Isomers of 1-Chloro-3-iodo-2-nitrobenzene: A Senior Application Scientist's Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is a critical control point that dictates the success of a synthetic route and the ultimate efficacy and safety of a product. Halogenated nitroaromatics are a cornerstone class of intermediates, valued for their versatile reactivity in constructing complex molecular architectures.[1][2] Among these, 1-chloro-3-iodo-2-nitrobenzene and its isomers are particularly useful synthons. However, the potential for isomeric variants to arise during synthesis necessitates robust, unambiguous analytical methods for their differentiation.

This guide provides an in-depth spectroscopic comparison of this compound and two of its potential isomers: 1-chloro-2-iodo-3-nitrobenzene and 4-chloro-2-iodo-1-nitrobenzene. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to definitively identify each isomer. The causality behind the experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical chemist.

The Challenge of Isomerism

The three isomers under consideration possess the same molecular formula (C₆H₃ClINO₂) and molecular weight (283.45 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone.[3][4] Their distinct physical and chemical properties, arising from the differential placement of the chloro, iodo, and nitro substituents on the benzene ring, manifest as unique spectroscopic signatures. Accurate structural elucidation is therefore paramount.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J-values) of the aromatic protons are exquisitely sensitive to the electronic effects of the surrounding substituents.[5] The nitro group is a strong electron-withdrawing group, deshielding protons in its vicinity (especially at the ortho and para positions), causing them to resonate at a higher chemical shift (downfield).[5][6] Halogens also exhibit electron-withdrawing inductive effects, but their lone pairs can participate in resonance, which can have a shielding effect.

Predicted ¹H NMR Spectra

The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) will provide the most salient information.[5][7]

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound H-4~ 7.6Doublet of doublets (dd)³J ≈ 8, ⁴J ≈ 2
H-5~ 7.3Triplet (t)³J ≈ 8
H-6~ 7.9Doublet of doublets (dd)³J ≈ 8, ⁴J ≈ 2
1-Chloro-2-iodo-3-nitrobenzene H-4~ 7.8Triplet (t)³J ≈ 8
H-5~ 7.4Triplet (t)³J ≈ 8
H-6~ 7.7Triplet (t)³J ≈ 8
4-Chloro-2-iodo-1-nitrobenzene H-3~ 8.1Doublet (d)⁴J ≈ 2.5
H-5~ 7.7Doublet of doublets (dd)³J ≈ 8.5, ⁴J ≈ 2.5
H-6~ 7.5Doublet (d)³J ≈ 8.5

Justification for Predictions:

  • This compound: The three aromatic protons are distinct. H-6 is expected to be the most downfield due to being ortho to the strongly electron-withdrawing nitro group. H-4 will also be downfield, influenced by the adjacent iodine and the meta nitro group. The splitting patterns arise from ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[5][8]

  • 1-Chloro-2-iodo-3-nitrobenzene: This isomer presents a more complex pattern. The protons at H-4, H-5, and H-6 will likely appear as a complex multiplet, but a triplet of triplets might be discernible for H-5.

  • 4-Chloro-2-iodo-1-nitrobenzene: H-3 is ortho to the nitro group and will be the most deshielded proton, appearing as a doublet due to meta coupling with H-5. H-5 will be a doublet of doublets from ortho coupling to H-6 and meta coupling to H-3. H-6 will be a doublet due to ortho coupling with H-5.[9]

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will improve signal dispersion and simplify the interpretation of complex multiplets.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and reference it to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents. Carbons bonded to electron-withdrawing groups are deshielded and appear at higher chemical shifts.[7] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Spectra

The number of signals in the aromatic region (δ 120-150 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms.[7]

IsomerNumber of Aromatic SignalsPredicted Chemical Shifts (δ, ppm)
This compound 6C-I (~95), C-Cl (~135), C-NO₂ (~150), 3 x C-H (~125-140)
1-Chloro-2-iodo-3-nitrobenzene 6C-I (~100), C-Cl (~133), C-NO₂ (~148), 3 x C-H (~120-138)
4-Chloro-2-iodo-1-nitrobenzene 6C-I (~98), C-Cl (~138), C-NO₂ (~149), 3 x C-H (~122-135)

Causality of Spectral Differences:

  • All three isomers are asymmetrical, and thus each is expected to show six distinct signals for the six aromatic carbons.[7]

  • The carbon atom directly bonded to the iodine (ipso-carbon) will have the lowest chemical shift due to the "heavy atom effect."

  • The carbons bonded to the chlorine and the nitro group will be significantly downfield. The relative positions of these signals can aid in distinguishing the isomers.

Experimental Workflow for ¹³C NMR

Caption: Workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] For these isomers, the most diagnostic absorptions will be those corresponding to the C-NO₂ and C-Cl bonds, as well as the aromatic C-H and C=C stretching and bending vibrations.

Key IR Absorptions
Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected Appearance
Asymmetric NO₂ Stretch1500 - 1570Strong, sharp
Symmetric NO₂ Stretch1335 - 1370Strong, sharp
Aromatic C=C Stretch1400 - 1600Medium to weak, multiple bands
C-Cl Stretch600 - 800Medium to strong
Aromatic C-H Bending (out-of-plane)690 - 900Strong, pattern depends on substitution

Distinguishing Isomers with IR:

While the presence of the nitro and chloro groups will be evident in all three isomers, the out-of-plane C-H bending region (690-900 cm⁻¹) can be particularly informative. The pattern of absorption bands in this region is often characteristic of the substitution pattern on the benzene ring. For example, an isolated proton often gives a band in the 860-900 cm⁻¹ range, while three adjacent protons can give rise to a band around 735-770 cm⁻¹. These patterns, while not always definitive on their own, provide strong corroborating evidence when used in conjunction with NMR data.[11]

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and a characteristic fragmentation pattern that can be used as a "fingerprint."

Expected Mass Spectra

All three isomers will exhibit a molecular ion peak (M⁺) at m/z 283, corresponding to the molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) and one iodine atom.

Fragmentation Analysis:

The fragmentation patterns, however, may show subtle differences that can aid in identification. Common fragmentation pathways for nitroaromatics include the loss of NO₂ (m/z -46) and NO (m/z -30). The loss of chlorine (m/z -35) and iodine (m/z -127) will also be observed. The relative intensities of these fragment ions can vary depending on the stability of the resulting carbocations, which is influenced by the positions of the other substituents.

  • Key Fragments:

    • [M]⁺: m/z 283 (and m/z 285 due to ³⁷Cl)

    • [M - NO₂]⁺: m/z 237

    • [M - Cl]⁺: m/z 248

    • [M - I]⁺: m/z 156

Logical Flow for Isomer Identification

Sources

Guide to the Definitive Regiochemical Assignment of Iodonitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered the fundamental challenge of verifying molecular structure post-synthesis. A classic case is the synthesis of disubstituted benzene rings, such as the iodonitrobenzene isomers. While a Sandmeyer reaction starting from 2-nitroaniline, 3-nitroaniline, or 4-nitroaniline is designed to yield the corresponding ortho, meta, or para iodonitrobenzene, the prudent scientist never assumes success.[1][2][3] Isomeric contamination or unexpected rearrangements, though rare in this specific reaction, are always a possibility.

This guide provides a comprehensive comparison of analytical methodologies to unequivocally confirm the regiochemistry of your synthesized iodonitrobenzene. We will move beyond simply listing techniques and delve into the causality of experimental choices, empowering you to select the most efficient and definitive validation workflow. The core challenge lies in differentiating molecules with the identical molecular formula (C₆H₄INO₂) and mass (249.01 g/mol ), rendering simple mass determination insufficient.[4][5][6] We will explore the power of NMR spectroscopy, the nuances of mass spectrometry fragmentation, and the absolute certainty of X-ray crystallography.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. The chemical environment of each nucleus generates a unique signal, and the interactions between nuclei provide a roadmap of the molecule's connectivity. For disubstituted benzenes, the symmetry of the isomer is the single most important factor determining the appearance of its NMR spectrum.[7][8]

¹H NMR Spectroscopy: A Fingerprint of Substitution

The electronic nature of both the iodine atom and the nitro group is electron-withdrawing. This deshields the aromatic protons, shifting their signals downfield into the characteristic 7.0-8.5 ppm region.[9] The key to differentiation lies in the symmetry of each isomer, which dictates the number of unique proton signals and their splitting patterns.[10][11]

  • ortho-Iodonitrobenzene (1-iodo-2-nitrobenzene): With no plane of symmetry, all four aromatic protons are chemically distinct. This results in a complex spectrum with four separate signals, often referred to as an ABCD spin system. Each signal will exhibit coupling to its neighbors, leading to a pattern of multiplets.[8][12]

  • meta-Iodonitrobenzene (1-iodo-3-nitrobenzene): This isomer is also asymmetric, yielding four distinct signals in an ABCD system. However, the chemical shifts and coupling constants will differ significantly from the ortho isomer. The proton at the C2 position, situated between the two electron-withdrawing groups, is typically the most deshielded (highest ppm value).

  • para-Iodonitrobenzene (1-iodo-4-nitrobenzene): This highly symmetric molecule possesses a C₂ axis of symmetry that renders the protons at C2 and C6 equivalent, and the protons at C3 and C5 equivalent. This simplification results in only two signals. The pattern is a classic A₂B₂ system, which typically appears as two distinct and easily interpretable doublets. This two-doublet pattern is a powerful diagnostic for para substitution.[9][11]

Table 1: Comparison of Expected ¹H NMR Spectral Features for Iodonitrobenzene Isomers

IsomerSubstitutionSymmetryExpected Aromatic SignalsTypical Splitting Pattern
Ortho 1,2-None4Complex multiplets (ABCD system)
Meta 1,3-None4Complex multiplets (ABCD system)
Para 1,4-C₂2Two doublets (A₂B₂ system)
¹³C NMR Spectroscopy: A Simple Signal Count

In proton-decoupled ¹³C NMR, the number of signals directly corresponds to the number of chemically unique carbon atoms. This provides a rapid and powerful confirmation of the isomer's symmetry.[9]

  • ortho & meta Isomers: Lacking symmetry, both isomers will display six distinct signals in the aromatic region (approx. 90-155 ppm). Two of these will be "ipso" carbons directly attached to the substituents and will often have weaker signals.

  • para Isomer: The C₂ symmetry reduces the number of unique carbons to four. The two ipso-carbons (C1 and C4) are unique, while the remaining four carbons form two equivalent pairs (C2/C6 and C3/C5). The appearance of only four signals is a definitive marker for the para isomer.[9]

Table 2: Comparison of Expected ¹³C NMR Aromatic Signals

IsomerSubstitutionSymmetryExpected Number of Aromatic Signals
Ortho 1,2-None6
Meta 1,3-None6
Para 1,4-C₂4
Advanced 2D NMR Methods: For Unambiguous Confirmation

When ¹H NMR spectra are complex or overlapping, two-dimensional (2D) NMR techniques provide definitive proof of connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away.[13][14] This is exceptionally powerful for placing substituents. For example, in the ortho isomer, the proton at C6 will show a ³J correlation to the ipso-carbon bearing the iodine atom (C1). In the meta isomer, the highly deshielded proton at C2 will show correlations to both the carbon with the iodine (C1) and the carbon with the nitro group (C3). These cross-peaks provide indisputable evidence of the 1,2- or 1,3- arrangement.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity.[14] For the ortho isomer, a clear NOE cross-peak will be observed between the protons at C3 and the proton on the adjacent substituent-bearing carbon. This through-space interaction is only possible in the ortho configuration, providing a definitive structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified iodonitrobenzene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for resolving complex splitting patterns.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D Spectra Acquisition (if needed): If the 1D spectra are ambiguous, set up and run standard HMBC and/or NOESY experiments. These experiments take longer to acquire (30 minutes to several hours).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H signals and pick peaks for all spectra to determine chemical shifts (ppm).

Workflow for Isomer Confirmation using NMR

G cluster_0 NMR Analysis Workflow start Synthesized Product h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr decision_h1 Analyze Splitting Pattern & Number of Signals h1_nmr->decision_h1 c13_nmr Acquire ¹³C NMR Spectrum decision_h1->c13_nmr 4 Signals para Confirmed: para-Iodonitrobenzene decision_h1->para 2 Signals (A₂B₂ System) decision_c13 Count Aromatic Signals c13_nmr->decision_c13 decision_c13->para 4 Signals ambiguous Ambiguous: ortho or meta decision_c13->ambiguous 6 Signals nmr_2d Acquire 2D NMR (HMBC, NOESY) ambiguous->nmr_2d confirm_2d Analyze Correlations (Connectivity & Spatial Proximity) nmr_2d->confirm_2d final_structure Definitive Structure: ortho or meta confirm_2d->final_structure G cluster_1 Overall Validation Strategy start Synthesized Iodonitrobenzene nmr_ms Routine Analysis: ¹H NMR, ¹³C NMR, MS start->nmr_ms decision Is Structure Unambiguous? nmr_ms->decision conclusive Structure Confirmed decision->conclusive Yes ambiguous Structure Ambiguous or Requires Absolute Proof decision->ambiguous No advanced_nmr Advanced Spectroscopy: 2D NMR (HMBC, NOESY) ambiguous->advanced_nmr xray Gold Standard: Single Crystal X-ray Diffraction ambiguous->xray If crystal available final_confirmation Definitive Structure Elucidated advanced_nmr->final_confirmation xray->final_confirmation

Sources

Comparative study of ortho vs meta nitro group directing effects

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Study of Ortho vs. Meta Nitro Group Directing Effects in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the ortho versus meta directing effects of the nitro group in electrophilic aromatic substitution (EAS) reactions. This analysis is grounded in established mechanistic principles and supported by experimental data, offering valuable insights for professionals engaged in organic synthesis and drug development.

The Dual Nature of the Nitro Group: Deactivation and Direction

The nitro group (-NO₂) is a powerful modulator of reactivity in aromatic systems. Its influence is twofold: it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.[1] This behavior is a consequence of the group's potent electron-withdrawing nature, which operates through both resonance and inductive effects.[2]

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bond framework. This effect reduces the overall nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene.[3]

Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms. This resonance withdrawal of electron density is most pronounced at the ortho and para positions, as illustrated by the resonance structures below.[4][5]

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Nitrobenzene + E+ ortho_intermediate Ortho Wheland Intermediate (Highly Destabilized Resonance Structure) ortho_start->ortho_intermediate High Activation Energy ortho_product Ortho Product (Minor) ortho_intermediate->ortho_product meta_start Nitrobenzene + E+ meta_intermediate Meta Wheland Intermediate (More Stable) meta_start->meta_intermediate Lower Activation Energy meta_product Meta Product (Major) meta_intermediate->meta_product para_start Nitrobenzene + E+ para_intermediate Para Wheland Intermediate (Highly Destabilized Resonance Structure) para_start->para_intermediate High Activation Energy para_product Para Product (Minor) para_intermediate->para_product

Caption: Energy profile comparison for electrophilic attack on nitrobenzene.

Experimental Evidence: Nitration of Nitrobenzene

The nitration of nitrobenzene provides compelling experimental validation for the meta-directing effect of the nitro group. This reaction requires more forcing conditions (higher temperature and fuming nitric acid) than the nitration of benzene, a direct consequence of the deactivating nature of the first nitro group. [6][7]The product distribution overwhelmingly favors the meta isomer.

Product IsomerExperimental Yield (%)
ortho-Dinitrobenzene~6%
meta-Dinitrobenzene~93%
para-Dinitrobenzene~1%

Note: Yields are approximate and can vary with reaction conditions.

A computational study using Density Functional Theory (DFT) corroborates these experimental findings, estimating a product ratio of 11.0 (ortho) : 87.3 (meta) : 1.7 (para). [8]This theoretical analysis confirms that the electrophilic attack of the nitronium ion is the rate-determining step and is responsible for the observed product distribution. [8]

Experimental Protocol: Nitration of Nitrobenzene

The following protocol outlines a standard laboratory procedure for the nitration of nitrobenzene.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (C₆H₅NO₂)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Ice bath

  • Sodium bicarbonate solution (5%)

  • Anhydrous calcium chloride

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 21 mL of concentrated nitric acid with continuous swirling. [9]This exothermic reaction generates the nitronium ion (NO₂⁺), the active electrophile. [10][11][12]2. Addition of Nitrobenzene: While maintaining the low temperature, add 17.5 mL of nitrobenzene dropwise to the nitrating mixture. The temperature of the reaction should be carefully monitored and not allowed to exceed 55-60°C to minimize the formation of byproducts. [7][9]3. Reaction: After the addition is complete, attach a condenser and heat the mixture to 60°C for approximately 45 minutes to an hour. [9]4. Workup: Pour the reaction mixture into a beaker containing cold water to precipitate the crude product. [9]5. Purification:

    • Separate the product layer using a separatory funnel.

    • Wash the organic layer with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and then again with water. [9] * Dry the crude dinitrobenzene over anhydrous calcium chloride.

    • The final product can be further purified by recrystallization or distillation. [9]

G A Prepare Nitrating Mixture (Conc. H2SO4 + Conc. HNO3) B Cool Mixture in Ice Bath A->B C Slowly Add Nitrobenzene (T < 60°C) B->C D Heat Reaction Mixture (60°C for 45-60 min) C->D E Pour into Cold Water (Precipitate Product) D->E F Separate Organic Layer E->F G Wash with H2O, NaHCO3, H2O F->G H Dry with Anhydrous CaCl2 G->H I Purify by Recrystallization/Distillation H->I

Caption: Experimental workflow for the nitration of nitrobenzene.

Conclusion

The directing effect of the nitro group in electrophilic aromatic substitution is a well-established principle in organic chemistry, with profound implications for synthetic strategy. Through a combination of strong inductive and resonance electron withdrawal, the nitro group deactivates the aromatic ring and directs incoming electrophiles to the meta position. This preference is dictated by the relative stabilities of the Wheland intermediates, where attack at the ortho and para positions leads to highly destabilized carbocation structures. Experimental data from reactions such as the nitration of nitrobenzene consistently validates this theoretical framework, demonstrating the formation of the meta isomer as the major product. A thorough understanding of these directing effects is crucial for researchers and scientists in the rational design of synthetic pathways for a wide range of organic molecules, including pharmaceuticals.

References

  • ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. [Link]

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  • Doubtnut. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [Link]

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  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

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  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

  • ijrti. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Substituent effects of nitro group in cyclic compounds. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance, when.... [Link]

  • Khan Academy. (n.d.). Meta directors I (video) | Directing effects. [Link]

  • Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol?[Link]

  • Bookswagon. (n.d.). Advanced Organic Chemistry: Part A: Structure and Mechanisms. [Link]

  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). [Link]

  • SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. [Link]

  • Murray State University Bookstore. (n.d.). Advanced Organic Chemistry: Part A: Structure and Mechanisms by CAREY. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ChemistLibrary. (n.d.). Advanced Organic Chemistry. [Link]

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  • SlideShare. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

  • vpscience.org. (n.d.). 1 NITRATION. [Link]

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The Superiority of Organoboron Compounds in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. Among the myriad of methodologies developed, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile tool, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] At the heart of many of these transformative reactions lies the choice of the organometallic nucleophile. This guide provides an in-depth, evidence-based comparison of organoboron compounds against their common counterparts, demonstrating their distinct advantages for researchers, scientists, and professionals in drug development.

The Foundational Advantages of Organoboron Compounds

Organoboron compounds, particularly boronic acids and their derivatives, have garnered immense popularity in cross-coupling reactions, most notably in the Suzuki-Miyaura coupling. This preference is not arbitrary but is rooted in a unique combination of favorable chemical and physical properties that address many of the challenges encountered with other organometallic reagents.[2][3]

The primary advantages of employing organoboron compounds include:

  • Low Toxicity: Compared to organometallic reagents based on tin or zinc, organoboron compounds exhibit significantly lower toxicity.[2] The inorganic byproducts generated from these reactions are also generally benign, simplifying waste disposal and enhancing the overall safety and environmental profile of the synthesis.[2]

  • Stability: A key operational advantage of organoboron compounds, especially boronic acids, is their remarkable stability to both air and moisture.[2] This robustness allows for easier handling and storage, often eliminating the need for stringent inert atmosphere techniques that are essential for other reactive organometallics.[2]

  • Exceptional Functional Group Tolerance: Organoboron reagents are compatible with a wide array of functional groups, including esters, amides, ketones, and even protic groups like alcohols and amines under the right conditions.[4][5] This broad compatibility is crucial in the synthesis of complex molecules, as it minimizes the need for protecting group strategies, thereby shortening synthetic routes and improving overall efficiency.

  • Commercial Availability and Diversity: A vast and diverse array of boronic acids and their derivatives are commercially available, providing ready access to a wide range of building blocks for synthetic campaigns.[6] This extensive commercial library accelerates the pace of research and development.

  • Mild Reaction Conditions: The Suzuki-Miyaura coupling, the flagship reaction for organoboron compounds, typically proceeds under relatively mild conditions, further contributing to its broad functional group tolerance and wide applicability.[2]

A Head-to-Head Comparison: Organoborons vs. The Alternatives

To fully appreciate the advantages of organoboron compounds, a direct comparison with other commonly used organometallic reagents in palladium-catalyzed cross-coupling is essential. The following table provides a comparative overview of the Suzuki-Miyaura (organoboron), Stille (organotin), Negishi (organozinc), and Hiyama (organosilicon) couplings.

FeatureSuzuki-Miyaura (Organoboron)Stille (Organotin)Negishi (Organozinc)Hiyama (Organosilicon)
Organometallic Reagent R-B(OH)₂, R-B(OR)₂R-Sn(Alkyl)₃R-ZnXR-SiR'₃
Toxicity of Reagent & Byproducts LowHighModerateLow
Stability (Air & Moisture) Generally stableStableSensitiveStable
Functional Group Tolerance ExcellentGoodModerateGood
Reaction Conditions Mild (Base required)Mild to moderateMild to moderateRequires activator (e.g., F⁻)
Commercial Availability ExtensiveModerateLimited (often prepared in situ)Moderate
Key Limitations Base-sensitive substrates can be challenging.Toxicity of tin compounds, difficult byproduct removal.Air/moisture sensitivity of organozinc reagents.Need for a fluoride activator can cleave silyl protecting groups.[7]

This table provides a generalized comparison. Specific substrate and reaction condition optimizations can influence the outcome of each reaction.

As the data illustrates, while each methodology has its niche, organoboron compounds present the most balanced and user-friendly profile, particularly concerning safety, stability, and functional group compatibility. The high toxicity of organotin reagents in the Stille coupling is a significant drawback, especially in industrial applications.[7] The air and moisture sensitivity of organozinc reagents used in the Negishi coupling necessitates the use of anhydrous solvents and inert atmosphere techniques, adding operational complexity.[8] The Hiyama coupling, while employing low-toxicity organosilanes, is often limited by the requirement for a fluoride source to activate the silicon reagent, which can be incompatible with common silyl protecting groups.[7]

The Suzuki-Miyaura Coupling: A Deeper Dive

The Suzuki-Miyaura coupling stands as a testament to the utility of organoboron compounds. Its mechanism elegantly showcases the interplay of the palladium catalyst and the organoboron reagent.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation byproduct [X-B(OH)₂OH]⁻ pd2_complex->byproduct pd2_r1r2 R¹-Pd(II)L_n-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product R¹-R² reductive_elimination->product boronate R²-B(OH)₂ + Base boronate->transmetalation halide R¹-X halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OH)₂) forms a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.[10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol details a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

protocol_workflow start Start setup Reaction Setup (Reagents, Catalyst, Solvent) start->setup degas Degassing (Inert Atmosphere) setup->degas reaction Reaction Execution (Heating & Stirring) degas->reaction monitoring Reaction Monitoring (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction reaction->workup monitoring->reaction purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion: The Clear Choice for Modern Synthesis

While Stille, Negishi, and Hiyama couplings remain valuable tools in the synthetic chemist's arsenal, the collective advantages of organoboron compounds position them as the superior choice for a vast range of cross-coupling applications. Their low toxicity, operational simplicity due to air and moisture stability, exceptional functional group tolerance, and the wide commercial availability of diverse reagents make them particularly well-suited for the demands of contemporary organic synthesis, from academic research to industrial-scale pharmaceutical production. The continued development of new boronic acid derivatives and more efficient catalytic systems ensures that organoboron compounds will remain at the forefront of C-C bond formation for the foreseeable future.

References

  • Bäckvall, J-E. (2010). The Nobel Prize in Chemistry 2010 - Scientific Background. The Royal Swedish Academy of Sciences. [Link]

  • MDPI. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. [Link]

  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Chemical Science. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. [Link]

  • ChemComm. (2010). Fluoride-free Hiyama couplings. [Link]

  • Dalton Transactions. (2014). Fluoride-free Hiyama coupling by palladium abnormal N-heterocyclic carbene complexes. [Link]

  • ResearchGate. (2008). A one-pot efficient and fast Hiyama coupling using palladium nanoparticles in water under fluoride-free conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. [Link]

  • ResearchGate. (2020). Recent developments in the chemistry of Negishi coupling: a review. [Link]

  • ResearchGate. (2018). Yields obtained for cross-coupled products. [Link]

  • Nature. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Chemistry World. (2010). Nobel prize for palladium-catalysed cross coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. [Link]

  • PubMed. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. [Link]

  • RSC Publishing. (2023). On the use of real-world datasets for reaction yield prediction. [Link]

  • RXN for Chemistry. (n.d.). Data | RXN yield prediction. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Wikipedia. (n.d.). Negishi coupling. [Link]

  • ResearchGate. (2021). Substrate scope of Negishi cross‐coupling reaction with non‐fluorinated phenyl zinc bromide as a coupling reagent using catalyst 1. [Link]

  • ChemistryViews. (2016). Hiyama Coupling with Palladium. [Link]

  • MDPI. (2018). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. [Link]

  • YouTube. (2025). 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions || NET GATE SET JAM. [Link]

  • RSC Publishing. (2023). On the use of real-world datasets for reaction yield prediction. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

Sources

Is 1-Chloro-3-iodo-2-nitrobenzene a suitable precursor for target molecule X?

Author: BenchChem Technical Support Team. Date: January 2026

To provide a comprehensive and scientifically rigorous comparison guide as requested, the chemical structure or identity of "Target Molecule X" is essential. The suitability of a precursor is entirely dependent on the structure of the final target molecule, as it dictates the necessary chemical transformations, potential side reactions, and overall synthetic strategy.

Without a defined "Target Molecule X," it is impossible to:

  • Evaluate Synthetic Routes: The specific reactions needed to transform 1-chloro-3-iodo-2-nitrobenzene into the target are unknown.

  • Compare Alternatives: We cannot identify or compare alternative precursors without knowing the final product.

  • Provide Experimental Data: It is not possible to find relevant experimental data for an undefined synthesis.

  • Assess Feasibility: The efficiency, selectivity, and practicality of using this precursor cannot be determined.

Please provide the structure or name of your "Target Molecule X."

Once you provide the target molecule, I can proceed to generate the in-depth technical guide, including:

  • A detailed analysis of synthetic pathways from this compound.

  • A comparison with alternative starting materials, supported by experimental data.

  • Step-by-step protocols for key reactions.

  • Graphviz diagrams illustrating reaction mechanisms and workflows.

  • A complete reference list with authoritative sources.

A Senior Scientist's Guide to Purity Assessment of 1-Chloro-3-iodo-2-nitrobenzene via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthetic Intermediates

1-Chloro-3-iodo-2-nitrobenzene (CAS 937601-42-8) is a highly functionalized aromatic compound, serving as a pivotal building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring chloro, iodo, and nitro groups, offers multiple reaction sites for constructing complex target molecules.[1] In drug development and materials science, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Even trace impurities can lead to undesirable side reactions, altered biological activity, or toxicological concerns.[2]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of synthesized this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that the described workflows are both technically sound and self-validating.

The Analytical Cornerstone: Why HPLC for Halogenated Nitroaromatics?

HPLC is the definitive technique for analyzing pharmaceutical impurities due to its high sensitivity, resolving power, and reproducibility.[2][3][4] For a molecule like this compound, several characteristics make Reversed-Phase HPLC (RP-HPLC) the ideal approach:

  • Chromophoric Nature: The nitrobenzene core strongly absorbs ultraviolet (UV) light, enabling sensitive detection at wavelengths such as 254 nm, a common output for UV detectors.[5][6]

  • Hydrophobicity: The halogenated benzene ring structure imparts sufficient hydrophobicity for effective retention and separation on nonpolar stationary phases like C18.

  • Potential for π-π Interactions: The aromatic ring and nitro group can engage in π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl), offering an alternative selectivity mechanism to complement standard hydrophobic separation.[7]

The primary goal of the HPLC method is to achieve baseline separation of the main this compound peak from all potential process-related impurities and degradation products. Common impurities may arise from starting materials, side reactions (e.g., isomers), or subsequent dehalogenation or reduction of the nitro group.[8]

Comparative Analysis of HPLC Methods: A Tale of Two Selectivities

The choice of HPLC column is the most critical factor influencing the separation. Here, we compare two common, yet distinct, reversed-phase columns to illustrate how tailoring stationary phase chemistry can resolve complex separation challenges.

Method A relies on a traditional C18 (Octadecylsilane) column, which separates compounds primarily based on their hydrophobicity. Method B employs a Phenyl-Hexyl column, which introduces aromatic selectivity through π-π stacking interactions.

ParameterMethod A: C18 (Hydrophobic)Method B: Phenyl-Hexyl (π-π Interactive)Rationale & Causality
Column C18, 250 mm x 4.6 mm, 5 µmPhenyl-Hexyl, 250 mm x 4.6 mm, 5 µmThe C18 phase provides robust, universal hydrophobic retention. The Phenyl-Hexyl phase offers orthogonal selectivity, which is particularly effective for separating aromatic and nitroaromatic compounds.[5][7]
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (55:45 v/v)Acetonitrile is a common organic modifier. The ratio is optimized to achieve an ideal retention time (typically 5-15 minutes) for the main peak. A slightly lower organic content in Method B may be needed to compensate for the additional retentive interactions of the phenyl phase.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns, balancing analysis time with system pressure.
Detection UV at 254 nmUV at 254 nmThe nitroaromatic structure provides strong absorbance at 254 nm, ensuring high sensitivity for both the parent compound and related impurities.[6]
Column Temp. 30 °C30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µL10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Expected Rt ~8.5 min~10.2 minThe Phenyl-Hexyl phase often provides greater retention for aromatic compounds due to the additional π-π interaction mechanism.
Resolution (Rs) Good (Rs > 2.0 for most non-polar impurities)Excellent (Rs > 3.5 for aromatic isomers)While C18 is effective, the Phenyl-Hexyl phase can significantly enhance the resolution between structurally similar isomers or impurities where electronic differences are more pronounced than hydrophobic differences.

Workflow for Purity Assessment

The following diagram illustrates the comprehensive workflow from receiving the synthesized sample to generating a final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting Sample Synthesized This compound Prep Sample Preparation (Dissolve in Acetonitrile, Filter) Sample->Prep HPLC HPLC System (Method A or B) Prep->HPLC Std Reference Standard Preparation Std->HPLC SST System Suitability Test (SST) HPLC->SST Analysis Inject Samples & Standards SST->Analysis Pass/Fail Chrom Raw Chromatogram Acquisition Analysis->Chrom Integration Peak Integration & Identification Chrom->Integration Calc Purity Calculation (% Area Normalization) Integration->Calc Report Final Purity Report (with SST data) Calc->Report

Caption: Workflow for HPLC purity analysis.

Detailed Experimental Protocol (Method A)

This protocol details a validated, self-verifying method for determining the purity of this compound using a standard C18 column.

1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or Milli-Q grade, filtered through 0.22 µm filter

  • This compound: Synthesized sample and certified reference standard

  • Filters: 0.45 µm PTFE syringe filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data system (CDS).

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes (to ensure all late-eluting impurities are observed)

4. Sample and Standard Preparation

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the reference standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.

5. Analysis and System Suitability Testing (SST)

The SST is a self-validating step to ensure the chromatographic system is performing adequately before analyzing samples.[3][9]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Make five replicate injections of the Reference Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

    • Theoretical Plates (N): Must be ≥ 2000 for the main peak.

    • Repeatability (RSD): The relative standard deviation (%RSD) of the peak areas from the five replicate injections must be ≤ 2.0%.

Causality: If the SST criteria are met, it provides a high degree of confidence that the system is precise and suitable for the intended analysis. Failure indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.

6. Purity Calculation

Once the SST passes, inject the sample solution. Purity is typically determined using the area normalization method, assuming all impurities have a similar UV response at 254 nm.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Reporting: The final report should include the calculated purity, the full chromatogram with all peaks integrated, and the passing SST results. For regulatory filings, impurities detected above the 0.1% threshold should be identified if possible.[4]

Method Validation: The Pillar of Trustworthiness

To ensure the method is robust and reliable, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[4][9] Key validation parameters include:

  • Specificity: Demonstrated by the ability to separate the main peak from potential impurities and degradation products. This can be confirmed by running blanks, known impurities, and force-degraded samples.[10]

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specified range (e.g., from the Quantitation Limit to 150% of the target concentration).[10][11]

  • Accuracy & Precision: Assessed by analyzing samples with known concentrations (spiked samples) at different levels to determine the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.[11]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C), demonstrating its reliability for routine use.

By rigorously validating the chosen HPLC method, researchers and drug development professionals can be confident in the purity data, ensuring the quality and integrity of their downstream applications.

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. PubChem. [Link]

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  • Müller, C. E., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(3), 395–403. [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Retrieved from [Link]

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • Liu, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

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  • Singh, R., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

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  • Thenot, J. P., et al. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique. ResearchGate. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Chloro-3-iodo-2-nitrobenzene: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of discovery. Yet, the lifecycle of these molecules extends beyond their creation and application, culminating in their safe and responsible disposal. 1-Chloro-3-iodo-2-nitrobenzene, a versatile intermediate in organic synthesis, demands a meticulous and informed approach to its disposal due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. As a halogenated nitroaromatic compound, it presents multiple risks that dictate the necessary safety precautions and disposal methodologies.

PropertyValue/InformationSource
CAS Number 937601-42-8
Molecular Formula C₆H₃ClINO₂
Appearance Pale yellow crystals
Melting Point 60-61°C
Primary Hazards Irritant, Harmful if swallowed, Toxic in contact with skin, Toxic to aquatic life.[1]
Hazard Codes Xi (Irritant)
Thermal Decomposition Decomposes on burning, producing toxic and corrosive fumes including nitrogen oxides, hydrogen chloride, and potentially phosgene.[1][2],

The presence of nitro, chloro, and iodo groups on the benzene ring contributes to its reactivity and toxicity. The nitro group, in particular, is an explosophore and a strong electron-withdrawing group, rendering the compound susceptible to nucleophilic attack.

Immediate Safety and Personal Protective Equipment (PPE)

Handling this compound requires stringent adherence to safety protocols to prevent exposure. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.

  • Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile or neoprene), must be worn. For larger quantities or in case of a spill, a chemically impervious suit may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill Management and Emergency Procedures

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like sawdust.[2]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste for incineration and in-lab chemical neutralization prior to disposal. The choice of pathway depends on the quantity of waste, available facilities, and institutional policies.

Caption: Decision-making workflow for the disposal of this compound.

Option 1: Direct Disposal via Incineration

For larger quantities or when in-lab neutralization is not feasible, the recommended disposal method is through a licensed hazardous waste management company for high-temperature incineration.[3] Halogenated organic compounds require specialized incinerators equipped with flue gas scrubbing systems to neutralize the acidic gases (HCl and HI) and other toxic byproducts formed during combustion.[4][5]

Procedure for Preparing Waste for Off-site Incineration:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Packaging: Place the waste in a clearly labeled, leak-proof container. For solid waste, a securely sealed wide-mouth container is appropriate.

  • Labeling: The container must be labeled with the full chemical name ("this compound"), the appropriate EPA hazardous waste codes, and the hazard pictograms (e.g., irritant, toxic to aquatic life).

  • EPA Hazardous Waste Codes: This compound would likely be classified under the following Resource Conservation and Recovery Act (RCRA) codes:

    • F002: Spent halogenated solvents.[6][7]

    • Potentially a U-listed waste if it is a discarded commercial chemical product.

    • The presence of nitrobenzene as a structural component may also warrant consideration of codes like D036 (for nitrobenzene toxicity characteristic) if it leaches above the regulatory limit.[8]

  • Storage: Store the labeled waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Option 2: In-Lab Chemical Neutralization (Reduction of the Nitro Group)

For small, manageable quantities, chemical neutralization can be a viable option to reduce the hazard level of the waste before final disposal. The most common and effective method for neutralizing nitroaromatic compounds is reduction of the nitro group to the corresponding amine.[9][10] The resulting 3-chloro-5-iodoaniline is generally less toxic and more readily biodegradable.

Experimental Protocol: Reduction of this compound with Tin(II) Chloride

This procedure utilizes tin(II) chloride in an acidic medium, a well-established method for the reduction of aromatic nitro compounds.[10]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 3M)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and graduated cylinders

Procedure:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve the this compound waste in ethanol in the flask.

  • Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (approximately 3-5 equivalents) to the solution.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the stirring mixture. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a 3M sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • Final Disposal: The resulting crude 3-chloro-5-iodoaniline should be collected in a labeled hazardous waste container for disposal via your institution's EHS program. Although less hazardous than the starting material, it is still a chemical waste product.

Special Considerations for Iodinated Waste

The presence of iodine in the molecule warrants special attention during disposal, particularly in the context of incineration. Iodine can be volatile and may require specialized off-gas treatment to prevent its release into the environment.[2][4] Some advanced incineration facilities have iodine recovery systems.[2] When arranging for disposal, it is crucial to declare the presence of iodine to the waste management company.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing stringent safety protocols, and following a well-defined disposal plan—whether through direct incineration or in-lab neutralization—researchers can ensure that the final chapter in the lifecycle of this chemical is a safe one. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): 1-CHLORO-3-NITROBENZENE. Retrieved from [Link]

  • LookChem. (n.d.). Cas 937601-42-8, this compound. Retrieved from [Link]

  • REMONDIS SAVA. (n.d.). Iodine recovery facility. Retrieved from [Link]

  • GFL Environmental. (2024, June 25). How To Dispose Of Iodine Properly? Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • Alexander, B. M., & Doty, J. W. (1982). Radioiodine control in incinerator offgas. OSTI.GOV. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • SUWEB. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Code. Retrieved from [Link]

  • Retail Industry Leaders Association. (n.d.). Hazardous Waste Variations by State Matrix. Retrieved from [Link]

  • Yarbro, O. O., Mailen, J. C., & Groenier, W. S. (1974). Iodine scrubbing from off-gas with concentrated nitric acid. IAEA.org. Retrieved from [Link]

  • Igniss Energy. (n.d.). Scrubbing and flue gas treatment for incinerators. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of recent developments in iodine wasteform production. Retrieved from [Link]

  • Euro Chlor. (n.d.). Chlorine safety scrubbing systems. Retrieved from [Link]

  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980, May 2). Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Meisenheimer complex. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Chloro-3-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the proper handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, field-tested protocols for the safe handling of 1-Chloro-3-iodo-2-nitrobenzene (CAS 937601-42-8), a halogenated nitroaromatic compound. The procedures outlined below are designed to be a self-validating system, ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a substituted nitrobenzene derivative. While specific toxicological data for this exact compound is limited, the hazards can be inferred from structurally similar halogenated nitrobenzenes. These compounds are generally considered hazardous. For instance, related compounds like 1-chloro-2-nitrobenzene are toxic if swallowed or in contact with skin and are suspected of causing cancer. They can also cause damage to the blood, leading to methemoglobinemia, which impairs oxygen transport in the body.[1][2] Symptoms of exposure can include blue lips, fingernails, and skin, as well as dizziness, headache, and nausea.[1][2]

Given these potential hazards, a thorough risk assessment is mandatory before any handling of this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling halogenated nitrobenzenes to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Halogenated nitrobenzenes can be absorbed through the skin.[1][2] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldProtects against accidental splashes of solutions containing the compound. A face shield is recommended when there is a higher risk of splashing.[3][4]
Body Protection A lab coat or chemical-resistant apronPrevents contamination of personal clothing. For larger quantities or in case of a significant spill risk, impervious clothing or a chemical-resistant suit should be considered.[3][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize the inhalation of any dust or vapors. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[3][4]

Standard Operating Procedure for Safe Handling

Adherence to a strict protocol is non-negotiable. The following steps provide a framework for the safe handling of this compound in a laboratory setting.

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always consult the most current SDS for this compound and any other chemicals being used in the procedure.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in a fume hood to prevent the inhalation of any fine dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a fume hood. Ensure that the reaction vessel is appropriately secured.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[6]

Emergency Protocols: Spill Management

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

Spill Response Workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazard Level evacuate->assess don_ppe Don Appropriate PPE assess->don_ppe contain Contain the Spill don_ppe->contain neutralize Dampen with 60-70% Ethanol contain->neutralize cleanup Collect with Absorbent Material neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Managed dispose->end

Caption: A workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Assess the Situation: From a safe distance, assess the extent of the spill. For a small spill, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Containment: Prevent the spill from spreading by using absorbent materials to create a dike around the spill.

  • Cleanup: For solid spills, carefully sweep the material into a sealable container. To minimize dust, moisten the material with 60-70% ethanol before sweeping.[7] Use absorbent pads dampened with ethanol to wipe up any remaining residue.

  • Decontamination: Wash the contaminated surface with a soap and water solution.[7]

  • Disposal: All contaminated materials, including absorbent pads and gloves, must be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables, in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[3]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[3][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you can ensure a safer research environment for yourself and your colleagues when working with this compound.

References

  • International Chemical Safety Cards (ICSC). (2022). 1-CHLORO-2-NITROBENZENE. Inchem.org. [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • International Chemical Safety Cards (ICSC). (2021). 1-CHLORO-3-NITROBENZENE. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment. [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.